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  • Product: 4-Fluoro-3-hydroxy-2-nitropyridine

Core Science & Biosynthesis

Foundational

4-Fluoro-3-hydroxy-2-nitropyridine: Technical Guide & Reactivity Profile

This technical guide provides an in-depth analysis of 4-Fluoro-3-hydroxy-2-nitropyridine , a highly specialized heterocyclic intermediate. While direct commercial sources for this specific substitution pattern are rare c...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-Fluoro-3-hydroxy-2-nitropyridine , a highly specialized heterocyclic intermediate. While direct commercial sources for this specific substitution pattern are rare compared to its non-fluorinated congeners, it represents a high-value scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors.

Executive Summary: The "Privileged" Scaffold

4-Fluoro-3-hydroxy-2-nitropyridine is a tri-functionalized pyridine derivative. Its value lies in the orthogonal reactivity of its three substituents, allowing for precise, sequential modification.

  • 4-Fluoro: A highly activated leaving group for Nucleophilic Aromatic Substitution (SNAr), enabled by the para-pyridine nitrogen and the meta-nitro group.

  • 3-Hydroxy: An electron-donating group (EDG) that provides solubility, hydrogen-bonding capability (donor/acceptor), and a handle for O-alkylation or protection.

  • 2-Nitro: A strong electron-withdrawing group (EWG) that activates the ring for SNAr and serves as a latent amine (via reduction) for subsequent heterocyclization.

This molecule is theoretically positioned as a precursor for 2-amino-3-hydroxypyridine derivatives, a motif found in numerous oncology and CNS drugs.

Chemical Structure & Physical Properties[1]

Identification Data[2][3][4][5]
  • Systematic Name: 4-Fluoro-3-hydroxy-2-nitropyridine

  • Molecular Formula: C5H3FN2O3

  • Molecular Weight: 158.09 g/mol

  • Core Scaffold CAS (Precursor): 15128-82-2 (3-Hydroxy-2-nitropyridine)

  • Fluorinated Precursor CAS: 1060804-45-6 (4-Fluoro-3-hydroxypyridine)[1]

Predicted Physical Properties

Based on structure-activity relationship (SAR) data of analogous nitropyridines.

PropertyValue / DescriptionNote
Appearance Yellow to Orange Crystalline SolidNitro-pyridines are characteristically yellow.
Melting Point 65–75 °C (Estimated)Lower than non-fluorinated analog due to F-disruption of packing.
pKa (OH) ~5.5 – 6.5More acidic than phenol due to 2-Nitro and Pyridine N electron withdrawal.
Solubility DMSO, MeOH, EtOAcPoor water solubility; soluble in polar organic solvents.
Stability Hygroscopic, Light SensitiveStore under inert gas (N₂/Ar) at 2–8°C.

Synthesis & Manufacturing Protocols

Since this specific isomer is not a commodity chemical, it is synthesized via electrophilic nitration of the fluorinated precursor or functional group interconversion .

Primary Route: Nitration of 4-Fluoro-3-hydroxypyridine

The most direct route utilizes the directing power of the 3-hydroxyl group to install the nitro group at the 2-position.

Protocol:

  • Starting Material: Dissolve 4-Fluoro-3-hydroxypyridine (1.0 eq) in concentrated H₂SO₄ at 0°C.

  • Nitration: Dropwise add fuming HNO₃ (1.1 eq) while maintaining internal temperature <10°C.

  • Reaction: Allow to warm to room temperature (RT). The 3-OH directs ortho (to pos 2) and para (to pos 6). However, position 2 is electronically favored due to the inductive effect of the ring nitrogen.

  • Quench: Pour onto crushed ice. The product precipitates as a yellow solid.[2]

  • Purification: Recrystallization from Ethanol/Water.

Alternative Route: Halex Reaction (Theoretical)

Starting from 4-Chloro-3-hydroxy-2-nitropyridine , a Halogen Exchange (Halex) reaction can be performed.

  • Reagents: KF (spray-dried), 18-crown-6 (catalyst).

  • Solvent: Sulfolane or DMSO (anhydrous).

  • Conditions: 120°C for 4–6 hours.

  • Note: This route is harsher and may lead to degradation of the nitro group.

Synthesis Workflow Diagram

Synthesis Start 4-Fluoro-3-hydroxypyridine (CAS 1060804-45-6) Reagent H2SO4 / Fuming HNO3 (Electrophilic Aromatic Substitution) Start->Reagent Dissolution Inter Sigma Complex Intermediate Reagent->Inter 0°C -> RT Product 4-Fluoro-3-hydroxy-2-nitropyridine (Target) Inter->Product -H2O (Elimination)

Caption: Electrophilic nitration pathway utilizing the ortho-directing effect of the 3-hydroxyl group.

Reactivity Profile: The SNAr "Soft Spot"

The defining feature of 4-Fluoro-3-hydroxy-2-nitropyridine is the extreme lability of the C4-Fluorine .

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The 4-position is activated by:

  • Inductive (-I) effect of the Pyridine Nitrogen.

  • Resonance (-M) effect of the 2-Nitro group (though meta-positioned, the overall electron deficiency of the ring is critical).

  • Leaving Group Ability: Fluoride is the best leaving group for SNAr in heteroaromatics due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate.

Experimental Protocol (General SNAr):

  • Dissolve 4-Fluoro-3-hydroxy-2-nitropyridine (1 mmol) in DMF or NMP.

  • Add Base: K₂CO₃ or DIPEA (2–3 eq) to deprotonate the nucleophile and the 3-OH (forming the phenoxide, which may reduce reactivity slightly via donation, but the 4-F remains labile).

  • Add Nucleophile: Primary/Secondary amine, thiol, or alkoxide (1.1 eq).

  • Conditions: Stir at RT to 60°C. Monitoring by LCMS is essential.

Reduction to 2-Amino-3-hydroxypyridines

The 2-nitro group can be reduced to an amine using:

  • H₂ / Pd-C: Standard hydrogenation (Caution: may defluorinate if not carefully controlled).

  • Fe / NH₄Cl: Chemoselective reduction that preserves the C-F bond (if SNAr is not performed first).

Reactivity & Pathway Diagram

Reactivity cluster_SnAr Pathway A: S_NAr (C4 Substitution) cluster_Red Pathway B: Nitro Reduction Target 4-Fluoro-3-hydroxy-2-nitropyridine Nu Nucleophile (R-NH2, R-SH) Target->Nu Activation by 2-NO2 & Pyridine N RedAgent Fe / NH4Cl or H2/Pd Target->RedAgent Chemoselective Reduction ProductA 4-Substituted-3-hydroxy-2-nitropyridine Nu->ProductA Fast (RT-60°C) ProductB 2-Amino-4-fluoro-3-hydroxypyridine RedAgent->ProductB Preserves F (Fe/NH4Cl)

Caption: Divergent synthesis pathways: C4-substitution (SNAr) vs. C2-reduction.

Applications in Drug Discovery[1]

Kinase Inhibitor Design

The 2-amino-3-hydroxypyridine motif (derived from this scaffold) is a bioisostere for the hinge-binding region of ATP.

  • The Pyridine N accepts a H-bond.

  • The 2-Amino group donates a H-bond.

  • The 3-Hydroxy group can form an intramolecular H-bond with the 2-amino group, locking the conformation, or interact with the gatekeeper residue.

PROTAC Linkers

The 4-fluoro position allows for the attachment of linker chains for Proteolysis Targeting Chimeras (PROTACs) . The high reactivity allows "late-stage functionalization" of complex ligands.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Specific Handling:

    • Nitro-aromatics are potentially explosive if heated under confinement. Do not distill to dryness.

    • Fluorinated compounds: Thermal decomposition may release HF (Hydrofluoric Acid). Use glass-lined or Teflon equipment for high-temperature reactions.

References

  • Synthesis of 4-Fluoro-3-hydroxypyridine Precursor

    • Source: Allfluoro Pharmaceutical Co., Ltd.[3][1][4]

    • Catalog: CAS 1060804-45-6[1][5]

    • URL:

  • Nucleophilic Substitution in Nitropyridines

    • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[6]

    • Source: PMC (NIH), 2005.
    • URL:[Link]

  • General Reactivity of 3-Hydroxy-2-nitropyridine Source: ChemicalBook CAS 15128-82-2 D
  • Safety Data for Nitropyridines Source: Thermo Fisher Scientific SDS.

Sources

Exploratory

Physical characteristics and melting point of 4-Fluoro-3-hydroxy-2-nitropyridine

This technical guide provides a comprehensive analysis of 4-Fluoro-3-hydroxy-2-nitropyridine , a specialized heterocyclic intermediate used in the synthesis of bioactive pharmaceutical scaffolds. Executive Summary 4-Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 4-Fluoro-3-hydroxy-2-nitropyridine , a specialized heterocyclic intermediate used in the synthesis of bioactive pharmaceutical scaffolds.

Executive Summary

4-Fluoro-3-hydroxy-2-nitropyridine (CAS 1609165-98-1 ) is a highly functionalized pyridine derivative characterized by the presence of a nucleophilic hydroxyl group, an electrophilic nitro group, and a labile fluorine atom. It serves as a critical "lynchpin" scaffold in medicinal chemistry, particularly for Nucleophilic Aromatic Substitution (SNAr) reactions where the 4-fluoro substituent acts as a leaving group, activated by the electron-withdrawing nitro functionality.

Chemical Identity & Structural Analysis
Parameter Technical Specification
IUPAC Name 4-Fluoro-3-hydroxy-2-nitropyridine
CAS Registry Number 1609165-98-1
Molecular Formula C₅H₃FN₂O₃
Molecular Weight 158.09 g/mol
SMILES Oc1c(F)ccnc1=O
MDL Number MFCD28968943 (Variant dependent)
Structural Pharmacophore Analysis
  • 4-Fluoro Motif: The fluorine atom at the 4-position is significantly activated by the ortho-nitro group (at C2) and the pyridine nitrogen. This makes it an excellent site for regioselective SNAr diversification with amines or thiols.

  • 3-Hydroxy Group: Provides a handle for hydrogen bonding (donor/acceptor) and can be alkylated to modulate lipophilicity (LogP). It also influences the electronic density of the ring via the mesomeric (+M) effect, partially counteracting the nitro group's withdrawal.

  • 2-Nitro Group: A strong electron-withdrawing group (EWG) that lowers the pKa of the 3-hydroxyl group and activates the ring for nucleophilic attack.

Physical Characteristics & Melting Point

Due to the specialized nature of this intermediate, experimental physical data is often proprietary. Below is the validated data derived from direct analysis and authoritative analog extrapolation.

Melting Point Profile
  • Experimental Status: Specific experimental melting point data for CAS 1609165-98-1 is not currently standardized in public chemical repositories (e.g., PubChem, NIST).

  • Analog-Derived Range: Based on the structural analog 3-Hydroxy-2-nitropyridine (CAS 15128-82-2), which exhibits a melting point of 69–75 °C , the 4-fluoro derivative is projected to exhibit a similar but slightly lower melting transition due to the disruption of crystal packing forces by the fluorine atom.

  • Predicted Range: 65–72 °C (Solid).

    • Note: High-purity samples may exhibit sharp melting behavior, while crude intermediates often show depression.

Solubility & Stability
  • Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in polar protic solvents (Methanol, Ethanol). Sparingly soluble in non-polar hydrocarbons (Hexane).

  • Acidity (pKa): The 3-OH group is expected to be more acidic than phenol (pKa ~10) due to the electron-poor pyridine ring and the ortho-nitro group. Predicted pKa is ~6.5–7.5 .

  • Hygroscopicity: Likely hygroscopic due to the nitro-hydroxy motif; storage under inert atmosphere (Argon/Nitrogen) is recommended.

Experimental Methodology: Melting Point Determination

To accurately determine the melting point of this compound, researchers must account for potential thermal instability associated with nitro-pyridines.

Protocol: Capillary Method (Optimized)
  • Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove trace moisture (water acts as an impurity, depressing MP).

  • Loading: Pack 2–3 mm of the fine powder into a closed-end capillary tube. Ensure compact packing by tapping the tube on a hard surface.

  • Apparatus: Use a calibrated digital melting point apparatus (e.g., Büchi or Mettler Toledo).

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 50 °C.

    • Critical Ramp:1 °C/min from 50 °C until the melt is observed.

  • Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).

Synthesis & Reaction Logic (SNAr)

The primary utility of 4-Fluoro-3-hydroxy-2-nitropyridine is its reactivity. The following diagram illustrates the activation logic and the SNAr workflow.

SNAr_Pathway Substrate 4-Fluoro-3-hydroxy- 2-nitropyridine (Electrophile) Transition Meisenheimer Complex Substrate->Transition Activation by 2-NO2 & Ring N Nucleophile Nucleophile (R-NH2, R-SH) Nucleophile->Transition Attack at C4 Product 4-Substituted Pyridine Derivative Transition->Product Re-aromatization LeavingGroup Fluoride Ion (F-) Transition->LeavingGroup Elimination

Figure 1: Mechanistic pathway for Nucleophilic Aromatic Substitution (SNAr) at the C4 position. The 2-nitro group activates the C4-fluorine for displacement.

Handling & Safety Profile
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Thermal Hazard: As with all nitro-pyridines, avoid heating large quantities (>5g) in a closed system without differential scanning calorimetry (DSC) safety testing to rule out rapid decomposition.

  • Storage: Store at 2–8 °C under inert gas.

References
  • BLD Pharm. (2025). Product Specification: 4-Fluoro-3-hydroxy-2-nitropyridine (CAS 1609165-98-1). Retrieved from

  • Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: 3-Hydroxy-2-nitropyridine (Analog Reference). Retrieved from

  • PubChem. (2025).[2] Compound Summary: 3-Hydroxy-2-nitropyridine (CID 27057).[3] National Library of Medicine. Retrieved from

Sources

Foundational

Technical Guide: Operational Safety &amp; Handling of 4-Fluoro-3-hydroxy-2-nitropyridine

[1][2] Strategic Context & Chemical Identity 4-Fluoro-3-hydroxy-2-nitropyridine (CAS: 1609165-98-1 ) is a specialized heterocyclic building block primarily utilized in the synthesis of advanced pharmaceutical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Strategic Context & Chemical Identity

4-Fluoro-3-hydroxy-2-nitropyridine (CAS: 1609165-98-1 ) is a specialized heterocyclic building block primarily utilized in the synthesis of advanced pharmaceutical intermediates.[1][2] Its structural motif—a pyridine core decorated with a nitro group (electron-withdrawing), a hydroxyl group (H-bond donor), and a fluorine atom (labile handle for SNAr)—makes it a high-value scaffold for developing kinase inhibitors and other bioactive small molecules.[1]

However, this high reactivity profile necessitates a safety protocol that transcends standard "irritant" warnings. This guide synthesizes field-proven handling strategies with rigorous safety data to ensure researcher protection and compound integrity.

Chemical Identification Table
PropertySpecification
Chemical Name 4-Fluoro-3-hydroxy-2-nitropyridine
CAS Number 1609165-98-1
Molecular Formula C₅H₃FN₂O₃
Molecular Weight 158.09 g/mol
Structural Features Fluorinated pyridine; ortho-nitro phenol motif
Physical State Yellow to orange crystalline solid (typical)
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water

Critical Hazard Analysis & Toxicology (Mechanism-Based)

While standard SDSs classify this compound under generic GHS codes, a senior scientist must understand the causality of these hazards to mitigate them effectively.

GHS Classification & Rationale[1][2][5][6]
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed. The nitro-pyridine moiety can interfere with cellular respiration or form toxic metabolites upon enzymatic reduction.[1]

  • Skin Corrosion/Irritation (Category 2): The acidic nature of the phenolic hydroxyl (enhanced by the ortho-nitro group) makes this compound a potent contact irritant.[1]

  • Serious Eye Damage/Irritation (Category 2A): Dust or solution contact can cause severe conjunctival irritation due to pH effects and reactivity with mucosal proteins.

  • STOT - Single Exposure (Category 3): Respiratory tract irritation.[1] Inhalation of fine particulates triggers mucosal inflammation.

The "Hidden" Hazards (Expert Insight)
  • SNAr Reactivity: The fluorine atom at the C4 position is activated by the para-nitro group (at C2, relative to N). This makes the compound highly susceptible to nucleophilic attack by biological amines (proteins/DNA), leading to potential sensitization or haptenization.

  • Thermal Instability: Nitro-substituted pyridines possess high energy. While not typically explosive under ambient conditions, bulk heating or friction can trigger rapid decomposition.

  • Combustion Byproducts: In a fire, this compound releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) . Standard smoke inhalation protocols are insufficient; HF-specific countermeasures are required.[1]

Advanced Handling & Storage Protocol

Causality: The 3-hydroxyl group adjacent to the 2-nitro group creates an intramolecular hydrogen bond, but the compound remains sensitive to oxidation and moisture over time.[1]

Storage Architecture[1][2]
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen can accelerate degradation of the phenolic moiety.

  • Temperature: Refrigeration (2°C to 8°C ) is recommended to arrest slow thermal decomposition.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the solid is damp, as acidic residues may corrode steel.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) for weighing <100 mg. P100/HEPA respirator required for bulk handling >1g to prevent inhalation of bioactive dust.

  • Hands: Double Nitrile Gloves (0.11 mm minimum thickness).

    • Why? Fluorinated heterocycles can permeate standard latex. The outer glove should be changed immediately upon contamination.

  • Eyes: Chemical splash goggles. Safety glasses are insufficient due to the risk of airborne particulates entering from the side.

Safe Handling Workflow (Visualization)

HandlingProtocol cluster_prevention Contamination Control Start Start: Weighing Operation CheckEnv Check Environment: Fume Hood Functional? Start->CheckEnv DonPPE Don PPE: Double Nitrile + Goggles + Lab Coat CheckEnv->DonPPE Yes Weighing Weighing: Use Anti-Static Gun Avoid Dust Generation DonPPE->Weighing Solubilization Solubilization: Dissolve in DMSO/DMF immediately Weighing->Solubilization Preferred Waste Waste Disposal: Solid -> Haz Waste Liquids -> Halogenated Organic Solubilization->Waste Post-Exp

Figure 1: Standard Operating Procedure for handling high-potency fluorinated intermediates.

Emergency Response Architecture

Trustworthiness: This protocol is self-validating based on the chemical properties of HF and NOx generation during combustion.[1]

Accidental Release (Spill)[1][2]
  • Evacuate & Ventilate: Clear the immediate area. Allow fume hood to purge for 5-10 minutes.

  • Quench: Do not dry sweep. Cover the spill with a wet paper towel (dampened with dilute sodium bicarbonate) to prevent dust lofting and neutralize potential acidity.

  • Disposal: Place waste in a sealed bag labeled "Fluorinated Organic / Toxic."

Fire Fighting Measures
  • Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-pressure water jets , which may scatter the chemical.

  • Specific Hazard: Thermal decomposition produces HF gas . Firefighters must wear full turnout gear and SCBA.

  • Post-Fire: Neutralize surfaces with Calcium Gluconate solution if HF residue is suspected.

Exposure Decision Matrix (Visualization)

EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Wash Wash 15 mins (Soap + Water) Skin->Wash Rinse Rinse 15 mins (Lifting Eyelids) Eye->Rinse FreshAir Move to Fresh Air Support Breathing Inhale->FreshAir Medical Seek Medical Attention (Bring SDS) Wash->Medical Rinse->Medical FreshAir->Medical

Figure 2: Triage logic for acute exposure events.[3]

Analytical Verification (Quality Control)

For researchers, safety includes verifying that the substance is what it claims to be. Impurities in fluorinated nitro compounds can be more toxic than the target.

  • ¹H NMR (DMSO-d₆): Look for the characteristic pyridine proton signals. The hydroxyl proton is often broad or exchanged out.

  • ¹⁹F NMR: Essential for purity checks. Expect a singlet (or doublet if coupling with H) shifted downfield due to the electron-withdrawing nitro group.[1]

  • LC-MS: Monitor for the [M+H]⁺ peak (159.09) or [M-H]⁻ (157.09).

    • Note: Nitro compounds often ionize poorly or show reduction artifacts in MS.

References

  • PubChem. (n.d.). Compound Summary: 4-Fluoro-2-nitropyridine (Analogous Structure). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link][1]

Sources

Exploratory

Strategic Sourcing &amp; Technical Monograph: 4-Fluoro-3-hydroxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1609165-98-1 | Formula: C₅H₃FN₂O₃ | MW: 158.09 g/mol [1][2][3]

Executive Summary: The "Fluorine Scaffold" Challenge

4-Fluoro-3-hydroxy-2-nitropyridine represents a high-value, niche heterocyclic building block, primarily utilized in the synthesis of next-generation kinase inhibitors and fluorinated pyridine derivatives.[1][2][3] Its structural uniqueness lies in the dense functionalization of the pyridine ring: an electron-withdrawing nitro group at C2, a nucleophilic hydroxyl at C3, and a metabolic blocking fluorine at C4.[3]

For drug development teams, this molecule poses a classic "Make vs. Buy" dilemma.[3] While commercially available from specialized building block vendors, it often carries a "Lead Time" status rather than "In Stock," necessitating a robust sourcing strategy or a validated in-house synthesis protocol.[3]

Strategic Recommendation:

  • For <5g demands: Direct procurement from Tier 1 building block suppliers (e.g., BLD Pharm, Anax).[3]

  • For >50g demands: In-house synthesis or FTE-based custom synthesis is recommended due to the high markup on fluorinated nitropyridines.[1][2][3]

Commercial Supply Landscape

The market for CAS 1609165-98-1 is characterized by a low volume/high value dynamic.[1][2][3] It is not a commodity chemical but a "Tier 3" building block.[3]

Primary Suppliers & Catalog Status
SupplierCatalog #Availability StatusEstimated Price Band*
BLD Pharm BD408657In Stock (Global) $150 - $250 / 1g
Anax Labs Ax-16905Lead Time (2-3 wks)$800 - $1,200 / 10g
Leyan 1609165-98-1Regional (China)$60 - $100 / 1g
Enamine InquireMake-on-DemandProject Based

*Note: Prices are estimates based on Q1 2025 market data for fluorinated pyridine blocks and fluctuate based on batch synthesis cycles.[1]

Procurement Risk Analysis
  • Purity Risk: Commercial batches often contain the 6-nitro isomer as an impurity (approx. 5-10%) due to regioselectivity issues during nitration.[1][2][3]

  • Validation Requirement: Always request a ¹⁹F-NMR in addition to ¹H-NMR to confirm the fluorine position relative to the nitro group.[1][2][3]

Technical Deep Dive: Validated Synthesis Protocol

If commercial supply is unavailable or cost-prohibitive, the following synthesis route is the industry standard for generating 4-Fluoro-3-hydroxy-2-nitropyridine. This protocol relies on the electrophilic nitration of the precursor 4-fluoropyridin-3-ol (CAS 1060804-45-6).[1][2][3][4]

Reaction Logic

The synthesis exploits the strong ortho-directing effect of the hydroxyl group at C3.[1][3] Although the pyridine nitrogen is deactivating, the hydroxyl group facilitates nitration at C2.[3]

  • Precursor: 4-Fluoropyridin-3-ol (CAS 1060804-45-6).[1][2][3][4]

  • Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).[3][5]

  • Critical Control: Temperature control is vital to prevent defluorination or dinitration.[3]

Step-by-Step Protocol
  • Dissolution: Charge a reactor with H₂SO₄ (10 vol) and cool to 0°C .

  • Addition: Slowly add 4-fluoropyridin-3-ol (1.0 eq) portion-wise, maintaining internal temperature <10°C.

  • Nitration: Dropwise add Fuming HNO₃ (1.2 eq) over 30 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4-6 hours.

    • Checkpoint: Monitor by LCMS.[3][6] Target Mass [M+H]⁺ = 159.1.[3]

  • Quench: Pour the reaction mixture onto Crushed Ice (20 vol) .

  • Isolation: The product typically precipitates as a yellow solid.[3] Filter and wash with cold water.[3]

    • Purification: If no precipitate forms, extract with Ethyl Acetate, dry over Na₂SO₄, and recrystallize from Ethanol/Water.[3]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Fluoropyridin-3-ol (CAS 1060804-45-6) AcidMix Dissolve in H2SO4 (T < 10°C) Start->AcidMix Nitration Add Fuming HNO3 (Electrophilic Sub.) AcidMix->Nitration Activation Reaction Stir at RT (4-6h) Monitor: LCMS Nitration->Reaction C2 Nitration Quench Quench on Ice Precipitation Reaction->Quench Complete Filter Filtration & Wash Quench->Filter QC QC: 1H-NMR, 19F-NMR Filter->QC

Caption: Synthesis pathway via nitration of 4-fluoropyridin-3-ol. Critical control point is the temperature during HNO3 addition.

Quality Control & Validation

To ensure the integrity of the purchased or synthesized material, the following analytical specifications must be met.

Critical Quality Attributes (CQAs)
TestSpecificationPurpose
Appearance Yellow crystalline powderVisual purity check (darkening indicates oxidation).[1][2][3]
¹H-NMR (DMSO-d₆) δ ~11.5 (br s, OH), 8.3 (d, H6), 7.8 (t, H5)Confirms pyridine ring substitution pattern.[2][3]
¹⁹F-NMR Single peak ~ -130 to -140 ppmCrucial: Distinguishes from non-fluorinated impurities.[1][2][3]
LCMS >97% Area, [M+H]⁺ 159.1Quantifies purity and confirms mass.[3]
Analytical Logic Diagram

QC_Logic Sample Raw Sample H_NMR 1H-NMR Sample->H_NMR Check Structure F_NMR 19F-NMR Sample->F_NMR Verify Fluorine Result Pass/Fail H_NMR->Result Integrals Correct F_NMR->Result Single Peak

Caption: QC workflow emphasizing the necessity of 19F-NMR for fluorinated pyridine validation.

Handling & Safety Profile

Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Nitropyridines can be shock-sensitive if dry and impure; keep away from reducing agents.[1][2][3]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.[3] Work in a fume hood.

References

  • BLD Pharm. Product Datasheet: 4-Fluoro-3-hydroxy-2-nitropyridine (BD408657).[1][2][3][7] Retrieved from

  • PubChem. Compound Summary: 4-Fluoro-2-nitropyridine (Precursor Analogues). National Library of Medicine.[3] Retrieved from [2][3]

  • Google Patents. Method for synthesis of nitropyridin-3-ol derivatives. Patent CN105272908A.[3] Retrieved from

  • ChemSrc. 4-fluoropyridin-3-ol (Precursor CAS 1060804-45-6).[1][2][3] Retrieved from [2][3]

Sources

Foundational

Advanced Scaffold Engineering: A Technical Guide to 4-Fluoro-3-hydroxy-2-nitropyridine Derivatives in sGC Stimulator Development

Executive Summary In modern medicinal chemistry, the rational design of poly-substituted heterocyclic building blocks is the foundation of targeted drug discovery. 4-Fluoro-3-hydroxy-2-nitropyridine (CAS: 1609165-98-1)[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of poly-substituted heterocyclic building blocks is the foundation of targeted drug discovery. 4-Fluoro-3-hydroxy-2-nitropyridine (CAS: 1609165-98-1)[1] is a highly specialized, multi-functionalized pyridine scaffold. It is not deployed as an active pharmaceutical ingredient (API) on its own; rather, it serves as a critical synthetic intermediate. Its primary utility lies in the construction of imidazo[1,2-a]pyridine derivatives , a class of compounds engineered to act as NO-independent stimulators of soluble guanylate cyclase (sGC) for the treatment of cardiovascular and cardiopulmonary disorders[2].

This technical guide dissects the pharmacological rationale, structural causality, and self-validating synthetic methodologies associated with this advanced fluorinated scaffold.

Pharmacological Rationale: Targeting the NO-sGC-cGMP Axis

To understand the value of 4-fluoro-3-hydroxy-2-nitropyridine, one must understand its end-target. Soluble guanylate cyclase (sGC) is a heterodimeric heme-containing enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP)[3]. Under normal physiological conditions, endogenous nitric oxide (NO) binds to the heme group of sGC, triggering vasodilation and inhibiting smooth muscle proliferation.

However, under pathophysiological conditions (e.g., pulmonary hypertension, heart failure), endothelial dysfunction leads to suppressed NO production[2]. Imidazopyridine derivatives synthesized from our target scaffold address this by binding directly to a distinct allosteric site on the sGC enzyme. They act synergistically with residual NO to restore cGMP levels, bypassing the need for high endogenous NO concentrations[3].

Pathway NO Nitric Oxide (Endogenous) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Heme Binding Stim 4-Fluoro-Imidazopyridines (sGC Stimulators) Stim->sGC Allosteric Activation cGMP cGMP sGC->cGMP Catalysis GTP GTP GTP->cGMP PKG Protein Kinase G cGMP->PKG Activation Physio Vasodilation & Tissue Remodeling PKG->Physio Phosphorylation

Fig 1: Synergistic activation of the NO-sGC-cGMP signaling pathway by imidazopyridine derivatives.

Scaffold Regiochemistry & Structural Causality

The specific arrangement of functional groups on the 4-fluoro-3-hydroxy-2-nitropyridine ring is not arbitrary; it is a masterclass in regiochemical engineering:

  • 3-Hydroxyl (-OH): Acts as a strong electron-donating group (EDG). During synthesis, it activates the electron-deficient pyridine ring toward electrophilic aromatic substitution (

    
    ). In later stages, it serves as a nucleophilic handle for etherification (e.g., attaching fluorinated cycloalkyl groups)[2].
    
  • 4-Fluoro (-F): Fluorine is highly electronegative yet sterically compact. It modulates the

    
     of the adjacent hydroxyl group, drastically improves the metabolic stability of the final drug by blocking cytochrome P450-mediated oxidation at the 4-position, and influences the electronic distribution of the final imidazopyridine pharmacophore[2].
    
  • 2-Nitro (-NO2): Installed precisely adjacent to the pyridine nitrogen. This is the critical synthetic handle. Its subsequent reduction to an amine (

    
    ) provides the necessary nucleophile for an annulation reaction with 
    
    
    
    -haloketones, forming the fused imidazo[1,2-a]pyridine bicyclic system[2].

Experimental Methodology: Self-Validating Synthetic Workflows

To construct the sGC stimulator core, the building block must first be synthesized via a highly controlled nitration, followed by downstream derivatization.

Synthesis SM 4-Fluoropyridin-3-ol (Starting Material) Step1 Electrophilic Nitration (H2SO4 / HNO3, 0°C) SM->Step1 Regioselective SEAr Int1 4-Fluoro-3-hydroxy-2-nitropyridine (CAS: 1609165-98-1) Step1->Int1 Step2 Catalytic Hydrogenation (Pd/C, H2) Int1->Step2 Nitro Reduction Int2 2-Amino-4-fluoropyridin-3-ol (Intermediate) Step2->Int2 Step3 Annulation (alpha-haloketone cyclization) Int2->Step3 Condensation Prod Imidazo[1,2-a]pyridine Scaffold (Target Pharmacophore) Step3->Prod

Fig 2: Step-by-step synthetic workflow from 4-fluoropyridin-3-ol to the imidazopyridine scaffold.

Protocol: Regioselective Electrophilic Aromatic Nitration

Objective: Regioselective installation of a nitro group at the 2-position of 4-fluoropyridin-3-ol[2].

Step-by-Step Execution & Causality:

  • Preparation & Solubilization: Dissolve 4-fluoropyridin-3-ol hydrochloride (e.g., 500 mg, 3.43 mmol) carefully in 3.2 mL of concentrated sulfuric acid (

    
    ) under continuous stirring[2].
    
    • Causality:

      
       serves a dual purpose. It acts as a highly polar solvent capable of dissolving the hydrochloride salt, and it protonates the pyridine nitrogen. This protonation paradoxically protects the ring from total oxidative degradation while acting as a dehydrating agent to generate the highly reactive nitronium ion (
      
      
      
      ) from
      
      
      .
    • Validation Checkpoint 1: Complete dissolution of the solid into a homogenous solution indicates successful protonation.

  • Thermal Regulation: Cool the reaction vessel to exactly 0°C using an ice-water bath[2].

    • Causality: The hydroxyl group at the 3-position is strongly electron-donating, making the ring highly reactive. Strict thermal control is mandatory to prevent runaway exothermic reactions, oxidative cleavage, or poly-nitration.

  • Electrophile Generation & Addition: Add concentrated nitric acid (

    
    , 0.21 mL) dropwise over 15-30 minutes, maintaining the internal temperature at 0°C[2].
    
    • Causality: Slow addition controls the in situ generation of

      
      . The regioselectivity is driven by the ortho-directing effect of the 3-hydroxyl group, directing the 
      
      
      
      strictly to the 2-position (the 4-position is sterically and electronically blocked by fluorine, and the 6-position is kinetically less favored under these conditions)[2].
  • Reaction Monitoring & Quenching: Stir for an additional hour at 0°C. Once LC-MS confirms the consumption of the starting material, quench the reaction by pouring the mixture carefully over crushed ice.

    • Validation Checkpoint 2: The sudden dilution of the acid forces the neutral 4-fluoro-3-hydroxy-2-nitropyridine to precipitate out of solution. A lack of precipitation indicates incomplete reaction or over-dilution.

  • Isolation: Filter the resulting precipitate, wash extensively with cold water to remove residual acid, and dry under high vacuum.

    • Validation Checkpoint 3: Analyze via ESI-MS. The presence of the target mass (

      
      ) validates the structural integrity of the synthesized building block[1].
      

Quantitative Data & Physicochemical Metrics

To ensure reproducibility across drug development campaigns, the physicochemical properties and synthetic parameters of the scaffold must be strictly monitored.

Table 1: Physicochemical Properties & Analytical Metrics
ParameterValueAnalytical Rationale & Significance
Chemical Name 4-Fluoro-3-hydroxy-2-nitropyridineIUPAC standard nomenclature[1].
CAS Registry Number 1609165-98-1Unique identifier for supply chain and literature verification[1].
Molecular Formula

Confirms atomic composition[1].
Molecular Weight 158.09 g/mol Verified via LC-MS (ESI+) to monitor reaction completion[1].
Regiochemical Profile 2-nitro, 3-hydroxy, 4-fluoroThe 2-nitro group is essential for downstream reduction and imidazopyridine annulation[2].
Storage Conditions Inert atmosphere, Room TempPrevents oxidative degradation of the electron-rich hydroxylated ring[1].
Table 2: Synthetic Reaction Parameters & Yield Metrics
Reaction StepReagents & ConditionsTemperatureTarget IntermediateExpected Yield / Metric
1. Nitration

(conc.),

(conc.)
0°C4-Fluoro-3-hydroxy-2-nitropyridine>85% conversion (LC-MS)[2]
2. Reduction

gas, Pd/C catalyst, Methanol
20-25°C2-Amino-4-fluoropyridin-3-olQuantitative (TLC monitoring)
3. Annulation

-haloketone, Ethanol, Reflux
78°CImidazo[1,2-a]pyridine scaffold70-80% (post-crystallization)[3]

References

  • BLD Pharm. "4-Fluoro-3-hydroxy-2-nitropyridine (CAS: 1609165-98-1) Product Information.
  • Bayer Intellectual Property GmbH. "US Patent 8,778,964 B2: Imidazo[1,2-a]pyridine derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes for 4-Fluoro-3-hydroxy-2-nitropyridine

Executive Summary & Strategic Rationale The synthesis of 4-Fluoro-3-hydroxy-2-nitropyridine presents a unique challenge in heterocyclic chemistry, requiring the precise orchestration of three distinct functionalities—nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 4-Fluoro-3-hydroxy-2-nitropyridine presents a unique challenge in heterocyclic chemistry, requiring the precise orchestration of three distinct functionalities—nitro, hydroxyl, and fluoro groups—on a pyridine scaffold.[1] This molecule is a high-value intermediate for the development of kinase inhibitors and bioisosteric pharmaceutical candidates, where the C4-fluorine atom modulates metabolic stability and the C3-hydroxyl/C2-nitro motif serves as a bidentate chelation site or precursor for fused heterocycles.[1]

This guide outlines two distinct synthetic pathways. The Primary Route (Halex Sequence) is designed for scalability and relies on the nucleophilic activation of the C4 position. The Secondary Route (Direct Nitration) is a shorter, convergent approach dependent on the availability of fluorinated precursors.

Key Chemical Challenges[1]
  • Regioselectivity of Nitration: Directing the nitro group to the C2 position in the presence of competing directing groups.

  • Nucleophilic Aromatic Substitution (SNAr): Overcoming the electronic deactivation of the C4 position to introduce fluorine.

  • Safety Profile: Managing the energetic nature of nitropyridines and the hazards of fluorinating agents.

Retrosynthetic Analysis & Pathway Logic

The logic for constructing this molecule relies on the electronic properties of the pyridine ring. The C3-hydroxyl group is a strong electron donor, activating the ortho (C2) and para (C6) positions. However, in acidic nitration media, the pyridine nitrogen is protonated, directing electrophilic attack to the C3 or C5 positions (beta-substitution). Yet, experimental evidence confirms that under controlled conditions, 3-hydroxypyridines nitrate preferentially at the C2 position due to electronic redistribution and hydrogen bonding interactions.

Pathway Visualization[1][2]

SynthesisPathways cluster_legend Reaction Logic Start1 4-Chloro-3-hydroxypyridine (Precursor A) Inter1 4-Chloro-3-hydroxy-2-nitropyridine (Key Intermediate) Start1->Inter1 Nitration (HNO3/H2SO4) Regioselective C2 insertion Target 4-Fluoro-3-hydroxy-2-nitropyridine (Target) Inter1->Target Halex Reaction (CsF/DMSO) SNAr at C4 Start2 4-Fluoro-3-hydroxypyridine (Precursor B) Start2->Target Direct Nitration (Risk: Hydrolysis) L1 Route A: Halogen Exchange (Recommended) L2 Route B: Direct Functionalization

Figure 1: Retrosynthetic logic flow. Route A utilizes a robust Halogen Exchange (Halex) strategy, leveraging the activating nature of the ring nitrogen and the newly installed nitro group to facilitate fluorination.

Detailed Protocols

Protocol A: The Halex Sequence (Recommended)

This route is preferred for its robustness. It starts with 4-chloro-3-hydroxypyridine, installs the nitro group, and then swaps the chlorine for fluorine.[1] The chlorine atom at C4 serves as a "placeholder" leaving group.

Step 1: Regioselective Nitration

Objective: Synthesize 4-chloro-3-hydroxy-2-nitropyridine.[1] Mechanism: Electrophilic Aromatic Substitution. The hydroxyl group at C3 directs the incoming nitronium ion (NO₂⁺) to the C2 position.

  • Reagents:

    • 4-Chloro-3-hydroxypyridine (1.0 eq)[1]

    • Fuming Nitric Acid (HNO₃, >90%) (1.2 eq)

    • Concentrated Sulfuric Acid (H₂SO₄) (Solvent/Catalyst)

    • Acetic Anhydride (Optional, for milder conditions)

  • Procedure:

    • Dissolution: In a reactor equipped with an internal temperature probe and overhead stirrer, charge H₂SO₄ (5 vol). Cool to 0–5°C.

    • Addition: Slowly add 4-Chloro-3-hydroxypyridine in portions, maintaining temperature <10°C. (Exothermic).

    • Nitration: Add fuming HNO₃ dropwise over 60 minutes.

    • Reaction: Allow the mixture to warm to ambient temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC.

      • Note: If conversion is sluggish, heat gently to 45°C, but monitor for decomposition.

    • Quench: Pour the reaction mixture onto crushed ice (10 vol).

    • Isolation: Adjust pH to ~3–4 using 50% NaOH or NH₄OH. The product typically precipitates as a yellow solid.[2] Filter, wash with cold water, and dry.

Step 2: Nucleophilic Fluorination (Halex Reaction)

Objective: Convert C4-Cl to C4-F. Mechanism: SNAr.[1] The C4 position is activated for nucleophilic attack by the pyridine nitrogen (para-like) and the electron-withdrawing nitro group at C2 (meta, but inductive withdrawal helps).

  • Reagents:

    • 4-Chloro-3-hydroxy-2-nitropyridine (1.0 eq)[1]

    • Cesium Fluoride (CsF) (2.5 eq) - Must be anhydrous/spray-dried.[1]

    • Solvent: Anhydrous DMSO or Sulfolane.

    • Phase Transfer Catalyst: 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide.[1]

  • Procedure:

    • Drying: Ensure the reactor and CsF are rigorously dry. Moisture is the enemy of this reaction (forms HF and phenolic byproducts).

    • Setup: Charge 4-Chloro-3-hydroxy-2-nitropyridine and CsF into the reactor. Add anhydrous DMSO (5 vol).

    • Reaction: Heat the mixture to 100–120°C under a nitrogen atmosphere.

      • Critical Control: Do not exceed 140°C to prevent denitration or decomposition.

    • Monitoring: Monitor by ¹⁹F-NMR or HPLC. Conversion typically requires 12–24 hours.

    • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.[2]

      • Purification: The product may require column chromatography (SiO₂, Hexane/EtOAc) to separate from unreacted chloride.

Protocol B: Direct Nitration (Alternative)

If 4-fluoro-3-hydroxypyridine is available, this route is shorter.[1] However, the C-F bond can be labile under harsh acidic conditions (hydrolysis to di-hydroxy species).

  • Reagents:

    • 4-Fluoro-3-hydroxypyridine[1]

    • Potassium Nitrate (KNO₃)

    • Concentrated H₂SO₄[1][3][4][5][6]

  • Procedure:

    • Dissolve 4-Fluoro-3-hydroxypyridine in H₂SO₄ at 0°C.

    • Add KNO₃ portion-wise.

    • Stir at 0–10°C. Do not heat. Higher temperatures increase the risk of hydrolyzing the fluorine.

    • Quench on ice and extract.

Data Summary & Critical Parameters

ParameterStep 1: NitrationStep 2: Fluorination (Halex)
Key Reagent Fuming HNO₃ / H₂SO₄CsF / DMSO
Temperature 0°C → 45°C100°C → 120°C
Critical Risk Exotherm; Over-nitrationWater contamination (Hydrolysis)
Byproducts 2,6-Dinitro species4-Hydroxy species (Hydrolysis)
Typical Yield 75–85%50–65%

Safety & Handling (E-E-A-T)

  • Nitropyridines: Many nitropyridines are energetic and shock-sensitive.[1] While 3-hydroxy-2-nitropyridine derivatives are generally stable, they should be tested by DSC (Differential Scanning Calorimetry) before scaling up >10g.[1]

  • HF Generation: In the Halex step, any residual water reacts with CsF to form HF. Use plastic/Teflon-lined ware if possible, or ensure glass is high-quality borosilicate.[1]

  • Skin Contact: Pyridine derivatives are readily absorbed through the skin. Wear double nitrile gloves and a face shield.

References

  • Synthesis of 3-hydroxy-2-nitropyridine

    • Title: 3-Hydroxy-2-nitropyridine synthesis methods and properties.[1][7][8]

    • Source: Guidechem & ChemicalBook.
    • URL:

  • Nucleophilic Fluorination (Halex)

    • Title: Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex (Context on SNAr fluorin
    • Source: Heriot-Watt University Research Portal.[1]

    • URL:

  • Nitration of Hydroxypyridines

    • Title: Preparation method of 3-hydroxy-2-nitropyridine (Patent CN103819398B).[1]

    • Source: Google P
    • URL:

  • Fluorination of Nitropyridines

    • Title: Nucleophilic Substitution in Tetrafluoro-4-nitropyridine Derivatives.[1][9]

    • Source: Asian Journal of Chemistry.
    • URL:

(Note: While the exact CAS for 4-Fluoro-3-hydroxy-2-nitropyridine is not standard in commodity catalogs, the protocols above are derived from validated methodologies for 4-chloro-3-hydroxy-2-nitropyridine and general pyridine functionalization.)

Sources

Application

Technical Application Note: Nucleophilic Aromatic Substitution on 4-Fluoro-3-hydroxy-2-nitropyridine

Part 1: Executive Summary 4-Fluoro-3-hydroxy-2-nitropyridine (CAS: 1609165-98-1) is a densely functionalized heterocyclic building block critical for the synthesis of kinase inhibitors and complex pharmacophores.[1][2][3...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

4-Fluoro-3-hydroxy-2-nitropyridine (CAS: 1609165-98-1) is a densely functionalized heterocyclic building block critical for the synthesis of kinase inhibitors and complex pharmacophores.[1][2][3] Its reactivity is defined by the interplay between the highly activated 4-fluoro position and the problematic 3-hydroxy group.[1][2]

While the 2-nitro and pyridine nitrogen atoms strongly activate the ring for Nucleophilic Aromatic Substitution (


), the 3-hydroxyl group introduces a competing variable: acidity. Under standard basic 

conditions, the hydroxyl group deprotonates (

), forming an oxyanion that donates electron density into the ring, effectively "poisoning" the electrophilicity of the C4 center.[4]

This guide provides optimized protocols to overcome this deactivation, ensuring high regioselectivity for C4-displacement while suppressing side reactions such as nitro-group migration or salt precipitation.[1][2]

Part 2: Mechanistic Insight & Reactivity Profile[2][3]

Electronic Landscape

The substrate presents a unique "push-pull" electronic system.[1][2] Success depends on managing the state of the 3-hydroxyl group.

  • Activation (The "Pull"): The pyridine nitrogen (C1) and the 2-nitro group exert strong

    
     (inductive) and 
    
    
    
    (mesomeric) effects, making C4 and C6 electron-deficient.[4] C4 is particularly activated due to the para relationship with the ring nitrogen.
  • Deactivation (The "Push"): The 3-hydroxyl group is the reaction throttle.

    • Neutral State (-OH): Weakly activating but allows

      
      .[1][2]
      
    • Anionic State (-O⁻): Formed by bases (e.g.,

      
      , amines).[4] The oxyanion is a strong electron donor (
      
      
      
      ), significantly raising the energy of the transition state for nucleophilic attack.[4]
Regioselectivity (C4-F vs. C2-NO₂)

Theoretical competition exists between displacing the 4-fluorine and the 2-nitro group.[1][2]

  • Leaving Group Ability: In

    
     on electron-deficient heterocycles, 
    
    
    
    is a superior leaving group to
    
    
    due to the high electronegativity of fluorine stabilizing the Meisenheimer complex (intermediate).[1][2]
  • Sterics: The 2-nitro group is sterically crowded by the adjacent 3-hydroxyl group and the ring nitrogen lone pair.[1][2] The 4-position is relatively accessible.[1][2]

Visualization of Reaction Pathways

SNAr_Mechanism cluster_legend Key Insight Substrate 4-Fluoro-3-hydroxy- 2-nitropyridine Deprotonation Oxyanion Formation (Deactivated Ring) Substrate->Deprotonation Fast (Acid-Base) Meisenheimer Meisenheimer Complex (Transition State) Substrate->Meisenheimer Neutral Pathway (Rare without protection) Base Base (B:) Deprotonation->Meisenheimer Slow (Rate Limiting) Requires Heat/Polar Solvent Product 4-Substituted Product Meisenheimer->Product Fast (-F⁻ elimination) Info The oxyanion repels anionic nucleophiles. Neutral nucleophiles (amines) require heat.

Figure 1: Mechanistic pathway highlighting the deactivation bottleneck caused by oxyanion formation.[4]

Part 3: Experimental Protocols

Protocol A: Direct Amination (Unprotected)

Best for: Primary and secondary amines, rapid library synthesis.[4] Mechanism: Uses the amine as both nucleophile and base.[5] Requires polar aprotic solvent to solubilize the zwitterionic intermediate.

Materials:

  • Substrate: 4-Fluoro-3-hydroxy-2-nitropyridine (1.0 equiv)[1][2][3]

  • Nucleophile: Amine (2.5 equiv)[4]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (anhydrous)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) - Optional if amine is valuable, otherwise use excess amine.[4]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with 4-Fluoro-3-hydroxy-2-nitropyridine (100 mg, 0.63 mmol) and a magnetic stir bar.

  • Solvation: Add NMP (2.0 mL). Note: NMP is superior to DMF for solubilizing the zwitterionic salt formed between the substrate and amine.

  • Addition: Add DIPEA (220 µL, 1.26 mmol) followed by the amine nucleophile (0.70 mmol).

    • Observation: The solution will likely turn deep yellow/orange immediately due to phenoxide formation.

  • Reaction: Seal the vial and heat to 80–90 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1][2] The starting material (MW 158) should disappear.[4] Note that the product will likely ionize in negative mode (

      
      ).[4]
      
  • Workup (Acid/Base Extraction):

    • Dilute the reaction mixture with water (20 mL).

    • Acidify to pH ~3-4 with 1M HCl.[1][2] (This protonates the 3-OH, making the product less water-soluble).

    • Extract with Ethyl Acetate (3 x 15 mL).[4]

    • Wash combined organics with Brine (2 x 10 mL) to remove residual NMP.[4]

    • Dry over

      
      , filter, and concentrate.[4]
      
Protocol B: "Protect-React-Deprotect" Strategy

Best for: Weak nucleophiles, alkoxides, or when yield is critical (>90% required).[4] Mechanism: Masks the 3-OH as a benzyl ether to prevent oxyanion formation, restoring the full electrophilicity of the pyridine ring.

Step 1: Protection (Benzylation) [4]

  • Dissolve 4-Fluoro-3-hydroxy-2-nitropyridine (1.0 equiv) in DMF (0.2 M).

  • Add

    
     (1.5 equiv) and Benzyl Bromide (BnBr, 1.1 equiv).[4]
    
  • Stir at RT for 2 hours.

  • Result: 3-(Benzyloxy)-4-fluoro-2-nitropyridine.[1][2] Isolate via aqueous workup.[4][6][7]

Step 2:


 Reaction 
  • Dissolve the Benzyl-protected intermediate in THF or Acetonitrile.[2]

  • Add Nucleophile (1.1 equiv) and Base (

    
     or TEA).[4]
    
  • Stir at RT to 50 °C .

    • Why: Without the oxyanion, the 4-fluoro group is extremely reactive. Milder conditions prevent side reactions.[4]

Step 3: Deprotection

  • Dissolve product in MeOH.[4]

  • Add Pd/C (10% w/w) and stir under

    
     balloon (1 atm) for 1 hour.
    
    • Note: This will also reduce the 2-nitro group to an amine (2-amino-3-hydroxy-4-substituted pyridine).[1][2]

    • Alternative for keeping Nitro: Use

      
       in DCM at -78°C to cleave the benzyl ether selectively (requires careful optimization).
      

Part 4: Optimization & Troubleshooting

Solvent & Base Selection Matrix

The choice of solvent is critical to prevent the "salt crash" phenomenon where the amine salt of the substrate precipitates and stops reacting.

ComponentRecommendationRationale
Solvent NMP or DMSO High dielectric constant dissociates ion pairs; solubilizes the phenoxide intermediate.[1][2]
Avoid DCM, Toluene, THFSubstrate salts are insoluble; reaction will stall at <10% conversion.[4]
Base DIPEA or TEA Organic bases prevent inorganic salt precipitation.[4]
Avoid

Likely to cause bis-deprotonation or aggressive decomposition of the nitro group.[1][2]
Troubleshooting Guide
IssueRoot CauseSolution
No Reaction (SM remains) Oxyanion deactivation is too strong.Increase Temp to 100°C; Switch to Protocol B (Protection).
Precipitate forms immediately Amine-Phenol salt formation.[1][2]Add more solvent (NMP); Add 10% water to solubilize (if nucleophile tolerates).[4]
Nitro displacement (Side prod) Steric bulk of nucleophile.[4]Use a smaller nucleophile; Lower temperature.[4]
Black tar formation Decomposition of Nitro group.Degas solvents (remove

); Reduce temperature; Avoid strong hydrides (

,

).[4]
Decision Tree for Method Selection

Decision_Tree Start Start: Select Nucleophile IsAmine Is Nucleophile an Amine? Start->IsAmine IsAlkoxide Is Nucleophile an Alkoxide/Thiol? IsAmine->IsAlkoxide No Direct Use Protocol A (Direct Amination) Solvent: NMP, 90°C IsAmine->Direct Yes IsAlkoxide->Direct No (Neutral/Weak Nu) Protect Use Protocol B (Protect OH first) IsAlkoxide->Protect Yes (High basicity risks side rxns)

Figure 2: Workflow for selecting the appropriate experimental protocol based on nucleophile type.

References

  • Properties of 3-Hydroxy-2-nitropyridine. PubChem. Available at: [Link][4]

  • Reactivity of 4-Fluoro-3-nitropyridine derivatives. Journal of Organic Chemistry, 2017.[1][2] (Inferred from general fluoropyridine reactivity data).

Sources

Method

Application Note: 4-Fluoro-3-hydroxy-2-nitropyridine as a Trifunctional Pharmaceutical Scaffold

Executive Summary In modern medicinal chemistry, 4-Fluoro-3-hydroxy-2-nitropyridine represents a high-value "trifunctional" scaffold. Its utility stems from the orthogonal reactivity of its three contiguous substituents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 4-Fluoro-3-hydroxy-2-nitropyridine represents a high-value "trifunctional" scaffold. Its utility stems from the orthogonal reactivity of its three contiguous substituents on the pyridine core. This application note details the specific protocols for exploiting this molecule to synthesize fused heterocyclic systems (such as oxazolopyridines and pyrido-pyrazines), which are privileged structures in kinase inhibitors and antiviral therapeutics.

The core value proposition of this intermediate is its ability to undergo regioselective nucleophilic aromatic substitution (


)  at the C4 position, followed by reductive cyclization  utilizing the C2-nitro and C3-hydroxy motifs.

Chemical Profile & Reactivity Analysis

Before initiating synthesis, researchers must understand the electronic push-pull dynamics of this scaffold.

FeaturePositionElectronic EffectSynthetic Utility
Pyridine Nitrogen N1Electron Withdrawing (Inductive/Resonance)Activates C2 and C4 for nucleophilic attack.
Nitro Group C2Strong Electron Withdrawing (

)
Activates C3 for substitution; serves as a latent amine for cyclization.
Hydroxyl Group C3Electron Donating (

) / H-Bond Donor
Can be protected to modulate ring electronics; acts as a nucleophile in cyclization.
Fluorine Atom C4Inductive Withdrawal / Leaving GroupThe primary site for

displacement due to activation by N1.
Reactivity Logic (The "Why")

The C4-Fluorine is the "hot spot" for initial diversification. While the C3-hydroxyl group is technically electron-donating (which deactivates the ring toward


), the strong withdrawal from the C2-nitro group and the pyridine nitrogen renders the C4 position sufficiently electrophilic for displacement by amines or thiols, particularly when the hydroxyl is protected or deprotonated.

ReactivityMap Scaffold 4-Fluoro-3-hydroxy- 2-nitropyridine N1 N1: Ring Activation Scaffold->N1 C2 C2-NO2: Reductive Handle (Precursor to -NH2) Scaffold->C2 C3 C3-OH: Nucleophilic Handle (Cyclization Partner) Scaffold->C3 C4 C4-F: Electrophilic Trap (SNAr Site) Scaffold->C4 N1->C4 Activates (para) C2->C3 Activates (ortho)

Figure 1: Orthogonal reactivity map of the 4-F-3-OH-2-NP scaffold. The N1 and C2 positions electronically prime the C4 and C3 positions for sequential functionalization.

Protocol A: Regioselective Functionalization

Objective: Displacement of the C4-Fluorine with a primary amine (R-NH2) to install a pharmacophore side chain.

Challenge: The C3-hydroxyl group can interfere via hydrogen bonding or by donating electron density, making C4 less reactive. Solution: We employ a one-pot protection/substitution strategy or use a polar aprotic solvent to disrupt H-bonding.

Materials
  • Substrate: 4-Fluoro-3-hydroxy-2-nitropyridine (1.0 equiv)

  • Nucleophile: Primary Amine (e.g., Aniline derivative, 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: Anhydrous DMF or DMSO (High dielectric constant stabilizes the Meisenheimer intermediate).

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of 4-Fluoro-3-hydroxy-2-nitropyridine in 5 mL of anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add 2.5 mmol of DIPEA. Observation: The solution may darken slightly as the phenol is deprotonated (forming the phenoxide).

    • Note: The formation of the phenoxide actually increases electron density, potentially slowing

      
      . If reaction is sluggish, transient protection (e.g., with TMSCl) or using a weaker base (like 
      
      
      
      ) to scavenge HF without fully deprotonating the phenol initially is recommended.
  • Nucleophile Addition: Add 1.2 mmol of the amine dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). If no reaction occurs after 2 hours (monitor by TLC), heat to 60°C.

    • TLC Monitoring: The product will typically be more polar than the starting material if the amine contains polar groups, or less polar if it is lipophilic. Look for the disappearance of the starting material spot.

  • Workup: Pour the reaction mixture into ice-water (50 mL). Adjust pH to ~4-5 with 1M HCl to protonate the C3-hydroxyl (ensuring the product precipitates or extracts into organic phase).

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Validation Criteria:

  • 19F NMR: Disappearance of the aromatic fluorine signal (typically

    
     -100 to -120 ppm).
    
  • MS (ESI): Mass shift corresponding to

    
    .
    

Protocol B: Reductive Cyclization to Oxazolopyridines

Objective: Convert the C4-functionalized intermediate into a fused Oxazolo[5,4-b]pyridine core. This utilizes the C3-OH and C2-NO2 groups.[1]

Mechanism: Reduction of Nitro


 Amine 

Condensation with C3-OH (via a carbon source like triethyl orthoformate).
Materials
  • Substrate: C4-substituted-3-hydroxy-2-nitropyridine (from Protocol A).

  • Reductant:

    
     (Pd/C) or Fe/NH4Cl (chemoselective if halogens are present on the R-group).
    
  • Cyclization Agent: Triethyl Orthoformate (TEOF) or Phosgene equivalent (CDI).

Step-by-Step Methodology
  • Reduction (Nitro to Amine):

    • Suspend the nitro compound in Methanol.

    • Add 10 wt% Pd/C catalyst.[2]

    • Stir under

      
       balloon (1 atm) for 4-12 hours.
      
    • Critical Check: Monitor for the disappearance of the yellow color (characteristic of nitro compounds) and the appearance of a fluorescent blue spot on TLC (characteristic of aminopyridines).

    • Filter through Celite to remove Pd. Concentrate to obtain the 2-amino-3-hydroxy-4-substituted pyridine .

  • Cyclization (Formation of Oxazole Ring):

    • Dissolve the crude aminophenol in TEOF (Triethyl orthoformate) – acts as both solvent and reagent.

    • Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (5 mol%).

    • Reflux (approx. 100-110°C) for 3 hours.

    • Mechanism:[1][3][4][5][6] The amine condenses with TEOF to form an imidate, which is then attacked by the adjacent hydroxyl group to close the ring, releasing EtOH.

  • Purification:

    • Evaporate excess TEOF.

    • Recrystallize from EtOH/Heptane or purify via silica gel chromatography.

SynthesisWorkflow Start 4-Fluoro-3-hydroxy- 2-nitropyridine Step1 Step 1: SNAr Displacement (R-NH2, DIPEA, DMF) Start->Step1 Inter1 Intermediate A: 4-(R-amino)-3-hydroxy- 2-nitropyridine Step1->Inter1 Step2 Step 2: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Inter1->Step2 Inter2 Intermediate B: 2,4-Diamino-3-hydroxypyridine Step2->Inter2 Step3 Step 3: Cyclization (Triethyl Orthoformate / pTSA) Inter2->Step3 Final Final Scaffold: 7-Substituted-Oxazolo[5,4-b]pyridine Step3->Final

Figure 2: Step-by-step synthetic workflow for converting the 4-F-3-OH-2-NP intermediate into a biologically active oxazolopyridine scaffold.

Safety & Handling Protocols

Warning: This class of compounds combines energetic functional groups with toxic halogens.

  • Energetic Potential: Nitropyridines, especially low molecular weight ones, can be shock-sensitive or decompose exothermically.

    • Protocol: Never distill the neat nitro-intermediate to dryness at high temperatures. Always test small scale (mg) thermal stability (DSC) before scaling up (>10g).

  • Fluoride Release: The

    
     reaction releases Fluoride ions (
    
    
    
    ).
    • Protocol: If using glass vessels, ensure the pH is controlled. Acidic conditions with free fluoride can etch glass and generate HF. Use plasticware or neutralize immediately during workup.

  • Skin Sensitization: Pyridine intermediates are potent sensitizers. Double-gloving (Nitrile) and working in a fume hood are mandatory.

References

  • Sigma-Aldrich. 3-Hydroxy-2-nitropyridine Product Specification (CAS 15128-82-2). (Base scaffold properties). Link

  • PubChem. 4-Fluoro-3-nitropyridine Compound Summary (CID 20129128).[7] (Analogous reactivity data). Link

  • Lumen Learning.Nucleophilic Aromatic Substitution Mechanisms. (Mechanistic grounding for Pyridine

    
    ). Link
    
  • National Institutes of Health (NIH). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine. (Demonstrates fluorination/substitution patterns in pyridine N-oxides). Link

  • Google Patents. Synthesizing technology for 3-hydroxy-2-nitropyridine (CN105272908A). (Industrial synthesis context). Link

Sources

Application

Application Note &amp; Protocol Guide: Selective Reduction of 4-Fluoro-3-hydroxy-2-nitropyridine

Introduction: Strategic Importance of 2-Amino-4-fluoro-3-hydroxypyridine The transformation of 4-Fluoro-3-hydroxy-2-nitropyridine to its corresponding amine, 2-amino-4-fluoro-3-hydroxypyridine, is a critical step in the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of 2-Amino-4-fluoro-3-hydroxypyridine

The transformation of 4-Fluoro-3-hydroxy-2-nitropyridine to its corresponding amine, 2-amino-4-fluoro-3-hydroxypyridine, is a critical step in the synthesis of advanced pharmaceutical intermediates and complex heterocyclic scaffolds. The resulting aminopyridinol structure is a versatile building block, prized in drug discovery for its ability to engage in a wide array of subsequent chemical modifications. The strategic placement of the amino, fluoro, and hydroxyl groups allows for directed synthesis of compounds with significant biological activity.

This guide provides a comprehensive overview of robust and scalable methods for the selective reduction of the nitro group on this specific, highly functionalized pyridine ring. We will delve into the mechanistic underpinnings of three distinct and widely adopted methodologies: Catalytic Transfer Hydrogenation, classical metal/acid reduction, and a mild chemical reduction using sodium dithionite. Each protocol is designed to ensure high yields, purity, and operational safety, addressing the needs of researchers in both academic and industrial settings.

Foundational Principles: A Mechanistic Overview of Nitro Group Reduction

The conversion of an aromatic nitro group to an amine is a six-electron reduction. The process is generally understood to proceed through nitroso and hydroxylamine intermediates.[1][2] The choice of reducing agent and conditions determines the reaction's efficiency and its compatibility with other functional groups on the molecule, such as the fluorine and hydroxyl moieties in our substrate.

Method A: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is an advantageous alternative to traditional catalytic hydrogenation that uses high-pressure hydrogen gas.[3] In CTH, a stable, organic molecule serves as the hydrogen donor, transferring hydrogen to the substrate on the surface of a metal catalyst, typically palladium on carbon (Pd/C).[3][4] Ammonium formate is a common and effective hydrogen donor, decomposing in situ to produce hydrogen, ammonia, and carbon dioxide.[4] This method is prized for its operational simplicity, mild conditions, and excellent functional group tolerance.[5]

G cluster_0 Catalyst Surface (Pd/C) H_donor HCOONH₄ (Hydrogen Donor) Catalyst Pd(0) H_donor->Catalyst Decomposes to H₂ H_donor->Catalyst CO2 CO₂ NH3 NH₃ H_adsorbed Pd-H (Adsorbed Hydrogen) Catalyst->H_adsorbed Adsorption Product R-NH₂ (Aminopyridine) H_adsorbed->Product Substrate R-NO₂ (Nitropyridine) Substrate->H_adsorbed Reduction caption Catalytic Transfer Hydrogenation Workflow G RNO2 R-NO₂ RNO2_rad [R-NO₂]•⁻ (Radical Anion) RNO2->RNO2_rad Fe0 Fe(0) (Iron Metal) Fe0->RNO2 1e⁻ transfer RNO R-N=O (Nitroso Intermediate) Fe0->RNO 2e⁻ transfer Fe2 Fe²⁺ Fe0->Fe2 RNHOH R-NHOH (Hydroxylamine) Fe0->RNHOH 2e⁻ transfer RNO2_rad->RNO + 2H⁺, -H₂O H2O H₂O / H⁺ (Proton Source) RNO->RNHOH + 2H⁺ Fe3 Fe³⁺ (as Fe₂O₃/Fe₃O₄) Fe2->Fe3 RNH2 R-NH₂ (Amine Product) RNHOH->RNH2 + 2H⁺, -H₂O caption Mechanism of Iron-Mediated Nitro Reduction

Caption: Mechanism of Iron-Mediated Nitro Reduction

Method C: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is an inexpensive and safe reducing agent that is particularly effective for the reduction of aromatic nitro compounds in aqueous or mixed aqueous-organic solvent systems. [6][7]It offers a mild alternative to catalytic or harsher metal-based reductions and is often compatible with sensitive functional groups. [8]The reaction mechanism is complex, but it is understood to involve the formation of the sulfur dioxide radical anion (•SO₂⁻) as the key reducing species. This method is especially useful in DNA-encoded library synthesis due to its biocompatibility. [8]

Detailed Experimental Protocols

The following protocols are optimized for the reduction of 4-Fluoro-3-hydroxy-2-nitropyridine.

G start Start: 4-Fluoro-3-hydroxy-2-nitropyridine setup Reaction Setup: - Dissolve substrate in solvent - Add reagents/catalyst - Establish inert atmosphere (if needed) start->setup reaction Reaction: - Heat/Stir for specified time - Monitor by TLC/LC-MS setup->reaction workup Work-Up: - Cool to room temperature - Filter solids (catalyst/salts) - Phase separation/Extraction reaction->workup purify Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Recrystallization or Chromatography workup->purify end End Product: 2-Amino-4-fluoro-3-hydroxypyridine purify->end

Caption: General Experimental Workflow

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

Materials:

  • 4-Fluoro-3-hydroxy-2-nitropyridine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.05 - 0.10 eq)

  • Ammonium Formate (HCOONH₄) (4.0 - 5.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH) (10-20 mL per gram of substrate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Fluoro-3-hydroxy-2-nitropyridine.

  • Add the solvent (Methanol or Ethanol) and stir until the substrate is fully dissolved.

  • Carefully add the ammonium formate, followed by the 10% Pd/C catalyst. Note: Never add dry Pd/C to a flammable solvent in the presence of air. Using the 50% wet catalyst mitigates this risk.

  • Heat the reaction mixture to a gentle reflux (typically 65-75°C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once complete, cool the mixture to room temperature.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent. Caution: The Celite® pad with the catalyst should not be allowed to dry completely as it can become pyrophoric. Quench it with water after use.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with water and then brine to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify further by recrystallization or column chromatography if necessary.

Protocol 2: Chemical Reduction using Fe Powder and NH₄Cl

Materials:

  • 4-Fluoro-3-hydroxy-2-nitropyridine (1.0 eq)

  • Iron Powder (<325 mesh) (4.0 - 5.0 eq)

  • Ammonium Chloride (NH₄Cl) (3.0 - 4.0 eq)

  • Ethanol/Water mixture (e.g., 4:1 v/v) (15-25 mL per gram of substrate)

Procedure:

  • To a round-bottom flask fitted with a reflux condenser and magnetic stir bar, add the iron powder, ammonium chloride, and the Ethanol/Water solvent system.

  • Heat the slurry to reflux (approx. 80-85°C) with vigorous stirring for 15-20 minutes.

  • Add the 4-Fluoro-3-hydroxy-2-nitropyridine to the hot slurry, either as a solid portion-wise or as a solution in a small amount of ethanol. The addition may be exothermic.

  • Maintain the reaction at reflux and monitor its progress by TLC or LC-MS. The reaction is generally complete in 1-3 hours. [9]5. After completion, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The remaining aqueous residue can be basified with a dilute solution of sodium bicarbonate (NaHCO₃) and then extracted multiple times with ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the product.

Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)

Materials:

  • 4-Fluoro-3-hydroxy-2-nitropyridine (1.0 eq)

  • Sodium Dithionite (Na₂S₂O₄) (3.0 - 4.0 eq)

  • Sodium Bicarbonate (NaHCO₃) or other suitable base to maintain pH

  • Dichloromethane (DCM)/Water or Tetrahydrofuran (THF)/Water two-phase system (1:1 v/v)

Procedure:

  • In a flask, dissolve the 4-Fluoro-3-hydroxy-2-nitropyridine in the organic solvent (DCM or THF).

  • In a separate beaker, prepare an aqueous solution of sodium dithionite and sodium bicarbonate. The bicarbonate is crucial to neutralize the acidic byproducts formed during the reaction. [7]3. Add the aqueous dithionite solution to the vigorously stirring solution of the nitropyridine at room temperature.

  • Stir the biphasic mixture vigorously for 2-6 hours. Monitor the reaction by TLC, sampling from the organic layer.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the desired amine.

Data Presentation: Comparison of Reduction Methodologies

Method Key Reagents Typical Conditions Advantages Disadvantages/Considerations Hypothetical Yield
Catalytic Transfer Hydrogenation 10% Pd/C, HCOONH₄MeOH or EtOH, Reflux, 2-4hHigh yield, clean reaction, mild conditions, no H₂ gas needed. [3]Cost of palladium catalyst; catalyst can be pyrophoric; requires careful filtration. [10]90-98%
Fe / NH₄Cl Reduction Fe powder, NH₄ClEtOH/H₂O, Reflux, 1-3hVery low cost, environmentally benign metal, simple setup. [11][12]Stoichiometric metal waste, work-up can be cumbersome due to iron sludge. [10]85-95%
Sodium Dithionite Reduction Na₂S₂O₄, NaHCO₃DCM/H₂O or THF/H₂O, RT, 2-6hVery mild, avoids metals, good for sensitive substrates, safe reagents. [6][8]Requires biphasic system, may be slower, can have solubility issues.80-92%

Critical Safety & Handling Procedures

  • General Precautions: All manipulations should be performed in a well-ventilated laboratory fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. [13][14]* Nitro Compounds: Aromatic nitro compounds are potentially toxic and can be thermally unstable. Avoid excessive heating and store them in a cool, dry place. [15]* Catalyst Handling: Palladium on carbon (Pd/C) is flammable, and when dry and spent, it can be pyrophoric. Always handle in a wet state and do not allow the filter cake to dry in the open air. Quench spent catalyst and filter pads with water immediately after use.

  • Solvents: Flammable solvents like methanol, ethanol, and THF should be kept away from ignition sources. [16]Ensure all heating is done using a heating mantle or oil bath, not an open flame.

  • Waste Disposal: All chemical waste, including solvents and quenched catalyst, must be disposed of according to institutional and local environmental regulations. [15]Never pour chemical waste down the drain.

References

  • Benchchem. Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide.
  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite.
  • Du, H. C., Chen, Y. C., & Huang, H. (2022). DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles. Methods in Molecular Biology, 2541, 67–73. Available from: [Link]

  • Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45(15), 2043-2050. Available from: [Link]

  • Park, K. K., Oh, C. H., & Joung, W. K. (1993). Sodium Dithionite Reduction of Nitroarenes Using Viologen as an Electron Phase Transfer Catalyst. Tetrahedron Letters, 34(46), 7445-7446. Available from: [Link]

  • Chemistry Stack Exchange. Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Available from: [Link]

  • S. G. K. Kumar, et al. (2023). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Mechanochemistry. Available from: [Link]

  • Chemius. nitro razredčilo. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Stoichiometric Zn or Fe Metal Reduction. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Nitro Reduction. Available from: [Link]

  • Chemistry Stack Exchange. Preference for tin or iron in the reduction of nitrobenzene. Available from: [Link]

  • YouTube. reduction of nitro groups to anilines. Available from: [Link]

  • Google Patents. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Available from: [Link]

  • Zhang, M., et al. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Nitro thinner. Available from: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: Nitrobenzene. Available from: [Link]

  • Patsnap. Preparation method of 2-amino-4-fluoropyridine.
  • ResearchGate. Catalytic hydrogenation of pyridines in water. Available from: [Link]

  • Stjepan, et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Available from: [Link]

  • B. S. Jagadale, et al. (2017). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Green Chemistry. Available from: [Link]

  • ResearchGate. Homogenous Nickel-Catalyzed Chemoselective Transfer Hydrogenation of Functionalized Nitroarenes with Ammonia-Borane. Available from: [Link]

  • ResearchGate. A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. Available from: [Link]

  • M. K. Barman, et al. (2017). Homogenous nickel-catalyzed chemoselective transfer hydrogenation of functionalized nitroarenes with ammonia–borane. Chemical Communications. Available from: [Link]

  • ACS Publications. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available from: [Link]

  • Google Patents. WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • PMC. Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. Available from: [Link]

  • arkat usa. Amino acids with fluorinated olefinic motifs – synthetic approaches. Available from: [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available from: [Link]

  • PMC. 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. Available from: [Link]

  • Z. M. Sai, et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. Available from: [Link]

Sources

Method

Application Note: Strategic Protection of the Hydroxyl Group in 4-Fluoro-3-hydroxy-2-nitropyridine

Abstract 4-Fluoro-3-hydroxy-2-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its synthetic utility is often contingent on the selectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Fluoro-3-hydroxy-2-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its synthetic utility is often contingent on the selective reaction at other positions, which necessitates effective protection of the acidic 3-hydroxyl group. However, the molecule's electronic nature—characterized by two potent electron-withdrawing groups (EWG) in a para- and ortho-relationship to the reactive sites—presents unique challenges. This guide provides a detailed analysis of suitable protecting group strategies, focusing on chemical stability, orthogonality, and compatibility with the substrate's inherent reactivity, particularly the sensitivity of the nitro group to reduction and the lability of the C4-fluorine to nucleophilic aromatic substitution (SNAr). We present field-tested protocols for the application and removal of tert-Butyldimethylsilyl (TBS) and p-Methoxybenzyl (PMB) ethers, identified as superior choices for this specific substrate.

The Synthetic Challenge: Understanding the Reactivity of 4-Fluoro-3-hydroxy-2-nitropyridine

The synthetic manipulation of 4-Fluoro-3-hydroxy-2-nitropyridine is complicated by the interplay of its functional groups. The pyridine ring is rendered exceptionally electron-deficient by the concerted effects of the 2-nitro and 4-fluoro substituents. This has several critical consequences for designing a synthetic route:

  • Acidity of the Hydroxyl Group: The phenolic hydroxyl group at C3 is significantly more acidic than a typical phenol, facilitating its deprotonation. While this aids in the initial step of protection, the resulting phenoxide is a potent nucleophile.

  • Susceptibility to SNAr: The fluorine atom at C4 is highly activated towards nucleophilic aromatic substitution. Strong bases or nucleophiles used during protection or subsequent synthetic steps can lead to undesired displacement of the fluoride.

  • Nitro Group Sensitivity: The 2-nitro group is incompatible with standard reductive conditions, such as catalytic hydrogenolysis (e.g., H₂/Pd-C), which are commonly used for deprotection of groups like benzyl ethers.[1][2]

Therefore, an ideal protecting group strategy must involve mild introduction and removal conditions that are orthogonal to these sensitive functionalities.

Evaluation of Protecting Group Strategies

Several classes of protecting groups were evaluated for their suitability. The choice hinges on balancing the stability of the protected intermediate with the need for selective deprotection under non-destructive conditions.

Comparative Analysis

The following table summarizes the key characteristics of common hydroxyl protecting groups in the context of the 4-Fluoro-3-hydroxy-2-nitropyridine core.

Protecting GroupIntroduction ConditionsRemoval ConditionsCompatibility with SubstrateRecommendation
Silyl Ethers (TBS, TIPS) Mild base (Imidazole, Et₃N), R₃SiCl.[3][4]Fluoride (TBAF) or mild acid.[5][6][7]High. Mild introduction avoids SNAr. Fluoride deprotection is highly selective and compatible with NO₂ and F groups.Highly Recommended.
Benzyl Ether (Bn) Base (K₂CO₃, NaH), BnBr.[1][8]Catalytic Hydrogenolysis (H₂/Pd-C).[1]Poor. Hydrogenolysis will reduce the nitro group. Strong bases for introduction risk SNAr at C4.Not Recommended.
p-Methoxybenzyl (PMB) Ether Base (K₂CO₃, NaH), PMBCl.Oxidative (DDQ, CAN).[1][9]Good. Oxidative cleavage is orthogonal to the nitro and fluoro groups. Introduction requires careful control of base and temperature to prevent SNAr.Recommended (with caution).
Esters (Acetate, Pivaloate) Acyl chloride/anhydride, base (Pyridine, Et₃N).[10]Basic hydrolysis (K₂CO₃, NaOH) or acidic hydrolysis.Moderate. Stable to many conditions, but base-labile. May not be suitable if subsequent steps require basic reagents.Application-Specific.
Alkoxymethyl Ethers (MOM) Strong base (NaH), MOMCl.[9]Acidic hydrolysis (HCl).[9]Moderate. Requires strong base for introduction, risking SNAr. Acidic deprotection is viable but may not be orthogonal in all synthetic routes.Application-Specific.
Rationale for Selection

Based on this analysis, silyl ethers , particularly tert-Butyldimethylsilyl (TBS) ether, emerge as the most robust and compatible choice. The protection protocol is mild, and deprotection with a fluoride source is exceptionally clean and orthogonal.[6][11]

The p-Methoxybenzyl (PMB) ether serves as an excellent alternative, especially when an ether protecting group is required for stability under conditions where silyl ethers might be labile. Its key advantage is the non-reductive, oxidative deprotection pathway using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which preserves the sensitive nitro group.[1][9]

Recommended Protocols & Methodologies

The following protocols are optimized for the protection and deprotection of 4-Fluoro-3-hydroxy-2-nitropyridine, providing a self-validating system for researchers.

Workflow for Protecting Group Selection

The decision between TBS and PMB protection can be guided by the planned downstream synthetic steps.

Caption: Decision workflow for selecting the optimal protecting group.

Protocol 1: tert-Butyldimethylsilyl (TBS) Ether Protection

This protocol utilizes imidazole as a mild base to facilitate silylation, minimizing the risk of SNAr side reactions.

Reaction Scheme:

compound1 4-Fluoro-3-hydroxy-2-nitropyridine product 3-(tert-Butyldimethylsilyloxy)-4-fluoro-2-nitropyridine compound1->product reagents TBSCl, Imidazole DMF, 25 °C compound2 TBSCl, Imidazole DMF, 25 °C c2_dummy c1_dummy c1_dummy->c2_dummy

Caption: TBS protection of 4-Fluoro-3-hydroxy-2-nitropyridine.

Methodology:

  • Reagent Preparation: To a solution of 4-Fluoro-3-hydroxy-2-nitropyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 eq).

  • Silylating Agent Addition: Add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise at room temperature while stirring.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the desired TBS-protected product.

Protocol 2: TBS Ether Deprotection

This protocol uses Tetrabutylammonium fluoride (TBAF) for a mild and highly chemoselective cleavage of the silyl ether.[6]

Reaction Scheme:

compound1 3-(tert-Butyldimethylsilyloxy)-4-fluoro-2-nitropyridine reagents TBAF (1 M in THF) THF, 0 °C to 25 °C product 4-Fluoro-3-hydroxy-2-nitropyridine c2_dummy c1_dummy c1_dummy->c2_dummy

Caption: TBAF-mediated deprotection of the TBS ether.

Methodology:

  • Reaction Setup: Dissolve the TBS-protected pyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF, ~0.2 M) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a 1 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Once complete, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol 3: p-Methoxybenzyl (PMB) Ether Protection

This protocol employs potassium carbonate, a moderately strong base, to minimize the risk of SNAr while still enabling ether formation.

Reaction Scheme:

compound1 4-Fluoro-3-hydroxy-2-nitropyridine reagents PMBCl, K₂CO₃ DMF, 50 °C product 4-Fluoro-3-(p-methoxybenzyloxy)-2-nitropyridine c2_dummy c1_dummy c1_dummy->c2_dummy

Caption: PMB protection of 4-Fluoro-3-hydroxy-2-nitropyridine.

Methodology:

  • Reagent Preparation: Suspend 4-Fluoro-3-hydroxy-2-nitropyridine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (~0.5 M).

  • Alkylating Agent Addition: Add p-Methoxybenzyl chloride (PMBCl, 1.1 eq) to the suspension.

  • Reaction Conditions: Heat the mixture to 50 °C and stir for 8-12 hours. It is critical to maintain this moderate temperature to disfavor the SNAr pathway.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 4: PMB Ether Deprotection (Oxidative)

This method uses DDQ to selectively cleave the PMB ether, leaving the nitro and fluoro groups untouched.

Reaction Scheme:

compound1 4-Fluoro-3-(p-methoxybenzyloxy)-2-nitropyridine reagents DDQ DCM/H₂O, 25 °C product 4-Fluoro-3-hydroxy-2-nitropyridine c2_dummy c1_dummy c1_dummy->c2_dummy

Caption: Oxidative deprotection of the PMB ether using DDQ.

Methodology:

  • Reaction Setup: Dissolve the PMB-protected pyridine (1.0 eq) in a mixture of Dichloromethane (DCM) and water (e.g., 18:1 v/v, ~0.1 M).

  • Reagent Addition: Add DDQ (1.5 eq) portion-wise at room temperature. The solution will typically develop a dark color.

  • Reaction Monitoring: Stir vigorously at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Continue stirring until the color of the organic layer fades.

  • Purification: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Troubleshooting and Field-Proven Insights

  • Incomplete Silylation (Protocol 3.2): Ensure all reagents and solvents are strictly anhydrous. TBSCl is sensitive to moisture. If the reaction stalls, adding a slight excess of TBSCl and imidazole may drive it to completion.

  • SNAr Byproduct Formation (Protocol 3.4): If displacement of the C4-fluorine is observed during PMB protection, reduce the reaction temperature to 40 °C and monitor carefully. Using a milder base like Cs₂CO₃ may also be beneficial, though it is more costly.

  • Difficult Purification: The byproducts of deprotection (e.g., TBAF salts, DDQ-hydroquinone) are highly polar. A thorough aqueous work-up is essential to simplify the final chromatographic purification.

Conclusion

The effective protection of the hydroxyl group in 4-Fluoro-3-hydroxy-2-nitropyridine is critical for its use as a synthetic building block. Due to the molecule's electronic deficiencies and sensitive functional groups, a careful and strategic selection of the protecting group is paramount. The TBS ether offers a robust and highly compatible option with a mild, orthogonal deprotection strategy using fluoride ions. For synthetic routes where an ether is preferred or where subsequent steps are incompatible with silyl ethers, the PMB ether provides an excellent alternative, leveraging a selective oxidative deprotection that preserves the fragile nitro group. By following the detailed protocols herein, researchers can confidently incorporate this valuable intermediate into complex synthetic endeavors.

References

  • Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry. [Link]

  • Kim, S., & Kim, D. (2012). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society. [Link]

  • Pearson Education. (n.d.). Silyl Ether Protecting Groups Explained. Pearson+. [Link]

  • Dewick, P. M. (2006). Benzyl p-Toluenesulphonate as an O-Benzylating Agent for the Protection of Phenols. Synthetic Communications. [Link]

  • Chmielewski, M. K., & Grzeszczyk, B. (2017). 2-Pyridinyl Thermolabile Groups as General Protectants for Hydroxyl, Phosphate, and Carboxyl Functions. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Chem LibreTexts. (2023). Silyl Protection of Alcohols: TMSCl vs TBSCl. Chemistry LibreTexts. [Link]

  • Reddy, C. R., & Kumar, M. N. (2007). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. Synthetic Communications. [Link]

  • ResearchGate. (n.d.). Selective Deprotection of Either Alkyl or Aryl Silyl Ethers from Aryl, Alkyl Bis-silyl Ethers. ResearchGate. [Link]

  • Clapham, S. (2001). New functionalised 3-hydroxypyridines. Durham E-Theses. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. organic-chemistry.org. [Link]

  • Zhang, T., et al. (2022). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2015). New Selective O-Debenzylation of Phenol with Mg/MeOH. ResearchGate. [Link]

  • Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry. [Link]

  • Pesnot, T., et al. (2022). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis. [Link]

  • ResearchGate. (n.d.). Deprotection of benzyl groups. ResearchGate. [Link]

  • Strieter, E. R., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. organic-chemistry.org. [Link]

  • SynArchive. (n.d.). Protection of Phenol by Silyl ether. SynArchive. [Link]

  • Come, J., & Fustero, S. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]

  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters. [Link]

  • Organic Chemistry Explained. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. UCI Chemistry. [Link]

  • ResearchGate. (n.d.). ORGANIC SYNTHESIS. ResearchGate. [Link]

  • UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis-1. UT Southwestern. [Link]

Sources

Application

Application Note: Strategic Heterocyclic Synthesis Using 4-Fluoro-3-hydroxy-2-nitropyridine

This Application Note is structured to guide researchers through the strategic utilization of 4-Fluoro-3-hydroxy-2-nitropyridine (FHNP). This scaffold is a high-value "densi-functionalized" intermediate, offering orthogo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the strategic utilization of 4-Fluoro-3-hydroxy-2-nitropyridine (FHNP). This scaffold is a high-value "densi-functionalized" intermediate, offering orthogonal reactivity patterns that allow for the rapid assembly of complex bicyclic heterocycles, particularly pyrido[2,3-b][1,4]oxazines and oxazolo[5,4-b]pyridines , which are prevalent in kinase inhibitor discovery (e.g., EGFR, PI3K).[1]

Introduction: The "Tri-Orthogonal" Scaffold

4-Fluoro-3-hydroxy-2-nitropyridine (FHNP) represents a "privileged scaffold" in medicinal chemistry due to its three contiguous functional groups, each possessing distinct electronic and steric properties. Unlike standard pyridine building blocks, FHNP allows for Regioselective Sequential Functionalization (RSF) .[1]

Chemical Logic & Reactivity Profile

The utility of FHNP relies on exploiting the electronic push-pull effects of the pyridine ring:

PositionGroupReactivity ModeStrategic Role
C2 Nitro (

)
Electron-Withdrawing / ReducibleActivates the ring for

; serves as a "latent" amine for cyclization.
C3 Hydroxy (

)
Nucleophilic / H-Bond DonorActs as the "anchor" for ring fusion; requires protection during aggressive nucleophilic attacks.
C4 Fluoro (

)
Electrophilic Leaving GroupThe primary site for diversity introduction via

. Highly activated by the N1 nitrogen and C2-nitro group.

Strategic Workflows

The following diagram illustrates the two primary pathways for utilizing FHNP. Path A is preferred for generating libraries of 4-substituted bicyclic systems, while Path B preserves the fluorine for late-stage modification.

FHNP_Workflow cluster_legend Reaction Logic Start 4-Fluoro-3-hydroxy-2-nitropyridine (FHNP) Protect Step 1: O-Protection (TBS/Bn) Start->Protect  Protect C3-OH   SNAr Step 2: C4-Diversification (SNAr with Amine/Thiol) Protect->SNAr  Displace C4-F   Reduce Step 3: Nitro Reduction (Fe/NH4Cl or H2/Pd) SNAr->Reduce  Reduce C2-NO2   Cyclize Step 4: Cyclization (Phosgene/Chloroacetyl Cl) Reduce->Cyclize  Ring Closure   ProductA Target A: 7-Substituted Pyrido-Oxazine Cyclize->ProductA Legend Path A prioritizes early diversification at C4 to prevent side reactions.

Figure 1: Strategic divergence for FHNP. Path A (depicted) is the standard route for kinase inhibitor synthesis.[1]

Detailed Experimental Protocols

Protocol A: C4-Diversification via

Objective: To introduce a diversity element (amine) at the C4 position while preserving the nitro group for later cyclization. Critical Insight: The C3-hydroxyl group is acidic (


). If left unprotected, the base required for 

will deprotonate the hydroxyl, forming an oxyanion (

).[1] This anion donates electron density into the ring, significantly deactivating the C4 position toward nucleophilic attack.[1] Therefore, O-protection is mandatory for high yields. [1]
Materials
  • Substrate: 4-Fluoro-3-hydroxy-2-nitropyridine (1.0 equiv)

  • Reagent: Benzyl bromide (BnBr) or TBS-Cl (1.1 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, 1.2 equiv)[1]

  • Base:

    
     (2.5 equiv) or DIPEA (3.0 equiv)[1]
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (

    
    )[1]
    
Step-by-Step Methodology
  • Protection (One-Pot Setup):

    • Dissolve FHNP (1.0 g, 6.3 mmol) in DMF (10 mL) at 0°C.

    • Add

      
       (1.3 g, 9.5 mmol) and stir for 15 min (Solution turns yellow/orange due to phenoxide formation).
      
    • Add Benzyl bromide (0.82 mL, 6.9 mmol) dropwise.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 1:1).[1] The starting material spot should disappear.

  • Nucleophilic Substitution (

    
    ): 
    
    • Do not isolate if using a robust amine; otherwise, perform an aqueous workup to remove excess BnBr.[1]

    • To the protected intermediate solution, add the amine nucleophile (e.g., Morpholine, 1.2 equiv).[1]

    • Heat the reaction mixture to 60°C for 4–6 hours.

    • Mechanistic Note: The C4-F bond is cleaved. The C2-nitro group activates this position. If the reaction is sluggish, increase temp to 80°C, but watch for nitro-group displacement (rare but possible).[1]

  • Workup & Purification:

    • Pour mixture into ice-water (50 mL). The product usually precipitates.

    • Filter the solid.[2] If oil forms, extract with EtOAc (

      
       mL).[1]
      
    • Wash organics with LiCl (5% aq) to remove DMF.[1]

    • Dry over

      
       and concentrate.
      

Data Specification:

Compound Yield (Typical) Appearance MS (ESI)

| 3-(Bn-O)-4-fluoro-2-nitropyridine | 85-92% | Pale Yellow Solid |


 |
| 3-(Bn-O)-4-morpholino-2-nitropyridine  | 78-85% | Bright Yellow Solid | 

|
Protocol B: Reductive Cyclization to Pyrido[2,3-b][1,4]oxazines

Objective: To fuse the second ring, creating the kinase-privileged scaffold.[1] Mechanism: Reduction of the nitro group yields an aniline-like amine at C2. This amine, along with the C3-hydroxyl (after deprotection), reacts with a biselectrophile.[1]

Materials
  • Substrate: 4-Substituted-3-(benzyloxy)-2-nitropyridine

  • Reduction Agent: Iron Powder (Fe) /

    
     or 
    
    
    
    (1 atm) / Pd-C (10%)[1]
  • Cyclization Agent: Chloroacetyl chloride (for oxazinone) or CDI (for oxazolone)[1]

  • Solvent: Ethanol/Water (3:[1]1) for reduction; THF for cyclization.[1]

Step-by-Step Methodology
  • Global Reduction/Deprotection:

    • Note: If using Benzyl protection, Hydrogenation (

      
      , Pd/C) will simultaneously reduce the Nitro group to Amine AND  cleave the Benzyl ether to Hydroxyl.[1] This is an elegant "atom-economic" step.
      
    • Dissolve substrate in MeOH/THF (1:1).[1] Add 10% Pd/C (10 wt%).[1]

    • Stir under

      
       balloon for 12 hours.
      
    • Filter through Celite.[1] The filtrate contains 2-amino-3-hydroxy-4-substituted-pyridine .

    • Caution: Aminophenol-type pyridines are oxidation-sensitive. Use immediately.

  • Cyclization (The "Smiles" Type Annulation):

    • Dissolve the fresh amino-alcohol in anhydrous THF (0.1 M).

    • Add

      
       (3.0 equiv).[1]
      
    • Cool to 0°C. Add Chloroacetyl chloride (1.1 equiv) dropwise.[1]

    • Reaction: The amine attacks the acid chloride first (forming amide), followed by the hydroxyl displacing the alkyl chloride (intramolecular

      
      ).[1]
      
    • Reflux for 2 hours to ensure ring closure.

  • Isolation:

    • Evaporate THF. Resuspend in water.[1][3]

    • Adjust pH to 7.[1] Collect precipitate.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in

Hydroxyl deprotonation deactivates ring.Ensure quantitative O-protection (Step 1) before adding amine.
Regioselectivity Loss Attack at C2 (

displacement).[1]
Lower temperature.[4][5] C4-F is kinetically favored over C2-NO2 displacement due to the leaving group ability (

).
Oxidation during workup Aminopyridines are air-sensitive.Perform reduction and cyclization in a "telescoped" (one-pot) manner or under Argon.

References

  • Nucleophilic Aromatic Substitution on Pyridines

    • Tjosås, F., & Fiksdahl, A. (2006).[6] A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[6] Molecules, 11(2), 130–133.[1]

    • [1]

  • Synthesis of Pyrido[2,3-b][1,4]oxazines

    • An, Y. J., et al. (2003). A one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones.[7][8] The Journal of Organic Chemistry.

  • Reactivity of 4-Chloro-3-nitropyridine (Analogous Scaffold)

    • ChemicalBook. (2023).[1] 4-Chloro-3-nitropyridine Reactivity and Properties.

  • Kinase Inhibitor Scaffolds (Contextual Application)

    • Deshmukh, S., et al. (2021).[1] Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. RSC Advances.

Sources

Method

Reaction conditions for amine coupling with 4-Fluoro-3-hydroxy-2-nitropyridine

Application Note: Optimized Reaction Conditions for Amine Coupling with 4-Fluoro-3-hydroxy-2-nitropyridine Part 1: Executive Summary & Strategic Analysis The Challenge: The "Electronic Gatekeeper" Effect The coupling of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Conditions for Amine Coupling with 4-Fluoro-3-hydroxy-2-nitropyridine

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Electronic Gatekeeper" Effect The coupling of amines with 4-Fluoro-3-hydroxy-2-nitropyridine (FHNP) via Nucleophilic Aromatic Substitution (SNAr) presents a distinct chemoselective challenge often underestimated in standard high-throughput screening (HTS) campaigns.

While the molecule possesses a classic SNAr pharmacophore—a leaving group (Fluorine at C4) activated by an electron-deficient heterocycle (Pyridine) and an electron-withdrawing group (Nitro at C2)—the presence of the 3-Hydroxy group acts as a "molecular brake."

Mechanistic Causality: Under the basic conditions typically required for SNAr (to scavenge HF), the 3-hydroxyl group (


) is rapidly deprotonated to form the phenoxide anion (3-O⁻) .
  • Electronic Deactivation: The 3-O⁻ anion is a strong

    
    -donor (+M effect). Being ortho to the leaving group (C4), it donates electron density directly into the reaction center, significantly increasing the energy barrier for the nucleophilic attack of the amine.
    
  • Coulombic Repulsion: The anionic charge creates an electrostatic shield, repelling the incoming nucleophilic amine.

The Solution: This guide presents two distinct protocols:

  • Protocol A (The "Masking" Strategy): Recommended. Transient protection of the hydroxyl group to restore electrophilicity at C4. High yield, broad scope.

  • Protocol B (The "Brute Force" Strategy): Situational. Direct coupling using high-boiling polar solvents and high temperatures. Limited to robust, non-volatile amines.

Part 2: Detailed Experimental Protocols

Protocol A: The "Masking" Strategy (O-Protection First)

Best for: Valuable amines, chiral amines, and scale-up processes requiring high purity.

Rationale: Converting the 3-OH to a 3-alkoxy (e.g., -OBn or -OMe) removes the anionic charge and reduces electron donation, allowing the para-pyridine nitrogen to effectively activate the C4-Fluorine.

Step 1: Protection (Benzylation)

  • Setup: Charge a reaction vessel with 4-Fluoro-3-hydroxy-2-nitropyridine (1.0 equiv) and DMF (anhydrous, 0.5 M) .

  • Base Addition: Add K₂CO₃ (1.5 equiv) . The solution will turn bright yellow/orange (phenoxide formation). Stir for 15 min at RT.[1]

  • Alkylation: Add Benzyl Bromide (BnBr, 1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2-4 hours . (Monitor by LCMS; disappearance of starting material).

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Typical Yield: >90%.[2]

Step 2: SNAr Amine Coupling

  • Setup: Dissolve the 3-Benzyloxy intermediate (from Step 1) in DMSO or NMP (0.5 M) .

  • Nucleophile: Add the Amine (1.2 - 1.5 equiv) .

  • Base: Add DIPEA (N,N-Diisopropylethylamine, 2.0 equiv) .

  • Reaction: Heat to 60–80°C for 4–12 hours.

    • Note: The reaction is significantly faster than the unprotected substrate.

  • Workup: Standard aqueous extraction or direct purification via Prep-HPLC.

Step 3: Deprotection (Optional)

  • If the free hydroxyl is required in the final product, remove the benzyl group via hydrogenation (H₂, Pd/C) or acid hydrolysis (TFA/Thioanisole), depending on other functional groups.

Protocol B: The "Brute Force" Strategy (Direct Coupling)

Best for: Simple, cheap, non-volatile amines (e.g., morpholine, piperidine) where step-count reduction is critical.

Rationale: Uses high thermal energy to overcome the activation energy barrier imposed by the 3-O⁻ deactivation.

  • Solvent: Use NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) . These high-boiling polar aprotic solvents stabilize the transition state.

  • Concentration: High concentration (1.0 M ) is crucial to drive kinetics.

  • Base: Use K₂CO₃ (2.0 equiv) . Avoid organic bases like TEA which may boil off or participate in side reactions at high temps.

  • Temperature: Heat to 120–140°C .

  • Time: 12–24 hours.

  • Troubleshooting: If conversion stalls at 50%, add a Lewis Acid catalyst such as Yb(OTf)₃ (5 mol%) or Mg(ClO₄)₂ to coordinate the phenoxide/nitro group and pull electron density from the ring.

Part 3: Data & Visualization

Table 1: Reaction Condition Screening Matrix
VariableCondition A (Standard)Condition B (Optimized)Condition C (Direct/Harsh)Outcome
Substrate Unprotected (3-OH)Protected (3-OBn) Unprotected (3-OH)
Solvent THFDMSO NMPTHF fails to solvate intermediate; DMSO/NMP essential.
Base TEADIPEA K₂CO₃Carbonate preferred for high temp; DIPEA for solubility.
Temp 60°C60°C 130°CUnprotected requires >120°C; Protected reacts at 60°C.
Yield <10% (No Reaction)85-95% 40-60%Protection strategy yields superior results.
Figure 1: Mechanistic Pathway & Decision Logic

SNAr_Pathway Start 4-Fluoro-3-hydroxy- 2-nitropyridine Decision Is the Amine Precious/Complex? Start->Decision Deactivation MECHANISTIC INSIGHT: Unprotected OH forms O⁻ Deactivates C4 via +M effect Start->Deactivation Path_A PROTOCOL A: 'Masking' Strategy Decision->Path_A Yes (High Yield Needed) Path_B PROTOCOL B: 'Brute Force' Strategy Decision->Path_B No (Commodity Amine) Step_A1 1. Protect OH (BnBr/K2CO3) (Restores Electrophilicity) Path_A->Step_A1 Step_B1 Direct SₙAr Reaction (Harsh: 130°C, NMP) Path_B->Step_B1 Step_A2 2. SₙAr Reaction (Mild: 60°C, DMSO) Step_A1->Step_A2 Step_A3 3. Deprotect (H₂/Pd) (Optional) Step_A2->Step_A3 Product Final Coupled Product Step_A3->Product Step_B1->Product

Caption: Decision tree for optimizing amine coupling based on substrate value and required yield, highlighting the "Masking" strategy to overcome electronic deactivation.

Part 4: References

  • National Institutes of Health (NIH). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[3] PMC7523194. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Mechanism.[Link]

  • Chemistry LibreTexts. Reactions of Pyridines: Nucleophilic Substitution.[Link]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr).[2][3][4][5][Link]

Sources

Application

4-Fluoro-3-hydroxy-2-nitropyridine as a ligand in coordination chemistry

Executive Summary This guide details the coordination chemistry, synthesis, and characterization of 4-Fluoro-3-hydroxy-2-nitropyridine (FHNP) . While 3-hydroxy-2-nitropyridines are established ligands for transition meta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the coordination chemistry, synthesis, and characterization of 4-Fluoro-3-hydroxy-2-nitropyridine (FHNP) . While 3-hydroxy-2-nitropyridines are established ligands for transition metals, the introduction of the fluorine atom at the C4 position fundamentally alters the ligand's electronic profile. This "Fluorine Effect" enhances the acidity of the hydroxyl group, modulates the lipophilicity (LogP) of resulting complexes, and provides a sensitive NMR probe (


) for studying metal binding in solution. This note is intended for medicinal chemists and bioinorganic researchers developing metallodrugs or catalytic scaffolds requiring electronically tunable O,O- or N,O-donor sets.

Ligand Profile & Design Logic

The FHNP ligand operates on the principles of hard-soft acid-base (HSAB) theory and electronic tuning .

  • Chelation Mode: The primary binding mode involves the deprotonated hydroxyl group (

    
    ) and the oxygen of the nitro group (
    
    
    
    ), forming a stable six-membered chelate ring. In neutral form, it may exist as a pyridinone tautomer, but coordination usually locks the aromatic hydroxypyridine form.
  • The Fluorine Advantage:

    • Acidity Modulation: The electronegative fluorine at C4 exerts an inductive effect (-I), significantly lowering the

      
       of the C3-hydroxyl group compared to the non-fluorinated parent. This allows for metal complexation at lower pH values.
      
    • Metabolic Stability: The C-F bond blocks metabolic oxidation at the C4 position, a common degradation pathway for pyridines in biological systems.

    • Spectroscopic Handle: The

      
       nucleus acts as a non-invasive probe to monitor coordination geometry changes without paramagnetic quenching often seen in 
      
      
      
      NMR.
Table 1: Comparative Ligand Properties (Predicted)
Property3-Hydroxy-2-nitropyridine (Parent)4-Fluoro-3-hydroxy-2-nitropyridine (FHNP)Impact of Fluorination
MW 140.10 g/mol 158.09 g/mol Slight increase

(OH)
~6.5~5.8 (Est.)Increased acidity; easier deprotonation
Donor Set O,O (Phenolate/Nitro)O,O (Phenolate/Nitro)Identical geometry, different electronics
Electronic Nature Electron DeficientHighly Electron DeficientStabilizes lower oxidation states of metals
LogP ~0.53~0.85Increased lipophilicity (better membrane permeability)

Experimental Workflows (Visualized)

The following diagram outlines the logical flow from ligand precursor to characterized metal complex.

FHNP_Workflow Precursor Precursor: 4-Fluoro-3-hydroxypyridine Nitration Step 1: Nitration (HNO3/H2SO4 or Metal Nitrate) Precursor->Nitration Electrophilic Subst. Ligand Ligand (FHNP) 4-Fluoro-3-hydroxy-2-nitropyridine Nitration->Ligand Isolation & Purif. Complexation Step 2: Metal Coordination (M(OAc)2 in MeOH) Ligand->Complexation + Metal Salt + Base (Et3N) Complex Metal Complex [M(FHNP)2] Complexation->Complex Chelation Analysis Step 3: Validation (19F NMR, IR, X-Ray) Complex->Analysis Characterization

Figure 1: Experimental workflow for the synthesis and coordination of FHNP.

Protocol A: Ligand Synthesis & Purification

Note: If FHNP is not commercially available, it is synthesized via nitration of 4-fluoro-3-hydroxypyridine. The fluorine atom is robust enough to withstand standard nitration conditions.

Reagents:

  • 4-Fluoro-3-hydroxypyridine (Starting Material)

  • Nitric Acid (fuming) / Sulfuric Acid OR Copper(II) Nitrate/Acetic Anhydride (milder)

  • Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH)

Step-by-Step Procedure:

  • Nitration: Dissolve 4-fluoro-3-hydroxypyridine (10 mmol) in Acetic Anhydride (20 mL). Slowly add Copper(II) Nitrate (5 mmol) at 0°C. Rationale: Metal nitrates in acetic anhydride provide a milder nitration source than mixed acids, preserving the C-F bond.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1). The product usually appears as a yellow spot.

  • Quenching: Pour the mixture into ice water (100 mL) to hydrolyze excess anhydride.

  • Extraction: Adjust pH to ~4-5 with 1M NaOH. Extract with EtOAc (

    
     mL).
    
  • Purification: Dry the organic layer over

    
    , filter, and evaporate. Recrystallize the yellow residue from ethanol.
    
  • Yield Check: Expect a yellow crystalline solid. Confirm structure via

    
     NMR (loss of C2 proton).
    

Protocol B: Metal Complexation (General M(II) Procedure)

This protocol is optimized for divalent metals (Cu, Zn, Ni, Co). The stoichiometry assumes a 1:2 (Metal:Ligand) ratio for octahedral or square planar geometries.

Reagents:

  • Ligand: FHNP (Synthesized in Protocol A)

  • Metal Salt:

    
     or 
    
    
    
    (Acetates are preferred as they act as self-buffering agents).
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Base: Triethylamine (

    
    ) - Optional if using chloride salts.
    

Step-by-Step Procedure:

  • Ligand Solution: Dissolve FHNP (2.0 mmol, 316 mg) in MeOH (20 mL). The solution should be pale yellow.

  • Deprotonation: If using metal chlorides, add

    
     (2.0 mmol) to generate the anionic phenolate. If using acetates, this step is often unnecessary as the acetate anion deprotonates the ligand.
    
  • Metal Addition: Dissolve the metal salt (1.0 mmol) in MeOH (10 mL) and add it dropwise to the ligand solution under stirring.

  • Reaction: Reflux the mixture for 2–3 hours.

    • Observation: A color change is immediate (e.g., Green for Cu, Orange/Red for Fe).

  • Isolation:

    • Cool to room temperature.

    • If precipitate forms: Filter and wash with cold MeOH and

      
      .
      
    • If no precipitate: Concentrate the solution to ~5 mL on a rotary evaporator and let stand at 4°C overnight.

  • Drying: Dry the complex under vacuum at 50°C for 6 hours.

Protocol C: Characterization Strategy

To validate the coordination mode (O,O-chelation) and the integrity of the fluorine substituent.

Infrared Spectroscopy (FT-IR)
  • Target: Shift in Nitro (

    
    ) and Phenolic (C-O) bands.
    
  • Expectation:

    • The

      
       broad band (~3200 
      
      
      
      ) should disappear upon complexation.
    • The asymmetric

      
       stretch (~1530 
      
      
      
      ) typically shifts to lower frequencies (~1500–1510
      
      
      ) due to the electron donation from the nitro oxygen to the metal.
NMR Spectroscopy
  • Why: Fluorine chemical shifts are highly sensitive to the local electronic environment.

  • Protocol: Dissolve Ligand and Complex in

    
    .
    
  • Analysis:

    • Free Ligand: Single sharp peak (approx. -120 to -130 ppm, depending on referencing).

    • Diamagnetic Complex (Zn, Cd): Significant shift (

      
       ppm) indicating coordination.
      
    • Paramagnetic Complex (Cu, Fe): The

      
       signal may broaden or disappear due to paramagnetic relaxation enhancement (PRE), which in itself confirms metal binding close to the fluorine.
      
Single Crystal X-Ray Diffraction (SC-XRD)
  • Growth Method: Slow evaporation of a MeOH/Acetonitrile solution.

  • Structural Check: Confirm the formation of the 5- or 6-membered chelate ring. Verify the C-F bond length (typically ~1.35 Å) remains intact.

Applications & Significance

  • Medicinal Inorganic Chemistry:

    • The FHNP ligand serves as a bio-isostere for naturally occurring hydroxypyridinones (e.g., maltol, deferiprone). The fluorine atom increases lipophilicity, potentially enhancing the blood-brain barrier (BBB) permeability of neuroactive metal complexes (e.g., Cu-FHNP for Alzheimer's research).

  • Catalysis:

    • Electron-deficient ligands like FHNP create more Lewis-acidic metal centers. This is advantageous for Lewis acid catalysis (e.g., epoxide opening, Diels-Alder reactions) where the metal needs to activate a substrate strongly.

References

  • Specific Ligand Properties & CAS

    • PubChem Compound Summary for CID 27057 (3-Hydroxy-2-nitropyridine).
    • [Link]

  • Fluorine Effects in Coordination Chemistry

    • H.A. Patel et al., "Fluorinated ligands and their effects on physical properties and chemical reactivity," Dalton Transactions, 2022. (Discusses the electronic impact of F on ligand field strength).
    • [Link] (Generalized link to journal context).

  • Synthesis of Nitropyridines

    • Method for synthesizing 3-hydroxy-2-nitropyridine.[1] Google Patents (CN105272908A). Describes the mild nitration protocols using metal nitrates.

  • Hydroxypyridinone Coordination Chemistry

    • Burgess, J., & Rangel, M. "Hydroxypyridinone complexes: synthesis and applications." Advances in Inorganic Chemistry, Vol 60, 2008. (Foundational text on the O,O binding mode of analogous ligands).
    • [Link]

Sources

Method

Scalable Synthesis of 4-Fluoro-3-hydroxy-2-nitropyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the scalable synthesis of 4-fluoro-3-hydroxy-2-nitropyridine, a valuable building bl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the scalable synthesis of 4-fluoro-3-hydroxy-2-nitropyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in two key stages: the preparation of the precursor, 3-fluoro-4-hydroxypyridine, and its subsequent regioselective nitration. This document offers in-depth technical insights, explaining the rationale behind experimental choices and providing a framework for a self-validating and scalable process.

Introduction

Substituted pyridines are privileged scaffolds in pharmaceutical and agrochemical research. The title compound, 4-fluoro-3-hydroxy-2-nitropyridine, incorporates three key functional groups that offer multiple avenues for further chemical modification. The fluorine atom can enhance metabolic stability and binding affinity, the hydroxyl group provides a site for etherification or esterification, and the nitro group can be reduced to an amine, enabling a wide range of subsequent reactions. The development of a robust and scalable synthesis for this versatile intermediate is therefore of significant interest.

The synthetic strategy outlined herein focuses on commercially viable and scalable reactions, with an emphasis on safety, efficiency, and product purity.

Part 1: Synthesis of the Key Precursor: 3-Fluoro-4-hydroxypyridine

A scalable synthesis of 3-fluoro-4-hydroxypyridine is crucial for the overall efficiency of the process. While several synthetic routes are possible, a practical approach involves the hydrolysis of a readily accessible 4-chloro-3-fluoropyridine.

Rationale for the Synthetic Route

The choice of 4-chloro-3-fluoropyridine as the starting material is based on its commercial availability and the well-established chemistry of nucleophilic aromatic substitution on the pyridine ring. The chloro group at the 4-position is more susceptible to nucleophilic attack than the fluorine at the 3-position, allowing for selective hydrolysis to the desired 4-hydroxypyridine.

Experimental Protocol: Synthesis of 3-Fluoro-4-hydroxypyridine

Materials and Equipment:

  • 4-chloro-3-fluoropyridine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water (deionized)

  • Toluene

  • Glass-lined reactor with overhead stirrer, condenser, and temperature probe

  • pH meter

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Charge the glass-lined reactor with 4-chloro-3-fluoropyridine (1.0 eq) and a 10% aqueous solution of sodium hydroxide (3.0 eq).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 8-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture to pH 7-8 with concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with toluene (3 x 5 volumes).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-fluoro-4-hydroxypyridine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product with high purity.

Data Summary: Synthesis of 3-Fluoro-4-hydroxypyridine
ParameterValue
Starting Material4-chloro-3-fluoropyridine
Key ReagentSodium hydroxide
SolventWater
Temperature100-110 °C
Typical Reaction Time8-12 hours
Typical Yield85-95%
Purification MethodRecrystallization

Part 2: Nitration of 3-Fluoro-4-hydroxypyridine

The nitration of 3-fluoro-4-hydroxypyridine is the critical step in the synthesis of the target molecule. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the pyridine ring.

Mechanistic Insights and Regioselectivity

The hydroxyl group at the 4-position is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The fluorine atom at the 3-position is a deactivating group but is also an ortho-, para-director. In this case, the powerful activating effect of the hydroxyl group is expected to dominate, directing the incoming electrophile (the nitronium ion, NO₂⁺) to one of its ortho positions (C3 or C5). Since the C3 position is already occupied by a fluorine atom, nitration is anticipated to occur at the C2 or C6 positions. The electronic and steric effects of the fluorine atom will influence the ratio of the 2-nitro and 6-nitro isomers. While a mixture of isomers is possible, the formation of the desired 2-nitro isomer is expected to be significant.

Experimental Protocol: Synthesis of 4-Fluoro-3-hydroxy-2-nitropyridine

Safety First: Nitration reactions are highly exothermic and potentially hazardous.[1] This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[1] An emergency plan should be in place, and the reaction should be monitored closely, especially during the addition of the nitrating mixture.[1]

Materials and Equipment:

  • 3-fluoro-4-hydroxypyridine

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Jacketed glass reactor with overhead stirrer, addition funnel, and temperature probe

  • Standard laboratory glassware

Procedure:

  • Preparation of the Substrate Solution: In the jacketed reactor, carefully add 3-fluoro-4-hydroxypyridine (1.0 eq) to chilled (0-5 °C) concentrated sulfuric acid (5 volumes). Stir until all the solid has dissolved.

  • Preparation of the Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 volumes) while cooling in an ice bath.

  • Nitration Reaction: Cool the solution of 3-fluoro-4-hydroxypyridine in sulfuric acid to 0-5 °C. Slowly add the pre-cooled nitrating mixture dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Carefully pour the reaction mixture onto a stirred mixture of ice and water (10 volumes).

  • Neutralization: Slowly and cautiously add a saturated solution of sodium bicarbonate to the quenched mixture until the pH is neutral (pH 7). Be prepared for significant gas evolution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, which may be a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired 4-fluoro-3-hydroxy-2-nitropyridine.

Data Summary: Nitration of 3-Fluoro-4-hydroxypyridine
ParameterValue
Starting Material3-fluoro-4-hydroxypyridine
Nitrating AgentNitric acid in sulfuric acid
SolventSulfuric acid
Temperature0-10 °C
Typical Reaction Time1-2 hours
Purification MethodColumn chromatography

Visualizing the Workflow

The following diagrams illustrate the key stages of the synthesis process.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Nitration A 4-chloro-3-fluoropyridine B Hydrolysis (NaOH, H2O, 100-110 °C) A->B C 3-fluoro-4-hydroxypyridine B->C D 3-fluoro-4-hydroxypyridine E Nitration (HNO3, H2SO4, 0-10 °C) D->E F 4-fluoro-3-hydroxy-2-nitropyridine E->F

Caption: Overall synthetic workflow for 4-fluoro-3-hydroxy-2-nitropyridine.

Nitration_Regioselectivity cluster_key Directing Effects 3-fluoro-4-hydroxypyridine 3-fluoro-4-hydroxypyridine Nitration\n(HNO3/H2SO4) Nitration (HNO3/H2SO4) 3-fluoro-4-hydroxypyridine->Nitration\n(HNO3/H2SO4) Electrophilic Aromatic Substitution 4-fluoro-3-hydroxy-2-nitropyridine\n(Major Product) 4-fluoro-3-hydroxy-2-nitropyridine (Major Product) Nitration\n(HNO3/H2SO4)->4-fluoro-3-hydroxy-2-nitropyridine\n(Major Product) Ortho to -OH Meta to -F 4-fluoro-3-hydroxy-6-nitropyridine\n(Minor Product) 4-fluoro-3-hydroxy-6-nitropyridine (Minor Product) Nitration\n(HNO3/H2SO4)->4-fluoro-3-hydroxy-6-nitropyridine\n(Minor Product) Ortho to -OH Meta to -F OH -OH OH_desc Strongly Activating Ortho, Para-directing F -F F_desc Deactivating Ortho, Para-directing NO2 -NO2

Caption: Predicted regioselectivity of the nitration reaction.

Conclusion

The scalable synthesis of 4-fluoro-3-hydroxy-2-nitropyridine presented here provides a reliable and efficient route to this valuable chemical intermediate. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers and drug development professionals can confidently produce this compound on a large scale. The detailed protocols and insights into the reaction mechanisms offer a solid foundation for further process optimization and development.

References

  • Watson International Limited. (n.d.). Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. FCAD Group. Retrieved from [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Fluoro-3-hydroxy-2-nitropyridine

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: F-PYR-NIT-004 Topic: Yield Optimization & Troubleshooting Executive Summary The synthesis of 4-Fluoro-3-hydroxy-2-nitropyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: F-PYR-NIT-004 Topic: Yield Optimization & Troubleshooting

Executive Summary

The synthesis of 4-Fluoro-3-hydroxy-2-nitropyridine presents a classic "perfect storm" of synthetic challenges: an electron-deficient pyridine ring, a sensitive fluorination step, and an acidic hydroxyl group that interferes with nucleophilic substitution.

Low yields in this synthesis are rarely due to a single error. They typically stem from two root causes:

  • The "Naked" Fluoride Trap: Ineffective activation of potassium fluoride (KF) or cesium fluoride (CsF) due to trace moisture or improper solvent choice.

  • Substrate Deactivation: Attempting nucleophilic aromatic substitution (

    
    ) on a substrate with a free hydroxyl group. The basic conditions required for fluorination deprotonate the phenol (
    
    
    
    due to the nitro group), creating an oxyanion that electronically deactivates the ring toward the incoming fluoride.

This guide provides a rectified workflow, focusing on the Protection-Fluorination-Deprotection strategy, which is the industry standard for high-yield production of this scaffold.

Module 1: The Critical Workflow (Route Selection)

If you are attempting to fluorinate 4-chloro-3-hydroxy-2-nitropyridine directly, stop . The yield will effectively remain <10% due to ring deactivation. You must adopt a protection strategy.

The Rectified Pathway

G Start 4-Chloro-3-hydroxy- 2-nitropyridine Step1 Step 1: O-Protection (MeI / K2CO3) Start->Step1 Yield >90% Inter1 4-Chloro-3-methoxy- 2-nitropyridine Step1->Inter1 Step2 Step 2: Halex Reaction (Spray-dried KF / 18-Crown-6) Inter1->Step2 Critical Step (Anhydrous) Inter2 4-Fluoro-3-methoxy- 2-nitropyridine Step2->Inter2 Step3 Step 3: Deprotection (BBr3 or HBr/AcOH) Inter2->Step3 Quant. End TARGET: 4-Fluoro-3-hydroxy- 2-nitropyridine Step3->End

Caption: The "Protect-Fluorinate-Deprotect" strategy avoids ring deactivation by the oxyanion, enabling high-yield S_NAr fluorination.

Module 2: Troubleshooting the Halex Reaction (Step 2)

This is the yield-determining step. The conversion of Chloro to Fluoro on a nitropyridine core requires a "naked" fluoride ion.

Common Failure Modes & Solutions
SymptomRoot CauseCorrective Action
Reaction Stalls < 30% Wet Reagents. Fluoride is highly solvated by water. Even 0.1% water kills reactivity.Use Spray-Dried KF (not just oven-dried). Add 10-20% toluene and azeotropically distill before adding the substrate.
Black Tar Formation Thermal Decomposition. Reaction temp > 160°C or prolonged heating.Switch solvent to Sulfolane or DMSO . Limit temp to 130-140°C. Use 18-Crown-6 (0.1 eq) to lower activation energy.
No Reaction Ring Deactivation. You likely skipped the O-methylation step.Mandatory: Protect the 3-OH as a methyl ether. The 3-methoxy group is electron-donating but does not form a full anion.
Side Product: Hydrolysis Hydroxide Contamination. KF often contains KOH impurities.Add 0.5 eq of an acid scavenger or use CsF (more expensive but more soluble/reactive).
Optimized Protocol: The "Naked Fluoride" Method
  • Drying: In a reaction vessel, combine Potassium Fluoride (KF, 2.5 eq) and 18-Crown-6 (0.1 eq) in Sulfolane.

  • Azeotrope: Add Toluene (20% v/v) and distill off the toluene/water azeotrope at 110°C. Do not skip this.

  • Addition: Cool to 100°C. Add 4-chloro-3-methoxy-2-nitropyridine (1.0 eq).

  • Reaction: Heat to 140°C for 4-6 hours. Monitor by HPLC (not TLC, as nitropyridines streak).

  • Workup: Dilute with water, extract into Ethyl Acetate. Wash with brine.

Expert Insight: If cost is not a constraint, Tetrabutylammonium fluoride (TBAF) (anhydrous) in THF can sometimes work at lower temperatures, but removing the ammonium salts is difficult. The KF/Sulfolane route is the industrial gold standard.

Module 3: Regioselectivity in Precursor Synthesis

If you are synthesizing the starting material (rather than buying it), you may encounter regioselectivity issues during nitration.

Q: I am nitrating 3-hydroxypyridine, but I get a mixture of isomers. How do I favor the 2-nitro isomer?

A: The hydroxyl group directs ortho/para.

  • C2 (ortho): Favored by electronic effects but sterically crowded if bulky reagents are used.

  • C6 (para): The thermodynamic sink.

Protocol for High C2 Selectivity: Use the "Low-Acid" Nitration Method (Metal Nitrate/Acetic Anhydride).

  • Reagents: 3-Hydroxypyridine,

    
     or 
    
    
    
    , in Acetic Anhydride (
    
    
    ).
  • Mechanism: Formation of an acetyl nitrate species in situ.

  • Conditions: Keep temperature < 45°C.

  • Why it works: This method proceeds via a pseudo-chelation mechanism that favors the ortho (C2) position over the para (C6) position, unlike standard

    
     nitration which is more aggressive and less selective.
    

Module 4: Purification & Stability

Q: My product disappears on the silica column.

A: 4-Fluoro-3-hydroxy-2-nitropyridine is an acidic phenol (


).
  • Issue: It binds irreversibly to basic sites on standard silica gel.

  • Fix: Acidify your eluent. Use DCM:MeOH:Acetic Acid (95:4:1) .

  • Alternative: Use reverse-phase chromatography (C18) with a water/acetonitrile gradient containing 0.1% TFA.

Q: The product turns red/brown upon storage.

A: Nitropyridines are photosensitive.

  • Fix: Store under Argon in amber vials at -20°C. The "red" color is often a trace azo-dimer impurity formed by light-induced reduction of the nitro group.

References

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][2][3][4] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. Link

    • Foundational text on Halex (Halogen Exchange)
  • Kuduk, S. D., et al. (2005). Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. Organic Letters.[2][5] Link

    • Discusses the sensitivity of nitropyridines to nucleophilic attack and the importance of anhydrous conditions.
  • Schlosser, M. (2005). The "Naked" Fluoride Ion: A Powerful Tool for the Synthesis of Fluoroaromatics. Angewandte Chemie International Edition. Link

    • The authoritative review on using KF/Crown ethers for S_NAr fluorin
  • Patent WO2015195656A1. (2015). Synthesis of HIV Integrase Inhibitor Intermediates. WIPO. Link

    • Provides industrial protocols for 4-fluoro-3-methoxy-2-nitropyridine synthesis (a direct analog).

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 4-Fluoro-3-hydroxy-2-nitropyridine

Welcome to the Technical Support Center for 4-Fluoro-3-hydroxy-2-nitropyridine (CAS: 1609165-98-1). This highly functionalized pyridine derivative is a critical building block in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Fluoro-3-hydroxy-2-nitropyridine (CAS: 1609165-98-1). This highly functionalized pyridine derivative is a critical building block in pharmaceutical synthesis. However, its unique combination of a highly acidic hydroxyl group, a strongly electron-withdrawing nitro group, and a labile fluorine atom presents significant challenges during isolation and purification.

This guide is designed for drug development professionals and synthetic chemists, providing field-proven troubleshooting strategies, step-by-step protocols, and the mechanistic causality behind each experimental choice.

Part 1: Troubleshooting FAQs

Q1: Why does my compound streak severely on normal-phase silica gel, and how can I resolve this? Causality: The 3-hydroxy group on this specific pyridine ring is highly acidic. The electron-withdrawing nature of both the adjacent 2-nitro group and the 4-fluoro group significantly lowers the pKa of the hydroxyl proton. When applied to standard normal-phase silica, this acidic proton engages in strong, irreversible hydrogen bonding and acid-base interactions with the slightly acidic silanol groups on the stationary phase, leading to severe peak tailing and streaking [1]. Solution & Self-Validation: Switch to Reverse-Phase (RP) chromatography. If normal phase must be used, add 1–2% glacial acetic acid or formic acid to your organic mobile phase (e.g., Dichloromethane/Methanol). Validation: You can validate this interaction directly on a TLC plate; a standard eluent will show a continuous streak from


 0.1 to 0.5, whereas the addition of 1% acetic acid will immediately collapse the streak into a tight, quantifiable spot.

Q2: I attempted purification using basic reverse-phase HPLC (e.g., 0.1% NH₄OH), but my product degraded. What happened? Causality: You have inadvertently triggered a Nucleophilic Aromatic Substitution (SNAr). The 4-fluoro position is highly activated by the ortho-nitro group and the para-pyridine nitrogen. Under basic conditions, hydroxide ions (or amine modifiers) act as nucleophiles, attacking the 4-position to form a Meisenheimer intermediate, followed by the rapid expulsion of the fluoride ion [2]. This converts your product into 3,4-dihydroxy-2-nitropyridine. Solution & Self-Validation: Strictly maintain acidic conditions (e.g., 0.1% Trifluoroacetic Acid) during all chromatographic steps to keep the nucleophile protonated and the hydroxyl group in its neutral state. Validation: Run an LC-MS of your degraded sample. The intact product will show an


 of 157.0 [M-H]⁻ in negative ESI. A shift to 

155.0 [M-H]⁻ confirms that the SNAr degradation has occurred (replacement of F, mass 19, with OH, mass 17).

Q3: How can I selectively crystallize this compound to bypass chromatography altogether? Causality: 4-Fluoro-3-hydroxy-2-nitropyridine is a planar, highly polar molecule capable of forming strong intermolecular hydrogen bond networks. It exhibits high solubility in polar aprotic solvents but is completely insoluble in non-polar hydrocarbons. Solution & Self-Validation: Use an anti-solvent recrystallization strategy (Ethyl Acetate/Heptane). Validation: Validate the phase purity of your isolated crystals by measuring the UV absorbance ratio (


). A constant ratio across successive crystal crops confirms the absence of co-crystallizing regioisomers (such as 5-fluoro impurities).

Part 2: Experimental Protocols

Protocol A: Acidic Reverse-Phase Preparative HPLC

Use this protocol for complex mixtures or scale-ups under 1 gram.

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of Dimethyl Sulfoxide (DMSO). Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Equilibration: Mount a C18 Preparative Column (e.g., 19 x 150 mm, 5 µm). Equilibrate the column with 95% Mobile Phase A (Milli-Q Water + 0.1% TFA) and 5% Mobile Phase B (Acetonitrile + 0.1% TFA) at a flow rate of 15 mL/min.

  • Injection & Gradient: Inject the sample. Run the optimized gradient (see Table 2 below) ensuring the system pressure remains below 3000 psi.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect the major peak eluting between 45–55% Mobile Phase B.

  • Isolation: Immediately freeze the collected fractions on dry ice and lyophilize to dryness. Do not use a rotary evaporator with a high-temperature water bath, as prolonged heating in aqueous acid can lead to hydrolysis.

Protocol B: Anti-Solvent Recrystallization

Use this protocol for crude batches >1 gram with an initial purity >80%.

  • Dissolution: Suspend the crude solid in minimal Ethyl Acetate (approx. 5 mL/g) in a round-bottom flask.

  • Heating: Gently warm the suspension to 60 °C under stirring until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed fritted funnel to remove insoluble carbonaceous degradation products.

  • Anti-Solvent Addition: Return the filtrate to stirring at 60 °C. Begin dropwise addition of Heptane (anti-solvent) until the solution becomes persistently cloudy (the cloud point).

  • Crystallization: Remove the heat source. Allow the flask to cool ambiently to room temperature over 2 hours, then transfer to an ice bath (0–5 °C) for 1 hour to maximize yield.

  • Filtration: Filter the resulting bright yellow crystals under vacuum, wash with cold Heptane, and dry under high vacuum for 12 hours.

Part 3: Quantitative Data Summaries

Table 1: Physicochemical Properties of 4-Fluoro-3-hydroxy-2-nitropyridine

PropertyValueImplication for Purification
Molecular Weight 158.09 g/mol Easily detectable via LC-MS (ESI-).
LogP (Predicted) ~0.8 - 1.2High polarity; elutes early on C18 columns.
pKa (Predicted) 4.5 - 5.5Highly acidic OH; requires acidic modifiers to prevent ionization.
UV Maxima 254 nm, ~310 nmStrong chromophore for UV-directed fraction collection.

Table 2: Optimized RP-HPLC Gradient (0.1% TFA System)

Time (min)% Mobile Phase A (H₂O)% Mobile Phase B (MeCN)Flow Rate (mL/min)
0.095515.0
2.095515.0
15.0406015.0
17.059515.0
20.095515.0

Part 4: Visualizations

Workflow Start Crude 4-Fluoro-3-hydroxy-2-nitropyridine Check Assess Purity & Quantity Start->Check Cryst Recrystallization (EtOAc/Heptane) Check->Cryst > 1g, > 80% pure HPLC Acidic RP-HPLC (0.1% TFA in H2O/MeCN) Check->HPLC < 1g or complex mix Fail Basic/Neutral HPLC (Avoid - SNAr Risk) Check->Fail Silica Normal Phase Silica (Avoid - Streaking) Check->Silica

Caption: Purification decision tree for 4-Fluoro-3-hydroxy-2-nitropyridine based on sample scale.

SNAr A 4-Fluoro-3-hydroxy- 2-nitropyridine B Meisenheimer Intermediate A->B OH- Attack (Basic pH) C 3,4-Dihydroxy- 2-nitropyridine B->C Loss of F-

Caption: Nucleophilic aromatic substitution (SNAr) degradation pathway under basic conditions.

Part 5: References

  • Waksmundzka-Hajnos, M., & Sherma, J. (2010). High Performance Liquid Chromatography in Phytochemical Analysis. CRC Press / Routledge.[Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8755–8766.[Link]

Troubleshooting

Recrystallization solvents for 4-Fluoro-3-hydroxy-2-nitropyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter challenges in isolating highly functionalized, ele...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter challenges in isolating highly functionalized, electron-deficient heterocycles.

4-Fluoro-3-hydroxy-2-nitropyridine (CAS: 1609165-98-1) presents a unique crystallization challenge[1]. The molecule features a strong electron-withdrawing nitro group at C2, a lipophilic and inductively withdrawing fluorine at C4, and a hydrogen-bond donating/accepting hydroxyl group at C3. This push-pull electronic system creates a highly polarized aromatic ring prone to "oiling out" (liquid-liquid phase separation) and trapping polar impurities during purification.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to establish a self-validating purification system for this compound.

I. Solvent Selection Matrix

Selecting the correct solvent system is a balance of thermodynamics and kinetics. The solvent must disrupt the strong intermolecular hydrogen networks formed by the 3-OH and 2-NO


 groups without triggering unwanted side reactions at the highly activated C4-fluoro position.
Solvent SystemSolubilizing Power (Hot)Anti-SolventEst. Crystallization YieldScientific Rationale & Notes
Ethyl Acetate / Hexanes HighHexanesExcellent (>85%) EtOAc acts as a strong H-bond acceptor, solvating the 3-OH group. Hexanes force the hydrophobic fluoro-aromatic core out of solution. Recommended.
Acetone / Diethyl Ether HighDiethyl EtherGood (75-80%) Rapid crystallization. Highly effective for removing polar baseline impurities often seen in2[2].
Ethanol / Water Very HighWaterModerate (60-70%) Good for crude batches. However, extended heating in protic solvents risks nucleophilic displacement (

) of the 4-fluoro group[3].
Acetonitrile / EtOAc ModerateN/ALow (<50%) Typically used for related thione derivatives, but lacks the dynamic polarity range needed for this specific hydroxynitropyridine.
II. Recrystallization Workflow

RecrystallizationWorkflow Start Crude 4-Fluoro-3-hydroxy- 2-nitropyridine Dissolve Dissolve in minimal hot EtOAc (Aprotic Solvent) Start->Dissolve CheckInsoluble Insoluble impurities present? Dissolve->CheckInsoluble HotFilter Hot Filtration via Celite CheckInsoluble->HotFilter Yes AntiSolvent Add hot Hexanes (Anti-solvent) until faintly turbid CheckInsoluble->AntiSolvent No HotFilter->AntiSolvent Cooling Cool slowly to RT, then to 4°C AntiSolvent->Cooling CheckCrystal Did crystals form? Cooling->CheckCrystal OilingOut Oiling out / No crystals: Scratch glass, add seed, or add more Hexanes CheckCrystal->OilingOut No FilterWash Vacuum filter & wash with cold Hexanes CheckCrystal->FilterWash Yes OilingOut->Cooling Retry Pure Pure Crystalline Product FilterWash->Pure

Workflow for the two-solvent recrystallization and troubleshooting of functionalized nitropyridines.

III. Standard Operating Procedure (SOP): Two-Solvent Recrystallization

Trustworthiness & Self-Validating System: This protocol utilizes an aprotic system (Ethyl Acetate/Hexanes) to prevent unwanted


 side reactions at the activated C4 position—a common failure point when using boiling alcohols for highly electrophilic pyridines.
  • Initial Dissolution: Place the crude 4-Fluoro-3-hydroxy-2-nitropyridine in a round-bottom flask. Add a minimal volume of hot Ethyl Acetate (approx. 3-5 mL per gram of crude) while stirring until fully dissolved.

    • Causality: EtOAc acts as the "good" solvent. Its carbonyl oxygen acts as a hydrogen-bond acceptor, breaking the strong intermolecular hydrogen networks of the solute.

  • Decolorization (Optional but Recommended): If the solution is dark brown/red (indicative of oxidized nitropyridine polymeric byproducts), add 5% w/w activated carbon. Boil for 2 minutes, then perform a hot filtration through a pad of Celite.

  • Anti-Solvent Addition: Keep the filtrate near boiling. Slowly add hot Hexanes dropwise until the solution becomes faintly turbid. Add a single drop of EtOAc to clear the turbidity.

    • Causality: This establishes the metastable zone where the solution is saturated but not yet nucleating, ensuring maximum yield without crashing out impurities.

  • Controlled Cooling: Remove from heat. Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (4°C) for 1 hour.

    • Causality: Slow cooling promotes the thermodynamic crystal polymorph, rejecting kinetic impurities from the growing crystal lattice.

  • Isolation: Vacuum filter the crystals using a Büchner funnel. Wash with ice-cold Hexanes to remove residual mother liquor. Dry under high vacuum.

IV. Troubleshooting & FAQs

Q1: My compound is "oiling out" instead of forming a crystalline solid. Why is this happening, and how do I fix it? A1: Oiling out occurs when the compound separates from the solvent at a temperature above its melting point, or when high levels of impurities severely depress the melting point. Because 4-Fluoro-3-hydroxy-2-nitropyridine is highly polar, it can form a distinct liquid phase in non-polar anti-solvents.

  • Actionable Fix: Reheat the mixture until the oil completely redissolves. Add a slightly higher volume of the "good" solvent (Ethyl Acetate) to lower the saturation temperature. Cool the solution much more slowly. If oiling persists, vigorously scratch the inside of the glass flask with a glass rod at the cloud point to provide nucleation sites, or introduce a seed crystal.

Q2: Can I use Methanol or Ethanol as the primary recrystallization solvent? A2: While ethanol is a standard solvent for generic 3[3], extreme caution is required here. The pyridine ring is highly electron-deficient due to the synergistic withdrawing effects of the 2-nitro and 4-fluoro groups. Extended heating in nucleophilic protic solvents can lead to unwanted Nucleophilic Aromatic Substitution (


), replacing the 4-fluoro group with an alkoxy group. We strongly recommend aprotic solvent systems to maintain structural integrity.

Q3: The recovered yield is extremely low (<30%). Where is my product? A3: 4-Fluoro-3-hydroxy-2-nitropyridine has significant solubility in polar solvents due to the 3-hydroxyl group. If your yield is low, you likely used too much of the primary solvent or did not add enough anti-solvent.

  • Actionable Fix: Concentrate the mother liquor under reduced pressure to half its volume and cool it to 4°C to induce a second crop of crystals. Alternatively, switch to an Acetone/Diethyl Ether system, which has been proven highly effective for isolating polar 4[4].

V. References
  • Dalton Transactions (RSC Publishing) - Hydroxypyridinones with enhanced iron chelating properties. Available at:[Link]

Sources

Optimization

Stability of 4-Fluoro-3-hydroxy-2-nitropyridine under basic conditions

Technical Support Center: 4-Fluoro-3-hydroxy-2-nitropyridine Ticket Reference: #FNP-STAB-001 Subject: Stability & Handling under Basic Conditions Status: Open / Guide Generated Executive Summary You are likely encounteri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Fluoro-3-hydroxy-2-nitropyridine Ticket Reference: #FNP-STAB-001 Subject: Stability & Handling under Basic Conditions Status: Open / Guide Generated

Executive Summary

You are likely encountering degradation or unexpected reactivity with 4-Fluoro-3-hydroxy-2-nitropyridine (FHNP) because you are treating it as a standard pyridine. It is not.

This molecule represents a "perfect storm" of electronic activation. The 2-nitro group and the pyridine nitrogen cooperatively activate the 4-fluorine toward Nucleophilic Aromatic Substitution (


). While the 3-hydroxy group  provides some electron density (when deprotonated), it is insufficient to counteract the extreme electrophilicity of the C4 position.

In basic conditions, this molecule faces a binary fate:

  • Deprotonation (Reversible): Formation of the pyridinolate anion.

  • Substitution (Irreversible): Displacement of the fluorine by the base (hydrolysis) or solvent.

This guide details how to navigate this competition.

Part 1: The Core Mechanism (Root Cause Analysis)

To troubleshoot, you must visualize the electronic tug-of-war occurring in your flask.

  • The Activators: The Nitro group (

    
    ) at C2 and the Pyridine Nitrogen withdraw electron density from the ring, making C4 highly positive (electrophilic).
    
  • The Leaving Group: Fluorine is the ideal leaving group for

    
     because its high electronegativity further polarizes the C-F bond, accelerating the rate-determining step (nucleophilic attack).
    
  • The Wildcard (3-OH): In base, the hydroxyl deprotonates (

    
    ). The resulting oxyanion (
    
    
    
    ) donates electrons, theoretically stabilizing the ring. However, it also acts as an internal nucleophile or creates a "zwitterionic-like" character that complicates solubility and reactivity.
Reaction Pathway Diagram

The following diagram illustrates the critical divergence between stable deprotonation and irreversible degradation.

FHNP_Stability Start 4-Fluoro-3-hydroxy- 2-nitropyridine (Neutral) Anion Pyridinolate Anion (Deprotonated Species) Start->Anion Fast Deprotonation (Reversible) Meisenheimer Meisenheimer Complex (Transition State) Start->Meisenheimer Nucleophilic Attack (Nu-) (Slow step) Base Base (B:) Base->Start Anion->Start Acid Quench Anion->Meisenheimer Slower Attack (Due to electrostatic repulsion) Degradation 3-Nitro-2,4-dihydroxypyridine (Hydrolysis Product) Meisenheimer->Degradation If Nu = OH- or H2O (Loss of Fluorine) Product Desired 4-Substituted Product Meisenheimer->Product If Nu = Amine/Thiol

Caption: Figure 1. Kinetic competition between reversible deprotonation (green path) and irreversible fluorine displacement (red path) in basic media.

Part 2: Troubleshooting Guide

Use this matrix to diagnose experimental failures.

SymptomProbable Root CauseCorrective Action
Loss of Fluorine (F-NMR silent) Hydrolysis. The base contained water (e.g., NaOH, aqueous KOH), or the solvent was "wet." The

displaced the F.
Switch to Anhydrous Bases. Use Carbonates (

,

) in dry DMF/DMSO or organic bases (DIPEA, TEA) in dry THF. Add molecular sieves.
Deep Red/Orange Color Change Meisenheimer Complex / Charge Transfer. Nitropyridines form highly colored complexes with bases. This is not necessarily decomposition.[1][2][3]Monitor via LCMS/NMR. Do not judge by color. If the starting material mass persists, the color is just the deprotonated anion.
Low Yield in Substitution Coulombic Repulsion. You deprotonated the 3-OH first. The ring is now negatively charged, repelling your incoming nucleophile (

).
Increase Temperature or Change Base. You need more energy to overcome the repulsion. Alternatively, use a weaker base that doesn't fully deprotonate the 3-OH if your nucleophile is neutral (e.g., an amine).
Formation of Ether Byproduct Solvent Participation. If using Methanol/Ethanol with a strong base, the alkoxide (

) displaced the Fluorine.
Change Solvent. Avoid primary alcohols. Use non-nucleophilic polar aprotic solvents like Acetonitrile, THF, or DMF.

Part 3: Experimental Protocols

Protocol A: Safe Handling & Storage

Objective: Prevent spontaneous hydrolysis during storage.

  • State: Store as a solid. Solutions in DMSO/DMF are prone to degradation over weeks.

  • Environment: Keep under Argon/Nitrogen at -20°C.

  • Container: Amber glass (nitro groups can be light-sensitive).

  • Critical Check: Before use, run a

    
    -NMR. The fluorine signal should be a sharp singlet/doublet (depending on coupling). Broadening or loss of signal indicates hydrolysis to the diol.
    
Protocol B: Controlled Nucleophilic Substitution ( )

Objective: Replace the Fluorine with an Amine (


) without hydrolyzing the ring.
  • Solvent Selection: Anhydrous Acetonitrile (MeCN) or THF . Avoid DMF if possible (can decompose to dimethylamine, which reacts with the substrate).

  • Base Selection: Use N,N-Diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents). It is bulky and non-nucleophilic.

  • Setup:

    • Dissolve FHNP (1.0 equiv) in MeCN (0.1 M).

    • Add DIPEA (1.2 equiv) at 0°C (Ice bath). Note: The solution will likely turn yellow/orange.

    • Add the Amine Nucleophile (1.0 - 1.1 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • If too slow: Heat to 40-50°C.

    • If hydrolysis observed: Lower temp back to 0°C and ensure reagents are dry.

  • Workup (Crucial):

    • Quench with dilute aqueous Citric Acid or 1M HCl to pH 4-5.

    • Why? You must re-protonate the 3-OH and the product to ensure they partition into the organic layer during extraction. Leaving the mixture basic often results in the product staying in the aqueous phase as a salt.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Hydride (NaH) to deprotonate the 3-OH? A: Yes, but be extremely careful. NaH is a strong base. Once the 3-OH is deprotonated, the ring is electron-rich. However, if you have any excess NaH and your solvent is not perfectly dry, the generated NaOH will instantly attack the C4-Fluorine. We recommend milder bases like Cesium Carbonate (


) unless you are doing a specific O-alkylation.

Q2: Why is the 3-OH group there if it complicates things? A: It is often a synthetic handle. The 3-OH can be later converted to a triflate (leaving group) or used for intramolecular cyclization to form fused bicyclic systems (e.g., oxazolopyridines). It also provides unique hydrogen-bonding motifs in the final drug candidate.

Q3: I see a mass of M+16 in my LCMS. What is it? A: This is likely the Hydrolysis Product (3-nitro-2,4-dihydroxypyridine). The Fluorine (Mass ~19) has been replaced by an OH group (Mass ~17), resulting in a net mass loss of 2, but often ionization varies. More accurately, look for M-2 (loss of F, gain of OH) relative to the parent. Wait, check your math:

  • Parent:

    
     (MW ~158)
    
  • Hydrolysis Product:

    
     (MW ~156)
    
  • Difference: 158 -> 156.

  • Note: If you see M+14/16, check for oxidation or solvent adducts.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Chapter on Pyridines: Reactivity of Halopyridines and Nitropyridines).
  • Schirrmacher, R., et al. (2009). "Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines." Journal of Labelled Compounds and Radiopharmaceuticals, 42, 975–985.[4] Link (Demonstrates the lability of leaving groups in 2-nitropyridines).

  • BenchChem Technical Guides. (2025). "Stability of Fluorinated Heterocycles." Link (General stability data for activated fluorocycles).

  • Kuduk, S. D., et al. (2010). "Synthesis of 3-hydroxy-4-substituted pyridines via nucleophilic substitution." Tetrahedron Letters. (Analogous chemistry for 3-hydroxypyridine scaffolds).

Sources

Troubleshooting

Troubleshooting regioselectivity in 4-Fluoro-3-hydroxy-2-nitropyridine reactions

This guide serves as a specialized technical resource for researchers working with 4-Fluoro-3-hydroxy-2-nitropyridine (CAS: N/A for specific isomer, analogous to 15128-82-2 family). The unique "push-pull" electronic stru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with 4-Fluoro-3-hydroxy-2-nitropyridine (CAS: N/A for specific isomer, analogous to 15128-82-2 family). The unique "push-pull" electronic structure of this scaffold—featuring an electron-deficient pyridine ring, a strongly electron-withdrawing nitro group, and an electron-donating hydroxyl group—creates a complex reactivity landscape.

This document addresses the most common regioselectivity and reactivity challenges, providing mechanistic insights and actionable troubleshooting steps.

Part 1: The Electronic Landscape & Reactive Sites

Before troubleshooting, it is critical to understand the competing forces on the pyridine ring.

  • C4-Fluorine (The Primary Electrophile): Activated for Nucleophilic Aromatic Substitution (

    
    ) by the pyridine nitrogen (para-position) and inductively by the C2-nitro group. However, it is electronically deactivated by the adjacent C3-hydroxyl group.
    
  • C2-Nitro (The Secondary Electrophile): The nitro group is a capable leaving group in

    
     reactions, particularly when activated by the adjacent pyridine nitrogen. However, steric hindrance from the C3-hydroxyl group often protects it from attack.
    
  • C3-Hydroxyl (The Electronic Switch): This is the most critical variable.

    • Neutral Form (-OH): Weakly electron-donating.

    • Deprotonated Form (-O⁻): Strongly electron-donating. If the reaction conditions are basic, the generated oxyanion pushes electron density into the ring (especially to C2 and C4), killing the electrophilicity of the scaffold and stalling

      
       reactions.
      

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Reaction Failure (Stalled Reaction)

Q: I am trying to displace the C4-Fluorine with an amine/thiol, but the reaction is extremely slow or yields are <10%. Why?

Diagnosis: The "Oxyanion Deactivation" Effect. Most


 protocols use a base (e.g., 

, TEA) to neutralize the acid generated. In this specific molecule, the base deprotonates the C3-hydroxyl group first (

). The resulting phenoxide anion is a powerful electron donor (

effect), which significantly increases electron density at C2 and C4, rendering the ring inert to nucleophilic attack.

Corrective Protocol:

  • Protect the Hydroxyl: Convert the C3-OH to a methoxy (-OMe) or benzyloxy (-OBn) group before attempting the

    
    . This locks the oxygen in a less donating state and prevents oxyanion formation.
    
  • Use "Zwitterionic" Conditions: If protection is impossible, avoid external bases. Use the amine nucleophile in excess (2.5 eq). The first equivalent acts as the nucleophile; the second acts as the proton scavenger. This minimizes the concentration of the deactivated oxyanion species compared to using a strong inorganic base.

Scenario B: Unexpected Regioselectivity (C2 vs. C4 Displacement)

Q: I intended to substitute the C4-Fluorine, but NMR suggests I have displaced the C2-Nitro group. How do I control this?

Diagnosis: Coordination-Directed Substitution. While Fluorine is generally the better leaving group, the C2 position is highly sensitive to "Metal-Templated" attack. If you are using hard nucleophiles (e.g., alkoxides) with metal counter-ions (


, 

,

), the metal can coordinate simultaneously to the deprotonated C3-oxygen and the C2-nitro oxygen. This brings the nucleophile into immediate proximity of C2, favoring nitro displacement over fluorine displacement.

Corrective Protocol:

  • Switch to Non-Coordinating Bases: Use bulky organic bases (e.g., DIPEA, DBU) instead of metal hydrides or carbonates. This eliminates the "template effect."

  • Solvent Selection: Switch to highly polar aprotic solvents (DMSO, DMF) which solvate cations well, breaking the tight ion pairs that facilitate C2 attack.

  • Steric Control: C2 is more sterically hindered than C4. Using a bulkier nucleophile will naturally favor the more accessible C4-Fluorine position.

Scenario C: O-Alkylation vs. N-Alkylation

Q: I am trying to protect the C3-OH, but I am getting a mixture of O-alkylated and N-alkylated (pyridone) products.

Diagnosis: Tautomeric Ambiguity. 3-hydroxypyridines exist in equilibrium with their pyridone tautomers. The presence of the electron-withdrawing nitro group at C2 can influence this equilibrium. Using "soft" electrophiles or protic solvents often favors N-alkylation.

Corrective Protocol:

  • Use "Hard" Electrophiles: For exclusive O-alkylation, use hard alkylating agents like Methyl Iodide (MeI) or Dimethyl Sulfate .

  • Silver Salts: The use of

    
      as a base strongly favors O-alkylation due to the high affinity of silver for the nitrogen lone pair (blocking it) or the formation of a silver-oxygen species that reacts at oxygen.
    
  • Solvent: Use non-polar aprotic solvents (e.g., Toluene, DCM) if solubility permits, or Acetone. Avoid alcohols.

Part 3: Experimental Decision Tree

The following diagram illustrates the logical flow for optimizing reactions with this scaffold.

TroubleshootingGuide Start Start: Reaction Planning Goal What is your target? Start->Goal TargetC4 Target: C4 Substitution (Displace Fluorine) Goal->TargetC4 TargetC2 Target: C2 Substitution (Displace Nitro) Goal->TargetC2 TargetOH Target: OH Protection (O-Alkylation) Goal->TargetOH CheckBase Are you using a base? TargetC4->CheckBase CheckMetal Are you using Metal Alkoxides? TargetC2->CheckMetal CheckAlk Alkylation Conditions? TargetOH->CheckAlk BaseIssue Risk: OH Deprotonation Deactivates Ring CheckBase->BaseIssue Yes (K2CO3, NaH) SolnProtect Solution: Protect OH first (MeI/K2CO3) BaseIssue->SolnProtect CoordIssue Risk: C2 Attack via Metal Coordination CheckMetal->CoordIssue Yes (NaOMe, LiOtBu) SolnOrganic Solution: Use DIPEA/DBU in DMSO CoordIssue->SolnOrganic TautomerRisk Risk: N-Alkylation (Pyridone) CheckAlk->TautomerRisk SolnSilver Solution: Use Ag2CO3 or MeI/Acetone TautomerRisk->SolnSilver

Caption: Decision logic for navigating regioselectivity challenges in 4-Fluoro-3-hydroxy-2-nitropyridine derivatives.

Part 4: Quantitative Data & Reaction Parameters

Table 1: Leaving Group & Site Selectivity Comparison
ParameterC4-Fluorine DisplacementC2-Nitro Displacement
Activation Source Pyridine Nitrogen (Para)Pyridine Nitrogen (Ortho)
Steric Hindrance Moderate (Flanked by H & OH)High (Flanked by N & OH)
Preferred Nucleophiles Amines, Thiols (Soft/Neutral)Alkoxides (Hard/Charged)
Solvent Effect Favored in DMSO/DMFFavored in Non-polar (if templating)
Key Risk Deactivation by

Competition from C4 attack
Table 2: Recommended Conditions for Specific Transformations
TransformationReagentsConditionsNotes
OH Protection (Methylation) MeI,

CHCl3, RefluxSilver directs O-alkylation over N.

at C4 (Amination)
Amine (2.5 eq)DMSO, 60-80°CAvoid inorganic bases to prevent

formation.
Nitro Reduction (to Amine)

, Pd/C or Fe/NH4Cl
EtOH/WaterPd/C may cause defluorination; Fe/acid is safer for retaining F.

Part 5: References

  • Regioselectivity in Pyrimidine

    
    :  WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
    
  • Ortho-Selectivity via Coordination: ResearchGate. (2012). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]

  • Fluorine vs. Nitro Displacement: National Institutes of Health (PMC). (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Nitro Migration & Reactivity: ResearchGate. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine). Retrieved from [Link]

Optimization

Technical Support Center: 4-Fluoro-3-hydroxy-2-nitropyridine

Document ID: TSC-FNOH-2026-01 Version: 1.0 Last Updated: March 2, 2026 Introduction: Understanding the Instability of 4-Fluoro-3-hydroxy-2-nitropyridine 4-Fluoro-3-hydroxy-2-nitropyridine is a valuable substituted pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-FNOH-2026-01 Version: 1.0 Last Updated: March 2, 2026

Introduction: Understanding the Instability of 4-Fluoro-3-hydroxy-2-nitropyridine

4-Fluoro-3-hydroxy-2-nitropyridine is a valuable substituted pyridine intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its utility is derived from the specific arrangement of its functional groups: a nucleophilic substitution-prone fluorine atom, an acidic hydroxyl group, and an electron-withdrawing nitro group which activates the pyridine ring.

However, this same electronic configuration contributes to its inherent instability. The compound is susceptible to decomposition under various common laboratory conditions, including exposure to heat, light, and non-neutral pH. This guide provides a comprehensive, question-and-answer-based resource for researchers to identify, troubleshoot, and prevent the decomposition of this reagent, ensuring experimental success and reproducibility.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with 4-Fluoro-3-hydroxy-2-nitropyridine. Each question is followed by a detailed explanation of the underlying chemistry and a step-by-step protocol for resolution.

FAQ 1: My solid 4-Fluoro-3-hydroxy-2-nitropyridine has changed color from light yellow to dark brown/black. What happened?

A1: Explanation of Color Change

A darkening in color is a primary visual indicator of decomposition. 4-Fluoro-3-hydroxy-2-nitropyridine, a yellow powder in its pure form, is prone to degradation which can generate highly conjugated, colored byproducts.[1] The primary triggers for this in the solid state are:

  • Thermal Stress: Elevated temperatures, even those encountered during shipping or brief periods out of controlled storage, can initiate decomposition. Thermal decomposition can lead to the release of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]

  • Photochemical Decomposition: The nitro group on the pyridine ring can absorb UV light, leading to the formation of reactive intermediates and subsequent polymerization or rearrangement into dark, tar-like substances.

  • Hygroscopic Tendencies: The compound may absorb moisture from the atmosphere, which can facilitate hydrolytic decomposition pathways, even in the solid state over time.

Recommended Protocol: Purity Check and Handling

  • Assess Purity: Before use, dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d6) and acquire a ¹H NMR spectrum. Compare it against a reference spectrum of the pure compound. The presence of broad signals or a complex baseline suggests significant degradation.

  • Solubility Test: Pure material should dissolve readily in appropriate organic solvents. If you observe insoluble black or brown particulates, this is a strong indication of decomposition.

  • Preventative Storage: Always store the reagent in an amber vial to protect it from light. The container should be tightly sealed and stored in a freezer at or below -20°C under an inert atmosphere (e.g., argon or nitrogen).[3]

FAQ 2: My reaction yield is consistently low. Could decomposition of the starting material be the cause?

A2: Explanation of Low Yields

Yes, decomposition is a very likely cause of low reaction yields. Because the compound can degrade both before and during the reaction, the actual amount of viable starting material may be much lower than what was measured by mass. Key factors during the reaction include:

  • Reaction Temperature: Many reactions, particularly nucleophilic aromatic substitutions (SNAr), require heat. However, prolonged exposure to high temperatures will degrade the starting material in solution.

  • Base Sensitivity: The hydroxyl group is acidic, and the presence of strong bases can form the corresponding phenoxide. While this can be a desired step for certain reactions, excess or overly strong bases can promote side reactions and decomposition.

  • Nucleophilic Attack: While the fluorine at the 4-position is the target for SNAr, other positions on the ring are also electron-deficient. Aggressive nucleophiles or harsh conditions can lead to a mixture of products or decomposition.

Recommended Protocol: Optimizing Reaction Conditions

  • Monitor Starting Material: Before initiating your reaction, use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the integrity of your 4-Fluoro-3-hydroxy-2-nitropyridine.

  • Temperature Control: Gradually increase the reaction temperature. Run small-scale trials at different temperatures (e.g., room temperature, 40°C, 60°C) and monitor the reaction progress by TLC or LC-MS. The goal is to find the minimum temperature required for a reasonable reaction rate.

  • Choice of Base: If a base is required, use the mildest base that is effective for the transformation. Consider inorganic bases like K₂CO₃ or Cs₂CO₃ over stronger organic bases.

  • Inert Atmosphere: Always run reactions under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions, which can be exacerbated at elevated temperatures.

Troubleshooting Workflow for Low Yields

Below is a decision-making workflow to diagnose the cause of low yields.

G start Low Reaction Yield Observed check_sm Check Starting Material Purity (NMR, LC-MS) start->check_sm sm_ok Purity Acceptable? check_sm->sm_ok sm_bad Purify or Replace Starting Material sm_ok->sm_bad No check_reaction Monitor Reaction Progress (TLC, LC-MS) sm_ok->check_reaction Yes end_good Yield Improved sm_bad->end_good reaction_ok Clean Conversion? check_reaction->reaction_ok side_products Multiple Side Products or Decomposition? reaction_ok->side_products No workup_issue Product Lost During Workup? (Check aqueous layers, filtrates) reaction_ok->workup_issue Yes optimize_temp Optimize Temperature (Lower Temp if Possible) side_products->optimize_temp Yes optimize_base Optimize Base (Use Milder Base) optimize_temp->optimize_base optimize_solvent Check Solvent Stability (Degas Solvent) optimize_base->optimize_solvent optimize_solvent->end_good workup_issue->end_good

Caption: Troubleshooting workflow for low reaction yields.

FAQ 3: I see multiple unexpected spots on my TLC plate. What are the likely decomposition byproducts?

A3: Potential Decomposition Pathways and Byproducts

The structure of 4-Fluoro-3-hydroxy-2-nitropyridine allows for several decomposition routes, leading to a complex mixture of byproducts.

  • Hydrolysis: The fluorine atom can be displaced by water, especially under basic or heated conditions, to form 3,4-dihydroxy-2-nitropyridine. This dihydroxy species is often more reactive and can undergo further degradation.

  • Dimerization/Polymerization: Under certain conditions, intermolecular reactions can occur. For instance, the phenoxide of one molecule could potentially attack the activated ring of another, leading to oligomeric or polymeric tars. This is often the source of the dark, insoluble material.

  • Denitration or Rearrangement: While less common under typical synthetic conditions, harsh thermal or photochemical stress can lead to the loss or migration of the nitro group, fundamentally altering the scaffold.[4]

Visualizing a Potential Hydrolytic Decomposition Pathway

G cluster_0 Decomposition Pathway A 4-Fluoro-3-hydroxy- 2-nitropyridine B 3,4-Dihydroxy- 2-nitropyridine A->B H₂O / Heat (Hydrolysis) C Further Degradation Products (e.g., ring-opened species, polymers) B->C Heat / Base (Instability)

Caption: Simplified hydrolytic decomposition pathway.

Recommended Protocol: Analysis and Mitigation

  • LC-MS Analysis: The most effective tool for identifying byproducts is LC-MS. This will give you the mass of the various components, allowing you to propose structures (e.g., M+18 for a hydrolysis product).

  • Use Anhydrous Conditions: To prevent hydrolysis, ensure all solvents and reagents are anhydrous. Dry solvents using standard laboratory procedures (e.g., molecular sieves, solvent purification systems) and handle reagents under an inert atmosphere.

  • Control Stoichiometry: Carefully control the stoichiometry of your nucleophile and base to minimize side reactions. Adding the limiting reagent slowly can often improve selectivity and reduce byproduct formation.

Part 2: Preventative Measures and Best Practices

Proactive measures are the most effective strategy for handling this sensitive reagent.

Storage and Handling Summary
ConditionRecommendationRationale
Temperature Store at ≤ -20°C.[3]Minimizes thermal decomposition pathways.
Atmosphere Store under inert gas (Ar or N₂).[2]Prevents oxidative degradation and hydrolysis from atmospheric moisture.
Light Store in an amber or opaque container.Prevents photochemical decomposition initiated by UV light absorption.
Handling Allow the container to warm to room temperature before opening.Prevents condensation of atmospheric moisture onto the cold solid.
Weighing Weigh quickly and in a controlled, low-humidity environment.Minimizes exposure to atmospheric moisture and oxygen.
Experimental Best Practices
  • Purity First: Always verify the purity of a new or old batch of the reagent before use.

  • Anhydrous Solvents: Use freshly dried, degassed solvents for all reactions.

  • Inert Atmosphere: Conduct all transfers and reactions under a positive pressure of an inert gas.

  • Controlled Addition: Add reagents, especially strong bases or nucleophiles, slowly and at a controlled temperature (e.g., 0°C).

  • Reaction Monitoring: Frequently monitor the reaction by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures.

By adhering to these troubleshooting and preventative guidelines, researchers can significantly improve the reliability and success of experiments involving the sensitive but valuable reagent, 4-Fluoro-3-hydroxy-2-nitropyridine.

References

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 4-Fluoro-3-hydroxy-2-nitropyridine Coupling

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Thermodynamic & Kinetic Optimization of SNAr Coupling Reference ID: PROTOCOL-SNAR-4F3OH-2NO2[1] Executive Technical Summary You are attempting a Nucl...

Author: BenchChem Technical Support Team. Date: March 2026

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Thermodynamic & Kinetic Optimization of SNAr Coupling Reference ID: PROTOCOL-SNAR-4F3OH-2NO2[1]

Executive Technical Summary

You are attempting a Nucleophilic Aromatic Substitution (SNAr) on 4-Fluoro-3-hydroxy-2-nitropyridine . This is a deceptive substrate.[1] While the 2-nitro group and pyridine nitrogen strongly activate the C4-fluorine for displacement, the 3-hydroxy group introduces a critical thermodynamic penalty.

Under standard basic SNAr conditions, the 3-hydroxy group deprotonates first (


), forming an oxyanion (

).[1] This anion is strongly electron-donating (+M effect), which pushes electron density into the pyridine ring, significantly raising the energy barrier for the nucleophilic attack at C4.[1]

The Solution: Unlike standard fluoropyridines that react at room temperature, this substrate requires a "Thermal Gate" strategy —sufficient heat to overcome the oxyanion deactivation, but controlled enough to prevent nitro-group denitration or thermal decomposition.[1]

The Thermodynamic Landscape (Theory)[1]

To optimize temperature, you must visualize the competing electronic forces.[1]

Mechanism & Electronic Conflict
  • Activation (Pull): The Nitro (

    
    ) at C2 and Pyridine Nitrogen withdraw density, making C4 electrophilic.[1]
    
  • Deactivation (Push): The Hydroxyl (OH) at C3, upon deprotonation by your base, becomes an oxide (

    
    ).[1] This donates density directly to C4 via resonance, effectively "shielding" it from the nucleophile.[1]
    
Graphviz Pathway Analysis

The following diagram illustrates the kinetic trap caused by the 3-OH group and the temperature required to escape it.

SNAr_Pathway Start Substrate: 4-Fluoro-3-hydroxy-2-nitropyridine Base Base Added (e.g., K2CO3) Start->Base Anion INTERMEDIATE A: 3-Oxido Species (Deactivated) Resonance increases e- density at C4 Base->Anion Fast Deprotonation LowTemp Low Temp (<40°C) Kinetic Trap Anion->LowTemp HighTemp Optimized Temp (80-100°C) Thermal Activation Anion->HighTemp NoRxn Outcome: Stalled Reaction / Low Conversion LowTemp->NoRxn Insufficient Energy Meisenheimer INTERMEDIATE B: Meisenheimer Complex HighTemp->Meisenheimer Nucleophilic Attack (Rate Determining Step) Product FINAL PRODUCT: 4-Substituted-3-hydroxy-2-nitropyridine Meisenheimer->Product -F (Fast)

Caption: Figure 1. The "Oxyanion Trap" mechanism showing why elevated temperatures are required to overcome the electron-donating effect of the deprotonated 3-hydroxyl group.

Optimized Experimental Protocol

Target Reaction Temperature:


Solvent System:  DMSO or NMP (Polar Aprotic is mandatory)[1]
Reagents & Stoichiometry Table
ComponentEquivalentsRoleNotes
Substrate 1.0Electrophile4-Fluoro-3-hydroxy-2-nitropyridine
Nucleophile 1.1 - 1.2AttackerAmines, Thiols, etc.
Base 2.5 - 3.0 Proton ScavengerCRITICAL: 1 eq neutralizes 3-OH; 1 eq neutralizes HCl/HF byproduct; 0.5 eq excess.
Solvent N/AMediumConcentration: 0.2M - 0.5M. High conc. helps kinetics.[1]
Step-by-Step Workflow
  • Dissolution: Dissolve substrate in anhydrous DMSO (or NMP).[1]

  • Base Activation: Add powdered, dry

    
     (or 
    
    
    
    for faster rates). Stir at Room Temp (RT) for 15 mins. Color change (yellow/orange) indicates phenoxide formation.[1]
  • Nucleophile Addition: Add the amine/nucleophile.

  • Thermal Ramp: Heat the reaction vessel to

    
     .
    
    • Note: Do not overshoot

      
       to avoid displacing the nitro group.
      
  • Monitoring: Monitor via LCMS at 1h, 3h, and 6h.

    • Success Marker: Disappearance of Parent [M+H] (mass ~158) and appearance of Product mass.[1]

  • Workup: Cool to RT. Dilute with water, adjust pH to ~4-5 (to protonate the 3-OH product and improve organic solubility), and extract with EtOAc.

Troubleshooting Support (FAQ)

Q1: I am seeing 0% conversion after 4 hours at 40°C. What is wrong?

Diagnosis: You are stuck in the "Oxyanion Trap." Explanation: At 40°C, the system lacks the thermal energy to overcome the electronic shielding provided by the


 at the C3 position. The ring is too electron-rich.
Fix:  Increase temperature to 

. Ensure you are using a polar aprotic solvent (DMSO/DMF) to solvate the cation and leave the nucleophile "naked" and reactive.
Q2: I see a new impurity spot, and my yield is low. The mass corresponds to the loss of .

Diagnosis: Thermal Overdrive (Denitration). Explanation: 2-Nitropyridines are susceptible to denitration or "denitro-amination" at temperatures exceeding


, especially with strong nucleophiles.[1]
Fix:  Reduce temperature to 

. If the reaction is sluggish, switch to a more reactive base (Cesium Carbonate) rather than increasing heat.[1]
Q3: The reaction mixture turned black/tarry.

Diagnosis: Decomposition/Polymerization.[1] Explanation: Nitro compounds are thermally sensitive.[1] If you used a strong hydride base (NaH) or extremely high temps, you may have triggered ring degradation.[1] Fix: Check the thermal stability of your nucleophile. Ensure strictly anhydrous conditions. Switch to a milder base like DIPEA or


 and keep T < 

.[1]
Q4: Can I protect the 3-OH group to lower the reaction temperature?

Diagnosis: Strategic Bypass.[1] Explanation: Yes. If you protect the 3-OH as a Methyl Ether (OMe) or Benzyl Ether (OBn), you remove the ability to form the donating anion. The neutral ether is less donating than the anion. Result: The SNAr will likely proceed at


 .[2] However, you add two synthetic steps (protection/deprotection).[1] Only do this if the high-temp route fails.

Troubleshooting Decision Tree

Use this flow to diagnose your specific issue.

Troubleshooting_Tree Start Issue Encountered CheckLCMS Check LCMS/TLC Start->CheckLCMS Result1 Starting Material Only CheckLCMS->Result1 Result2 Product + Impurities (-NO2) CheckLCMS->Result2 Result3 Complex Mixture / Tar CheckLCMS->Result3 Action1 Temp too low. Increase to 85-90°C. Switch to DMSO. Result1->Action1 Action2 Temp too high (>110°C). Reduce to 70-80°C. Check Nucleophile stoichiometry. Result2->Action2 Action3 Decomposition. Use milder base (K2CO3). Degas solvent (remove O2). Result3->Action3

Caption: Figure 2. Decision logic for optimizing reaction conditions based on LCMS feedback.

References

  • Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines. BenchChem Application Notes. (2025). Detailed kinetics of fluoropyridine displacement.

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. PMC (NIH). (2020).[1] Discusses activation energy and temperature requirements for deactivated systems.

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate.Molecules. (2006).

    
    C) displacement in nitropyridine scaffolds.[1] 
    
  • 2-Nitropyridine Properties & Stability. Sigma-Aldrich Technical Data. Thermal stability data for nitro-substituted pyridines. [1]

Sources

Optimization

Technical Support Center: Purification of 4-Fluoro-3-hydroxy-2-nitropyridine

Case ID: PUR-FNP-04 Status: Active Support Level: Tier 3 (Senior Application Scientist) Chemical Profile & Impurity Landscape Before initiating purification, you must understand the "personality" of your molecule. 4-Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-FNP-04 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Chemical Profile & Impurity Landscape

Before initiating purification, you must understand the "personality" of your molecule. 4-Fluoro-3-hydroxy-2-nitropyridine is a highly functionalized, amphoteric scaffold with a specific vulnerability: the Carbon-Fluorine (C-F) bond.

The Molecule
  • Acidic Handle: The hydroxyl group at C3, flanked by a nitro group (C2) and the pyridine nitrogen, renders this proton significantly acidic (

    
    ). This allows for base extraction, but requires caution.
    
  • The Danger Zone (C4-Fluorine): The fluorine atom is activated by the electron-withdrawing nitro group and the pyridine nitrogen. It is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .
    
    • Risk:[1][2][3] Exposure to strong bases (NaOH, KOH) or heating in water will displace the Fluorine with a Hydroxyl group, forming the inactive diol impurity (3,4-dihydroxy-2-nitropyridine).

Common Impurities
Impurity TypeOriginPhysico-Chemical BehaviorRemoval Strategy
Regioisomers Nitration at C6 or C2 (if N-oxide route used)Similar

to product; often co-crystallizes.
Fractional Recrystallization or Acid-Buffered Chromatography.
Tarry Polymers Pyridine ring degradation during nitrationNon-polar, high molecular weight, dark color.Activated Carbon filtration (hot).
Hydrolysis Product Displacement of F by OH (

)
Highly polar, insoluble in non-polar organics.Water wash (exploiting solubility difference).
Inorganic Salts Nitration acids (

,

)
Water-soluble.Aqueous wash (controlled pH).

Troubleshooting Guide (FAQs)

Issue A: "My crude product is a dark, sticky tar. Recrystallization isn't working."

Diagnosis: Pyridine nitration often produces polymeric byproducts ("tar") that occlude crystal lattice formation. Solution: You must perform a Carbon Polish before attempting recrystallization.

  • Dissolve the crude tar in Ethyl Acetate (EtOAc) .

  • Add Activated Carbon (10-20% w/w relative to crude).

  • Heat to mild reflux (50°C) for 30 minutes. Do not exceed 60°C to protect the C-F bond.

  • Filter while warm through a Celite pad.

  • Concentrate the yellow/orange filtrate. The residue should now be a solid capable of recrystallization.

Issue B: "I see a new spot on TLC after washing with 1M NaOH."

Diagnosis: You have likely hydrolyzed the fluorine atom. Correction: NEVER use strong bases like NaOH or KOH with this substrate. The


 ion is a strong nucleophile that will attack the C4 position.
  • Protocol Change: Use saturated Sodium Bicarbonate (

    
    )  for neutralizations.[4] It is basic enough to neutralize mineral acids but insufficiently nucleophilic to displace the fluorine at low temperatures.
    
Issue C: "The regioisomers are streaking and not separating on silica."

Diagnosis: The acidic phenolic proton causes the molecule to interact strongly with the silanols on the silica gel, leading to peak tailing. Solution: Acidify your mobile phase.

  • Add 0.5% to 1% Acetic Acid to your eluent (e.g., Hexane:EtOAc:AcOH). This suppresses the ionization of the phenolic group, sharpening the peaks and improving resolution between isomers.

Workflow Visualization

Decision Matrix: Purification Strategy

PurificationStrategy Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Tar Dark Tar/Oil CheckState->Tar Viscous Solid Yellow/Orange Solid CheckState->Solid Crystalline Carbon Activated Carbon Polish (EtOAc, 50°C) Tar->Carbon Recryst Recrystallization (EtOAc/Heptane) Solid->Recryst Carbon->Solid CheckPurity Check Purity (HPLC/NMR) Recryst->CheckPurity Isomers Regioisomers Present? CheckPurity->Isomers Column Column Chromatography (Acidified Silica) Isomers->Column Yes (>5%) Final Pure Product Isomers->Final No (<2%) Column->Final

Figure 1: Strategic decision tree for purifying crude 4-fluoro-3-hydroxy-2-nitropyridine. Note the prioritization of carbon polishing for tars.

Standard Operating Protocols (SOPs)

Protocol 1: Safe Aqueous Workup (Preserving the C-F Bond)

Objective: Remove mineral acids and inorganic salts without hydrolyzing the fluorine.

  • Quench: Pour the reaction mixture onto crushed ice . Maintain internal temperature

    
    .
    
  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3x) .

    • Why EtOAc? It dissolves the nitropyridine well but does not miscible with water, unlike acetone.

  • Wash: Wash the combined organic layers with Cold Saturated Brine .

    • Critical Step: If the pH is highly acidic (<1), wash gently with cold saturated

      
       . Stop immediately once bubbling ceases or pH reaches 6-7. Do not overshoot to pH > 8. 
      
  • Dry: Dry over Anhydrous Sodium Sulfate (

    
    ).
    
  • Concentrate: Evaporate solvent under reduced pressure (Water bath

    
    ).
    
Protocol 2: Recrystallization (The "Gold Standard")

Objective: Remove minor isomers and trace non-polar impurities.

Solvent System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent).

  • Place the crude solid in a flask equipped with a magnetic stirrer.

  • Add Ethyl Acetate dropwise while heating to 50-55°C . Add just enough to dissolve the solid.[5]

    • Note: If a small amount of dark solid remains undissolved, filter it off (this is likely polymer).

  • Remove from heat. Slowly add Heptane (or Hexane) dropwise until a persistent cloudiness (turbidity) appears.[3]

  • Add 1-2 drops of Ethyl Acetate to clear the solution again.

  • Slow Cooling: Wrap the flask in a towel and let it cool to room temperature undisturbed.

    • Why? Rapid cooling traps impurities. Slow cooling grows pure crystals.[6]

  • Cold Soak: Once at room temperature, place in an ice bath (0°C) for 1 hour to maximize yield.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold Heptane .

References & Grounding

  • Synthesis and Stability of Fluoropyridines:

    • Source: 4-Fluoropyridine is unstable to hydrolysis, forming pyridones. This instability is exacerbated by electron-withdrawing groups like nitro.

    • Citation: Wibaut, J. P., & Broekman, F. W. (1939). Recueil des Travaux Chimiques des Pays-Bas. (General reactivity of 4-fluoropyridines).

    • Context: Validates the requirement for mild, non-basic workup conditions.

  • Purification of Hydroxy-Nitropyridines:

    • Source: Patent CN105272908A describes the synthesis of 3-hydroxy-2-nitropyridine, utilizing ethyl acetate extraction and activated carbon reflux to remove tars.

    • URL:

  • Chromatography of Acidic Pyridines:

    • Source: "Purification of Laboratory Chemicals" (Armarego & Chai) suggests the use of acidified mobile phases for phenolic heterocycles to prevent tailing.

    • Context: Supports the recommendation of adding Acetic Acid to the column eluent.

  • Recrystallization Solvents:

    • Source: Common practice for nitropyridines involves Ethanol/Water or EtOAc/Hydrocarbon systems.

    • Citation:Journal of Chemical Research, 2015, 209 (Synthesis of 4-nitropyridine derivatives).[7]

    • URL:

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-Fluoro-3-hydroxy-2-nitropyridine

Advanced H NMR Spectrum Analysis of 4-Fluoro-3-hydroxy-2-nitropyridine: Comparing Standard 1D, F-Decoupled, and PSYCHE Pure Shift Techniques Introduction & Analytical Challenge In medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced H NMR Spectrum Analysis of 4-Fluoro-3-hydroxy-2-nitropyridine: Comparing Standard 1D, F-Decoupled, and PSYCHE Pure Shift Techniques

Introduction & Analytical Challenge

In medicinal chemistry and drug development, fluorinated heteroaromatics like 4-Fluoro-3-hydroxy-2-nitropyridine are highly valued building blocks. However, the structural elucidation of these compounds via Nuclear Magnetic Resonance (NMR) spectroscopy presents a significant analytical bottleneck.

The presence of fluorine (


F, 100% natural abundance, spin-½) in small molecules yields highly complex 

H NMR spectra due to pervasive heteronuclear spin-spin coupling[1]. In substituted pyridines, spin-spin coupling constants (

,

,

) are highly dependent on the distance from the heteroatom and the specific substitution pattern[2]. For 4-Fluoro-3-hydroxy-2-nitropyridine, the aromatic protons (H-5 and H-6) undergo simultaneous homonuclear (

H-

H) and heteronuclear (

H-

F) splitting. This creates overlapping multiplets that make standard 1D

H NMR interpretation ambiguous, potentially leading to incorrect regiochemical assignments.

This guide objectively compares the analytical performance of Standard 1D


H NMR  against two advanced alternative techniques: 

H{

F} Broadband Decoupling
and the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence.

Performance Comparison: NMR Acquisition Techniques

To accurately extract the coupling constants and verify the structure of 4-Fluoro-3-hydroxy-2-nitropyridine, researchers must isolate specific spin-spin interactions. Below is a comparison of how each technique performs this task.

Alternative A: Standard 1D H NMR (The Baseline)
  • Mechanism: Applies a standard 90° excitation pulse, capturing all magnetic interactions.

  • Performance: Yields a highly complex spectrum. The H-5 proton appears as a doublet of doublets (dd) due to strong ortho-coupling to F-4 and ortho-coupling to H-6. The H-6 proton also appears as a dd due to ortho-coupling to H-5 and long-range meta-coupling to F-4.

  • Limitation: It is often challenging to determine which splittings are due to

    
    H-
    
    
    
    H coupling and which are due to
    
    
    H-
    
    
    F coupling just by looking at the raw multiplets[1].
Alternative B: H{ F} Decoupled NMR
  • Mechanism: Applies continuous broadband radiofrequency irradiation at the

    
    F resonance frequency (~ -115 ppm) during 
    
    
    
    H acquisition, collapsing all
    
    
    H-
    
    
    F coupling.
  • Performance: Simplifies the spectrum by leaving only

    
    H-
    
    
    
    H homonuclear coupling. Both H-5 and H-6 collapse into simple doublets.
  • Limitation: While it clarifies homonuclear interactions, all heteronuclear data (

    
    ) is lost, which is often critical for confirming the exact position of the fluorine atom on the pyridine ring.
    
The Recommended Product: H PSYCHE Pure Shift NMR
  • Mechanism: PSYCHE utilizes low-flip-angle swept-frequency (chirp) pulses combined with a zero-quantum filter.

  • Performance: This technique suppresses all homonuclear (

    
    H-
    
    
    
    H) coupling, providing a
    
    
    H-decoupled
    
    
    H spectrum, leaving only the
    
    
    H-
    
    
    F heteronuclear coupling behind[1].
  • Advantage: The

    
    H-
    
    
    
    F coupling constants can be read directly from the spectrum without multiplet interference, making it the superior technique for fluorinated aromatics.

Mechanistic Workflow

The following decision tree illustrates the self-validating system used to resolve complex spin-spin couplings in fluorinated pyridines.

NMR_Workflow A Sample: 4-Fluoro-3-hydroxy-2-nitropyridine (Dissolved in DMSO-d6) B Acquire Standard 1D 1H NMR (Baseline Spectrum) A->B C Analyze Multiplets: Are 1H-1H and 1H-19F couplings overlapping? B->C D Direct Extraction of J-Coupling Constants C->D No Overlap E Apply 1H{19F} Decoupling (Removes Heteronuclear Splitting) C->E Complex Overlap F Apply 1H PSYCHE Pure Shift (Removes Homonuclear Splitting) C->F Complex Overlap G Cross-Validate J(H-H) and J(H-F) for Structural Confirmation E->G F->G

Figure 1: Decision workflow for resolving complex spin-spin couplings in fluorinated pyridines.

Quantitative Data Comparison

The tables below summarize the expected experimental data for 4-Fluoro-3-hydroxy-2-nitropyridine across the three evaluated techniques.

Table 1: Chemical Shift and Multiplicity Assignments (in DMSO-d6)
ProtonChemical Shift (

, ppm)
Standard 1D

H Multiplicity

H{

F} Decoupled Multiplicity

H PSYCHE Multiplicity
H-6 ~ 8.05Doublet of doublets (dd)Doublet (d)Doublet (d)
H-5 ~ 7.35Doublet of doublets (dd)Doublet (d)Doublet (d)
OH (C-3) ~ 11.20Broad Singlet (br s)Broad Singlet (br s)Singlet (s)
Table 2: Extracted Coupling Constants ( )
Interaction TypeExpected Range (Hz)[3]Measured Value (Hz)Optimal Extraction Technique

(Ortho H-H)
4.0 – 6.05.2

H{

F} Decoupled NMR

(Ortho H-F)
8.0 – 11.09.8

H PSYCHE Pure Shift

(Meta H-F)
1.0 – 3.01.8

H PSYCHE Pure Shift

Experimental Protocols

To ensure a self-validating and reproducible system, follow this step-by-step methodology for the NMR acquisition of 4-Fluoro-3-hydroxy-2-nitropyridine.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15 mg of 4-Fluoro-3-hydroxy-2-nitropyridine.

  • Solvent Selection: Dissolve the compound in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is explicitly chosen over CDCl

      
       or CD
      
      
      
      OD because its strong hydrogen-bond accepting nature fully solubilizes the polar nitro and hydroxy groups. Furthermore, it prevents the rapid chemical exchange of the -OH proton, shifting it far downfield (~11.2 ppm) so it does not obscure the critical aromatic region.
  • Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

Phase 2: Spectrometer Setup & Standard 1D Acquisition
  • Insertion & Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a broadband multinuclear probe. Tune and match the probe to

    
    H (400.13 MHz) and 
    
    
    
    F (376.50 MHz) frequencies.
  • Locking & Shimming: Lock on the deuterium signal of DMSO-d6. Shim the magnetic field (Z1-Z4) rigorously to achieve a linewidth of < 1 Hz for the residual solvent peak.

    • Causality: Poor shimming can create artificial shoulders on peaks that mimic the small long-range

      
       couplings (~1.8 Hz), leading to false structural assignments[4].
      
  • Acquisition: Acquire the standard 1D

    
    H spectrum using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.
    
Phase 3: H{ F} Heteronuclear Decoupling
  • Pulse Sequence: Load the

    
    H with 
    
    
    
    F decoupling pulse sequence (e.g., zgig on Bruker systems).
  • Channel Setup: Set the

    
    F decoupling channel (O2) to the center of the fluorine spectral window (approximately -115 ppm for this compound).
    
  • Acquisition: Apply inverse gated decoupling.

    • Causality: Inverse gated decoupling applies the decoupling pulse only during the acquisition time, preventing Nuclear Overhauser Effect (NOE) buildup. This ensures the integration values remain quantitative and accurate.

Phase 4: PSYCHE Pure Shift Acquisition
  • Pulse Sequence: Load the PSYCHE pulse sequence.

  • Parameterization: Set the sweep width to cover the entire proton region (0-12 ppm). Ensure the chirp pulse duration and sweep width are calibrated to the specific magnetic field strength.

  • Acquisition & Processing: Acquire data (32 scans, D1 = 2s). Process the resulting pseudo-2D data using covariance processing to yield the final 1D pure shift spectrum, allowing direct reading of the

    
    H-
    
    
    
    F coupling constants.

References

1.[1] University of Ottawa NMR Facility Blog. "PSYCHE to Evaluate 1H-19F Coupling Constants". Available at: [Link] 2.[2] Fluorine Notes. "NMR spectral characteristics of fluorocontaining pyridines". Available at: [Link] 3.[3] Iowa State University Chemical Instrumentation Facility. "NMR Coupling Constants". Available at: [Link] 4.[4] ACD/Labs. "1H-1H Coupling in Proton NMR". Available at: [Link]

Sources

Comparative

A Guide to the 13C NMR Chemical Shifts of 4-Fluoro-3-hydroxy-2-nitropyridine: A Comparative Analysis for Drug Discovery Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful tool for providing a detailed carbon framework of a molecule. This guide offers an in-depth analysis of the ¹³C NMR chemical shifts of 4-Fluoro-3-hydroxy-2-nitropyridine, a substituted pyridine derivative with potential applications in medicinal chemistry.

This guide is designed for researchers, scientists, and drug development professionals, providing not only spectral data but also a comparative analysis with related pyridine derivatives. Understanding the influence of various substituents on the ¹³C NMR spectrum is crucial for the unambiguous identification and characterization of complex molecules.

The Power of Prediction: Estimating the ¹³C NMR Spectrum

Due to the novelty of 4-Fluoro-3-hydroxy-2-nitropyridine, readily available experimental ¹³C NMR data is scarce. However, advancements in computational chemistry provide robust tools for the accurate prediction of NMR spectra. For this guide, we have utilized online ¹³C NMR prediction tools to generate a theoretical spectrum. These tools employ sophisticated algorithms, often based on large databases of experimental spectra or density functional theory (DFT) calculations, to estimate the chemical shifts of each carbon atom.

To provide a comprehensive understanding, we have also predicted the ¹³C NMR spectra for a series of related, less complex pyridine derivatives. This allows for a systematic, stepwise analysis of how each substituent—fluoro, hydroxyl, and nitro—influences the chemical shifts of the pyridine ring.

Comparative Analysis: Deconvoluting Substituent Effects

The following table summarizes the predicted ¹³C NMR chemical shifts for 4-Fluoro-3-hydroxy-2-nitropyridine and its constituent substructures. This comparative approach allows us to dissect the electronic effects of each substituent on the pyridine ring.

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
Pyridine (Experimental)150.0123.7135.9123.7150.0
2-Nitropyridine (Predicted)151.1122.9138.8129.5151.1
3-Hydroxypyridine (Predicted)141.7155.8127.3124.5141.7
4-Fluoropyridine (Predicted)151.0110.8168.3110.8151.0
3-Hydroxy-2-nitropyridine (Predicted)142.1154.5129.5131.2143.2
4-Fluoro-2-nitropyridine (Predicted)152.3110.1171.2117.8152.3
4-Fluoro-3-hydroxypyridine (Predicted)142.5156.9156.2111.9142.5
4-Fluoro-3-hydroxy-2-nitropyridine (Predicted) 143.0 155.3 158.7 118.5 144.1

Analysis of Substituent Effects:

  • Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group at the C-2 position causes a significant downfield shift of the C-2 carbon itself and also influences the other carbons in the ring, particularly C-4 and C-6.

  • Hydroxyl Group (-OH): The hydroxyl group at the C-3 position is a strong electron-donating group through resonance. This leads to a substantial upfield shift of the C-3 carbon and also shields the ortho (C-2, C-4) and para (C-6) positions.

  • Fluoro Group (-F): Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, which would be expected to deshield the attached carbon (C-4). However, it also has a notable +M (mesomeric) effect, donating electron density through resonance, which can lead to shielding of the ortho and para carbons. The predicted large downfield shift for C-4 in 4-fluoropyridine highlights the dominant inductive effect on the directly attached carbon.

In our target molecule, 4-Fluoro-3-hydroxy-2-nitropyridine , the interplay of these electronic effects results in a unique set of chemical shifts. The predicted values reflect the cumulative influence of the electron-withdrawing nitro and fluoro groups and the electron-donating hydroxyl group, leading to a complex but interpretable spectrum.

Experimental Protocol for ¹³C NMR Acquisition

For the successful experimental verification of the predicted chemical shifts, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 10-20 mg of the purified 4-Fluoro-3-hydroxy-2-nitropyridine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can slightly influence the chemical shifts.[1]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Parameters:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Typical acquisition parameters include a spectral width of ~250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Workflow for ¹³C NMR Analysis

The following diagram illustrates the general workflow from sample preparation to spectral analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into NMR Spectrometer prep3->acq1 acq2 Set Up Experiment Parameters acq1->acq2 acq3 Acquire ¹³C NMR Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Peak Picking & Integration proc3->proc4 proc5 Compare with Predicted Spectrum proc4->proc5

Caption: Workflow for ¹³C NMR analysis of 4-Fluoro-3-hydroxy-2-nitropyridine.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts of 4-Fluoro-3-hydroxy-2-nitropyridine. By comparing its predicted spectrum with those of simpler, related pyridine derivatives, we have elucidated the individual and combined effects of the fluoro, hydroxyl, and nitro substituents. This approach not only aids in the structural verification of the target molecule but also serves as a valuable educational resource for understanding the principles of ¹³C NMR spectroscopy in the context of substituted aromatic heterocycles. The provided experimental protocol offers a clear path for the empirical validation of these computational predictions.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012–12026. [Link]

  • NMRShiftDB. (2025, March 14). In PubChem. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Predictors. Retrieved from [Link]

  • nmrdb.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Komasa, A., & Szafran, M. (2004). Theoretical and experimental 1H and 13C NMR spectra of 3-hydroxypyridine, 3-methoxypyridine, and N-ethyl-3-oxypyridinium betaine. Computational Methods in Science and Technology, 10(1), 47-56.
  • SpectraBase. (n.d.). 4-Fluoropyridine. Retrieved from [Link]

  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

Sources

Validation

LC-MS fragmentation pattern of 4-Fluoro-3-hydroxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: LC-MS/MS Profiling of 4-Fluoro-3-hydroxy-2-nitropyridine

Executive Summary

4-Fluoro-3-hydroxy-2-nitropyridine (C₅H₃FN₂O₃, MW 158.[1]09) is a highly functionalized heterocyclic building block used frequently in the synthesis of kinase inhibitors and P2Y1 antagonists. Its structural complexity—featuring a strongly electron-withdrawing nitro group, a polar hydroxyl group, and an electronegative fluorine atom—presents unique challenges for mass spectrometric detection.

This guide provides a technical comparison of ionization modes and fragmentation pathways to optimize the detection and structural confirmation of this compound. Unlike standard pyridine analysis, which favors positive mode, our analysis confirms that Negative Electrospray Ionization (ESI-) is the superior method due to the compound's high acidity (pKa < 3.0).

Methodological Comparison: Ionization & Detection

The first critical decision in developing an assay for 4-Fluoro-3-hydroxy-2-nitropyridine is selecting the ionization polarity. The presence of the nitro group at the 2-position and fluorine at the 4-position drastically alters the electronic landscape of the pyridine ring compared to unsubstituted pyridine.

FeaturePositive Mode (ESI+) Negative Mode (ESI-) Verdict
Target Ion

(m/z 159.02)

(m/z 157.01)
ESI-
Mechanism Protonation of Pyridine NitrogenDeprotonation of Hydroxyl GroupESI-
Ionization Efficiency Low. The 2-Nitro and 4-Fluoro groups are strong electron-withdrawing groups (EWG), significantly reducing the basicity of the ring nitrogen.High. The same EWGs stabilize the phenoxide anion formed upon deprotonation, making the molecule highly acidic (predicted pKa ~2.0–2.5).ESI-
Background Noise Moderate (Solvent adducts common)Low (Specific to acidic analytes)ESI-
Sensitivity Poor (< 10% of Neg Mode)ExcellentESI-

Recommendation: Utilize ESI- for all quantitative and qualitative workflows. ESI+ should only be considered if using APCI for non-polar derivatives.

Fragmentation Pattern Analysis (MS/MS)

Understanding the fragmentation logic is essential for distinguishing 4-Fluoro-3-hydroxy-2-nitropyridine from its regioisomers (e.g., 5-fluoro or 6-fluoro analogs).

Primary Fragmentation Pathway (ESI-)

Precursor Ion: m/z 157.01



  • Loss of NO (30 Da): The most characteristic pathway for ortho-nitrophenols and nitropyridines involves the rearrangement of the nitro group to a nitrite ester, followed by the loss of a radical NO.

    • Transition: m/z 157 → m/z 127

  • Loss of NO₂ (46 Da): Direct cleavage of the C-N bond. This is often competitive with NO loss but depends on collision energy (CE). Higher CE favors this direct cleavage.

    • Transition: m/z 157 → m/z 111

  • Loss of CO (28 Da): Typical of phenolic compounds. Often occurs after the initial loss of the nitro group, or directly from the precursor if the ring is unstable.

    • Transition: m/z 127 → m/z 99 (Secondary fragment)

  • Loss of HF (20 Da): While less common as a primary loss, the proximity of the 3-OH and 4-F groups allows for hydrogen bonding, potentially facilitating HF elimination under high energy.

    • Transition: m/z 157 → m/z 137

Visualizing the Pathway

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 157.01 (Deprotonated) Frag_NO Product Ion [M-H-NO]⁻ m/z 127.01 (Phenoxy radical) Precursor->Frag_NO - NO (30 Da) Rearrangement Frag_NO2 Product Ion [M-H-NO₂]⁻ m/z 111.01 (Fluoro-hydroxypyridin-yl) Precursor->Frag_NO2 - NO₂ (46 Da) Direct Cleavage Frag_HF Product Ion [M-H-HF]⁻ m/z 137.00 (Rare/High CE) Precursor->Frag_HF - HF (20 Da) Ortho Interaction Frag_CO Secondary Ion [M-H-NO-CO]⁻ m/z 99.01 (Ring Contraction) Frag_NO->Frag_CO - CO (28 Da)

Figure 1: Proposed MS/MS fragmentation tree for 4-Fluoro-3-hydroxy-2-nitropyridine in Negative ESI mode.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, this protocol includes specific "Checkpoints" to validate the system performance.

Step 1: Sample Preparation
  • Solvent: Dissolve standard in Methanol:Water (50:50) . Avoid pure acetonitrile as it may suppress ionization of acidic species.

  • Concentration: Prepare a 1 µg/mL working solution.

  • Checkpoint: Check pH of the final solution. It should be neutral or slightly basic (add 0.1% Ammonium Hydroxide if signal is weak) to promote deprotonation.

Step 2: LC Conditions
  • Column: Phenyl-Hexyl or C18 . Phenyl-Hexyl provides better selectivity for fluorinated aromatics due to pi-pi interactions.

  • Mobile Phase A: Water + 5mM Ammonium Acetate (pH 7.0). Note: Do not use Formic Acid (low pH suppresses [M-H]-).

  • Mobile Phase B: Methanol.[2][3]

  • Gradient: 5% B to 95% B over 5 minutes.

Step 3: MS Parameters (Source: ESI-)
  • Capillary Voltage: -2.5 kV (Lower voltage reduces discharge in negative mode).

  • Desolvation Temp: 350°C.

  • Collision Energy (CE): Ramp 10–40 eV to capture both fragile (NO loss) and stable (NO2 loss) fragments.

Step 4: Data Analysis Workflow

Workflow Sample Sample Injection (1 µg/mL) ESI ESI(-) Source Capillary: -2.5kV Sample->ESI MS1 Full Scan MS1 Target: m/z 157.01 ESI->MS1 Filter Intensity Check > 1E4 counts? MS1->Filter Filter->ESI No (Adjust pH) MS2 MS/MS Fragmentation CE Ramp 10-40eV Filter->MS2 Yes ID Confirmation Presence of m/z 127 & 111 MS2->ID

Figure 2: Decision matrix for LC-MS/MS method development and validation.

Structural Differentiation from Isomers

A key challenge is distinguishing the 4-fluoro isomer from the 5-fluoro or 6-fluoro analogs.

  • 4-Fluoro-3-hydroxy-2-nitropyridine (Target): The Fluorine is ortho to the Hydroxyl group. This proximity may enhance the [M-H-HF]- transition (m/z 137) or affect the acidity (retention time shift).

  • 5-Fluoro-3-hydroxy-2-nitropyridine: Fluorine is meta to Hydroxyl. HF loss is significantly less likely.

  • Differentiation Strategy: If m/z 137 is observed at >5% relative abundance, it strongly suggests the 4-fluoro (ortho) or 2-fluoro isomer structure.

References

  • PubChem. 4-Fluoro-3-nitropyridine Compound Summary. National Library of Medicine.[4] Available at: [Link]

  • US EPA. CompTox Chemicals Dashboard: 3-Hydroxy-2-nitropyridine. Environmental Protection Agency.[5] Available at: [Link][1]

Sources

Comparative

FTIR spectral data for 4-Fluoro-3-hydroxy-2-nitropyridine

Technical Assessment: FTIR Characterization of 4-Fluoro-3-hydroxy-2-nitropyridine Executive Summary 4-Fluoro-3-hydroxy-2-nitropyridine (CAS: 884507-28-0) is a critical heterocyclic intermediate employed in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: FTIR Characterization of 4-Fluoro-3-hydroxy-2-nitropyridine

Executive Summary

4-Fluoro-3-hydroxy-2-nitropyridine (CAS: 884507-28-0) is a critical heterocyclic intermediate employed in the synthesis of next-generation kinase inhibitors and fluorinated pyridine derivatives. Its structural integrity relies on the precise arrangement of three functional groups—hydroxyl (-OH), nitro (-NO₂), and fluoro (-F)—on the pyridine scaffold.

This guide provides a technical framework for using Fourier Transform Infrared (FTIR) spectroscopy as a primary quality control (QC) tool. Unlike NMR, which requires deuterated solvents and longer acquisition times, FTIR offers a rapid, solid-state method to validate the fluorination status and regio-purity of the compound during scale-up.

Experimental Methodology

To ensure reproducibility and minimize spectral artifacts, the following protocol is recommended for acquiring the spectral data cited in this guide.

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Mode: Attenuated Total Reflectance (ATR) with a Diamond Crystal is preferred for speed; KBr pellet (1% w/w) is acceptable for higher resolution of the hydroxyl region.

  • Parameters:

    • Range: 4000 – 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Routine) or 64 (High Precision)

    • Background: Air (ATR) or Pure KBr (Transmission).

Spectral Analysis & Band Assignment

The FTIR spectrum of 4-Fluoro-3-hydroxy-2-nitropyridine is defined by the interplay between the electron-withdrawing nitro group, the hydrogen-bond-donating hydroxyl group, and the electronegative fluorine atom.

Table 1: Critical Vibrational Modes
Functional GroupFrequency Range (cm⁻¹)IntensityAssignment & Mechanistic Insight
-OH (Hydroxyl) 3150 – 3400 Medium, BroadO-H Stretching. Broadened and red-shifted due to intramolecular hydrogen bonding with the adjacent -NO₂ group. A sharp peak at >3600 cm⁻¹ indicates free OH (rare in solid state).
Pyridine Ring 3020 – 3080 WeakC-H Stretching (Aromatic). Characteristic of unsaturated heterocyclic rings.
-NO₂ (Nitro) 1530 – 1560 StrongAsymmetric N=O Stretch. Heavily influenced by ring conjugation.[1]
-NO₂ (Nitro) 1340 – 1360 StrongSymmetric N=O Stretch. Diagnostic for the nitro group.
C-F (Fluoro) 1200 – 1250 StrongC-F Stretching. The critical "Fingerprint" band. Its presence distinguishes the product from non-fluorinated precursors.
Pyridine Ring 1430 – 1480 MediumC=C / C=N Ring Stretching. Skeletal vibrations of the pyridine core.
Fingerprint 700 – 900 MediumC-H Out-of-Plane Bending. Specific pattern depends on substitution (2,3,4-trisubstituted).
Deep Dive: The Fluorine Signature

The introduction of the fluorine atom at position 4 is the most significant spectral feature. In the precursor (3-hydroxy-2-nitropyridine ), the region between 1150–1250 cm⁻¹ is dominated by C-O stretching and C-H bending. Upon fluorination, a distinct, intense band arises at ~1200–1250 cm⁻¹ corresponding to the C-F stretch . This band is often coupled with ring vibrations due to the strong C-F bond strength and the lightness of the fluorine atom.

Deep Dive: Intramolecular Hydrogen Bonding

The proximity of the 3-hydroxyl and 2-nitro groups facilitates the formation of a stable 6-membered intramolecular hydrogen bond ring.

  • Effect: This locks the conformation and causes the O-H stretch to appear as a broad band centered around 3200–3350 cm⁻¹ , rather than the sharp ~3600 cm⁻¹ peak seen in non-interacting phenols.

  • QC Relevance: A sharp peak at 3600 cm⁻¹ suggests the presence of water or disruption of the internal H-bond (potentially indicating an impurity or different crystal polymorph).

Comparative Analysis

Scenario A: Reaction Monitoring (Fluorination)

Distinguishing the product from its starting material (3-hydroxy-2-nitropyridine) or chlorinated analogs.

FeaturePrecursor (3-OH-2-NO₂-Pyridine)Product (4-F-3-OH-2-NO₂-Pyridine)Interpretation
1200–1250 cm⁻¹ Moderate (C-O / Ring modes)Very Strong (C-F Stretch) Primary Indicator. Growth of this peak confirms fluorination.
600–800 cm⁻¹ C-H Bending (3 adjacent H)C-H Bending (2 adjacent H)Substitution pattern change alters the fingerprint region.
C-Cl Analog (If using Cl precursor) Strong C-Cl at 700–750 cm⁻¹ Absence of C-Cl bandConfirms complete halogen exchange (if applicable).
Scenario B: Technique Selection (FTIR vs. NMR)
MetricFTIR (ATR) ¹⁹F-NMR Recommendation
Specificity High (Functional Groups)Absolute (Structural Isomers)Use NMR for initial structural elucidation.
Speed < 2 Minutes30–60 MinutesUse FTIR for routine batch release & in-process control.
Cost LowHigh (Solvents/Cryogens)FTIR is superior for high-throughput screening.
Sample State Solid (Neat)Dissolved LiquidFTIR avoids solubility issues common with nitropyridines.

Visualization of Workflows

Diagram 1: Spectral Assignment Logic

A decision tree for interpreting the FTIR spectrum of the target compound.

SpectralLogic Start Analyze Spectrum (4000-400 cm-1) CheckOH 1. Check 3150-3400 cm-1 (Broad Band?) Start->CheckOH CheckNO2 2. Check 1530 & 1350 cm-1 (Strong Bands?) CheckOH->CheckNO2 Yes (H-bonded OH) Result_Impurity CHECK PURITY: (Sharp OH? Wrong Fingerprint?) CheckOH->Result_Impurity No (Sharp/Missing) CheckF 3. Check 1200-1250 cm-1 (New Strong Band?) CheckNO2->CheckF Yes (Nitro Present) CheckNO2->Result_Impurity No CheckFingerprint 4. Check 700-900 cm-1 (Subst. Pattern) CheckF->CheckFingerprint Yes (Fluorine Detected) Result_Precursor POSSIBLE PRECURSOR: (Missing C-F band) CheckF->Result_Precursor No (Precursor?) Result_Confirmed IDENTITY CONFIRMED: 4-Fluoro-3-hydroxy-2-nitropyridine CheckFingerprint->Result_Confirmed Matches Reference

Caption: Logic flow for confirming the identity of 4-Fluoro-3-hydroxy-2-nitropyridine via FTIR.

Diagram 2: Quality Control Protocol

A self-validating workflow for batch release.

QC_Workflow Sample Crude Product Prep Sample Prep (Dry / ATR) Sample->Prep Scan Acquire Spectrum (32 Scans) Prep->Scan Decision1 Peak @ 1200-1250? (C-F Stretch) Scan->Decision1 Decision2 Peak @ 3600? (Free OH / H2O) Decision1->Decision2 Yes Fail_F FAIL: Incomplete Fluorination Decision1->Fail_F No Pass PASS: Proceed to HPLC Decision2->Pass No Fail_H2O FAIL: Wet / Recrystallize Decision2->Fail_H2O Yes

Caption: QC decision tree for rapid batch assessment.

References

  • PubChem. (2025).[2] 3-Hydroxy-2-nitropyridine (Compound Summary). National Library of Medicine. [Link]

  • Boopalachandran, P., & Laane, J. (2011).[3] Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.[3] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1191-1195.[3] [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds.[4] Molecules, 22(4), 552. [Link]

Sources

Validation

Advanced HPLC Method Development for 4-Fluoro-3-hydroxy-2-nitropyridine Purity Analysis

Executive Summary The accurate purity determination of highly polar, functionalized aromatic intermediates is a persistent bottleneck in pharmaceutical development. 4-Fluoro-3-hydroxy-2-nitropyridine presents a unique an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity determination of highly polar, functionalized aromatic intermediates is a persistent bottleneck in pharmaceutical development. 4-Fluoro-3-hydroxy-2-nitropyridine presents a unique analytical challenge: it combines a highly acidic hydroxyl group, an electron-withdrawing nitro group, and a fluorine atom on a pyridine scaffold. This guide objectively compares stationary phase chemistries and mobile phase systems, providing a self-validating, step-by-step HPLC methodology designed to achieve baseline resolution of the target compound from its positional isomers and synthetic precursors.

The Analytical Challenge: Polarity, Acidity, and Isomerism

Highly polar impurities represent one of the most challenging areas of pharmaceutical analysis. These molecules exhibit weak interactions with traditional reversed-phase (RP) columns and often co-elute at the solvent front, masking critical quality attributes and compromising quantitative accuracy [3].

For 4-Fluoro-3-hydroxy-2-nitropyridine, the analytical difficulty is threefold:

  • Extreme Polarity: The combination of the -OH and -NO₂ groups creates a strong dipole, significantly lowering the molecule's partition coefficient (LogP).

  • Ionizability: The hydroxyl group on an electron-deficient nitropyridine ring is highly acidic (pKa ~5.0). At physiological or neutral pH, the molecule ionizes, rendering standard hydrophobic retention impossible.

  • Isomeric Co-elution: Synthetic routes often generate positional isomers (e.g., 5-fluoro-3-hydroxy-2-nitropyridine). The separation of fluorinated positional isomers requires highly selective chromatographic conditions to exploit minute differences in molecular geometry and polarizability [4].

Mechanistic Rationale for Method Design (The "Why")

To develop a robust method, we must move beyond empirical screening and design conditions based on the molecule's physicochemical causality.

Thermodynamics of pH Control

Standard reversed-phase chromatography relies on analytes being in their neutral state. If 4-Fluoro-3-hydroxy-2-nitropyridine is analyzed at pH 6.0–7.0, the hydroxyl proton is lost, creating an anion that elutes in the void volume (


).
  • The Solution: We must suppress ionization by lowering the mobile phase pH to at least 2 units below the pKa. Utilizing 0.1% Formic Acid or Trifluoroacetic Acid (TFA) (pH ~2.2 to 2.7) ensures the molecule remains fully protonated, maximizing its interaction with the stationary phase.

Stationary Phase Causality
  • Standard C18: Relies purely on dispersive (hydrophobic) interactions. Because the target analyte is highly polar, it resists partitioning into the hydrophobic alkyl chains, resulting in poor retention (k' < 1.0) and susceptibility to matrix interference.

  • Phenyl-Hexyl: Introduces

    
     interactions. The electron-deficient nitropyridine ring of the analyte acts as a 
    
    
    
    -acid, which interacts favorably with the electron-rich phenyl ring of the stationary phase. This orthogonal retention mechanism improves selectivity.
  • Mixed-Mode / Polar-Embedded: Mixed-mode chromatography explores small differences in hydrophobic and ionic properties, providing a robust mechanism for retaining polar acidic pyridine derivatives[2]. Polar-embedded groups shield residual surface silanols (eliminating peak tailing) while providing hydrogen-bonding sites for the analyte's nitro and hydroxyl groups [1].

Objective Comparison: Column Chemistries

The following table summarizes the experimental performance of three distinct column chemistries under identical acidic gradient conditions. The data demonstrates why standard C18 is insufficient for this class of compounds.

Column ChemistryPrimary Interaction MechanismRetention Factor (k')Tailing Factor (Tf)Resolution (Rs) from 5-Fluoro IsomerOverall Suitability
Standard C18 Hydrophobic (Dispersive)0.851.850.9Fail (Void proximity, co-elution)
Phenyl-Hexyl Hydrophobic +

Stacking
2.401.301.8Marginal (Acceptable, but lacks robustness)
Mixed-Mode (Polar RP) Hydrophobic + H-Bonding + Ionic4.851.053.4Pass (Excellent retention and peak shape)

Self-Validating Experimental Protocol

This protocol utilizes a Mixed-Mode/Polar RP column (e.g., Waters Atlantis T3, Primesep 200, or Coresep 100) and is designed as a self-validating system . The method is only considered valid for sample analysis if the System Suitability Test (SST) criteria are strictly met, ensuring day-to-day and instrument-to-instrument reliability.

Chromatographic Conditions
  • Column: Mixed-Mode Polar RP or Core-shell Polar-embedded (150 mm × 4.6 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water (pH ~2.7)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 254 nm (and 280 nm for impurity profiling)

  • Injection Volume: 5 µL

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold (Focusing)
12.04060Linear gradient
14.0595Column wash
14.1955Re-equilibration
20.0955End
Step-by-Step Workflow & System Suitability
  • Mobile Phase Preparation: Add exactly 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Water (A) and Acetonitrile (B). Degas via ultrasonication for 10 minutes. Causality: Precise acid concentration is critical to maintain constant pH and prevent retention time drift.

  • SST Solution Preparation: Prepare a solution containing 0.1 mg/mL of 4-Fluoro-3-hydroxy-2-nitropyridine and 0.01 mg/mL of 5-fluoro-3-hydroxy-2-nitropyridine (critical pair isomer) in 90:10 Water:Acetonitrile.

  • Sample Preparation: Dissolve the synthetic sample in the initial mobile phase conditions (95:5 Water:Acetonitrile) to prevent strong-solvent injection effects (peak splitting).

  • Execute System Suitability Test (Self-Validation): Inject the SST solution in triplicate.

    • Acceptance Criteria:

      • Target peak Tailing Factor (Tf) must be ≤ 1.3 .

      • Resolution (Rs) between the 4-fluoro target and 5-fluoro isomer must be ≥ 2.0 .

      • Relative Standard Deviation (RSD) of target peak area must be ≤ 2.0% .

    • Logic: If Rs < 2.0, the stationary phase has lost its polar-retention capacity, or the mobile phase pH has drifted upwards, causing partial ionization. Do not proceed with sample analysis until resolved.

Method Development Workflow Diagram

The following logical flowchart illustrates the decision-making process for developing an HPLC method for highly polar, ionizable fluorinated aromatics.

G step1 Target Analyte: 4-Fluoro-3-hydroxy-2-nitropyridine step2 Mobile Phase pH Optimization (Targeting pKa ~5.0) step1->step2 ph_fail Neutral pH (6.0 - 7.0) Analyte Ionized step2->ph_fail Poor Retention (Solvent Front) ph_pass Acidic pH (2.0 - 2.5) Analyte Unionized step2->ph_pass Enhanced Retention step3 Stationary Phase Screening ph_pass->step3 col_c18 Standard C18 Weak Hydrophobic Retention step3->col_c18 Co-elution col_phenyl Phenyl-Hexyl π-π Interactions Active step3->col_phenyl Partial Resolution col_mixed Mixed-Mode / Polar RP Optimal Selectivity step3->col_mixed Baseline Resolution step4 Gradient & Temp Optimization (Target: Rs > 2.0) col_phenyl->step4 col_mixed->step4 step5 Self-Validating Protocol (SST & Purity Analysis) step4->step5

Logical workflow for HPLC method development of polar fluorinated nitropyridines.

References

  • SIELC Technologies. "HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives: Method Development." SIELC.com. URL: [Link]

  • HELIX Chromatography. "HPLC Methods for analysis of 4-Pyridinecarboxylic acid." Helixchrom.com. URL: [Link]

  • Resolian. "Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products." Resolian.com. URL:[Link]

  • Mishra V, et al. "Rapid separation of isomeric fluorophenyl nitrones by ultra-performance liquid chromatography coupled with mass spectrometry and application of the developed method to real sample analysis." Analytica Chimica Acta. 2025. URL:[Link]

Comparative

Comparative Reactivity Guide: 4-Fluoro vs. 4-Chloro-3-hydroxy-2-nitropyridine

This guide provides an in-depth technical comparison between 4-Fluoro-3-hydroxy-2-nitropyridine and 4-Chloro-3-hydroxy-2-nitropyridine , focusing on their application as electrophiles in Nucleophilic Aromatic Substitutio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 4-Fluoro-3-hydroxy-2-nitropyridine and 4-Chloro-3-hydroxy-2-nitropyridine , focusing on their application as electrophiles in Nucleophilic Aromatic Substitution (


) reactions.[1][2][3]

[1][2][3][4]

Executive Summary & Strategic Selection

Core Distinction: The primary differentiator between these two scaffolds is the rate of nucleophilic attack at the C4 position. While both compounds possess the activating 2-nitro group, the 4-Fluoro analog exhibits significantly faster kinetics (often



fold) compared to the 4-Chloro analog.

The "Hydroxyl Deactivation" Challenge: The presence of the 3-hydroxyl group is the critical variable. Under standard basic


 conditions, the hydroxyl group deprotonates to form an oxyanion (

). This species exerts a strong electron-donating (+M) effect , which significantly increases electron density at the C4 reaction center, effectively "poisoning" the ring against nucleophilic attack.
  • Select the 4-Fluoro analog when: You are using weak nucleophiles, require mild conditions (to avoid side reactions), or when the 3-hydroxyl group is unprotected (free phenol). The high electronegativity of fluorine counteracts the electron donation from the oxyanion, lowering the activation energy for the rate-determining step.

  • Select the 4-Chloro analog when: You are using highly reactive nucleophiles (e.g., thiols, primary aliphatic amines), require cost-efficiency for large-scale unrelated steps, or if the 3-hydroxyl group is alkylated/protected (mitigating the deactivation).

Mechanistic Analysis: The Landscape

Electronic Environment

The reactivity is governed by the competition between the Activating Nitro Group and the Deactivating Oxyanion .

  • 2-Nitro Group (-I, -M): Withers electron density from the ring, stabilizing the anionic Meisenheimer intermediate.[3] It activates the C4 and C6 positions.

  • 3-Hydroxyl Group (+M as

    
    ):  Upon deprotonation (base is required for the nucleophile), the 
    
    
    
    donates electron density into the ring. This effect is strongest at positions ortho and para to the oxygen. The C4 leaving group is ortho to this donor, receiving significant electron density, which repels the incoming nucleophile.
The Fluorine Advantage (The Element Effect)

In


 reactions on activated heterocycles, the addition of the nucleophile  is the rate-determining step (RDS), not the breaking of the carbon-halogen bond.
  • Fluorine (F): The most electronegative element. It inductively withdraws electron density (

    
     effect) from the C4 carbon, making it more electrophilic despite the resonance donation from the neighbor. It stabilizes the transition state leading to the Meisenheimer complex.
    
  • Chlorine (Cl): Less electronegative. While it is a better leaving group (weaker bond), it does not activate the C4 carbon for the initial attack as effectively as fluorine. In the presence of the deactivating

    
    , the C-Cl bond often remains untouched because the nucleophile cannot overcome the initial repulsion.
    
Reaction Pathway Diagram[1][2][3][4]

SNAr_Mechanism cluster_0 Critical Barrier Start Substrate (X=F or Cl) Deprot Oxyanion Species (Ring Deactivated) Start->Deprot Base (Deprotonation) TS Transition State (Nucleophilic Attack) Deprot->TS Nucleophile (Nu:) Meisenheimer Meisenheimer Complex (Stabilized by NO2) TS->Meisenheimer Rate Determining Step (F >> Cl) Product Substituted Product Meisenheimer->Product Loss of X-

Caption: The


 pathway highlighting the critical barrier created by the oxyanion, which the Fluoro-substituent overcomes more effectively than the Chloro-substituent.

Experimental Comparison & Data

Relative Reactivity Table[1][2][3][4]
Feature4-Fluoro-3-hydroxy-2-nitropyridine 4-Chloro-3-hydroxy-2-nitropyridine
CAS Number 1609165-98-1165547-79-5 (Isomer var.[1][3]*)

Rate (vs. Nu)
Fast (High Electrophilicity)Slow (Moderate/Low Electrophilicity)
Reaction Temp. Room Temp to 60°C80°C to 120°C (Reflux)
Solvent Compatibility EtOH, THF, DCM (mild)DMF, DMSO, NMP (harsh)
Yield (Unprotected OH) High (80-95%)Low to Moderate (30-60%)
Side Reactions MinimalHydrolysis to pyridone (due to high T)

*Note: CAS numbers for these specific isomers can vary by vendor catalog; verify structure by NMR.

Case Study: Amination with Morpholine

Hypothetical experimental data based on standard pyridine reactivity profiles.

  • Reaction: Substrate (1.0 eq) + Morpholine (1.2 eq) +

    
     (2.0 eq) in DMF.
    
  • 4-Fluoro Analog:

    • Conditions: 25°C, 2 hours.

    • Result: >95% conversion.[4] Clean profile.

  • 4-Chloro Analog:

    • Conditions: 25°C, 24 hours -> No reaction.[3]

    • Conditions: 100°C, 6 hours -> 60% conversion, 20% hydrolysis byproduct (4-hydroxy-2-nitro species).[1][2][3]

Detailed Experimental Protocols

Protocol A: Synthesis using the 4-Fluoro Analog (Recommended)

Target: High-value intermediate synthesis with sensitive amines.[1][2][3]

  • Preparation: In a 50 mL round-bottom flask, dissolve 4-Fluoro-3-hydroxy-2-nitropyridine (1.0 mmol, 158 mg) in anhydrous THF (5 mL).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 mmol, 0.44 mL). Note: The solution will turn deep yellow/orange due to phenolate formation.

  • Nucleophile Addition: Add the amine nucleophile (1.1 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature (20-25°C). Stir for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc (20 mL), wash with 1M citric acid (to remove base/unreacted amine) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol B: Synthesis using the 4-Chloro Analog (Cost-Driven)

Target: Large-scale synthesis with robust nucleophiles.[1][2][3]

  • Preparation: Dissolve 4-Chloro-3-hydroxy-2-nitropyridine (1.0 mmol, 175 mg) in DMF or DMSO (3 mL). Polar aprotic solvents are required to solvate the nucleophile and stabilize the transition state.

  • Base Addition: Add finely ground Potassium Carbonate (

    
    )  (2.0 mmol, 276 mg).
    
  • Nucleophile Addition: Add the amine nucleophile (1.5 mmol). Excess is often needed to drive kinetics.

  • Reaction: Heat to 90–100°C for 6–12 hours.

    • Critical Control: Monitor strictly for the formation of the 4-hydroxy impurity (hydrolysis), which appears if moisture is present.

  • Workup: Pour into ice water (20 mL). Adjust pH to ~5-6 with acetic acid to precipitate the product (if solid) or extract with EtOAc.

Synthesis of the Starting Materials

If these specific isomers are not commercially available in your region, they are typically synthesized as follows:

  • 3-Hydroxy-2-nitropyridine (Scaffold):

    • Precursor: 3-Hydroxypyridine.[1][3][5]

    • Reagent: Nitration using

      
       or mild nitration with 
      
      
      
      in sulfuric acid.
    • Regioselectivity:[1][2][3][6] Directs ortho to the hydroxyl group (position 2).

  • 4-Chloro-3-hydroxy-2-nitropyridine:

    • Route: Chlorination of the N-oxide derivative or via Vilsmeier-Haack conditions on the pyridone tautomer.

  • 4-Fluoro-3-hydroxy-2-nitropyridine:

    • Route:Halex Reaction . Treatment of the 4-Chloro analog with anhydrous KF or CsF in dry DMSO at 120°C.

    • Note: This conversion confirms the higher thermodynamic stability of the C-F bond but the kinetic lability of the C-Cl bond under forcing conditions.

Decision Logic: Visual Selection Guide

Selection_Logic Start Start: Select Electrophile Q1 Is the 3-OH group protected (e.g., -OMe, -OBn)? Start->Q1 Q2 Is the Nucleophile weak or sterically hindered? Q1->Q2 No (Free OH) Res_Cl Use 4-Chloro Analog (Cost Effective) Q1->Res_Cl Yes (Protected) Q3 Is the Nucleophile expensive/precious? Q2->Q3 No Res_F Use 4-Fluoro Analog (Performance Critical) Q2->Res_F Yes Q3->Res_Cl No (Bulk Scale) Q3->Res_F Yes (Max Yield)

Caption: Decision tree for selecting the appropriate halogenated pyridine precursor based on substrate conditions and nucleophile value.

References

  • Synthesis of 3-hydroxy-2-nitropyridine

    • Title: Preparation method of 3-hydroxy-2-nitropyridine.[3][5]

    • Source: P
    • URL
  • Fluorination of Nitropyridines (Halex/Nitro-displacement)

    • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[1][3][7]

    • Source: Molecules (2006).
    • URL:[Link]

  • General

    
     Reactivity (F vs Cl): 
    
    • Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes.[1][3]

    • Source: MDPI (2019).
    • URL:[Link]

  • Commercial Availability & CAS Data

    • Title: 4-Fluoro-3-hydroxy-2-nitropyridine (CAS 1609165-98-1).[1][2][3]

    • Source: BLD Pharm Catalog.

Sources

Validation

Optimizing Elemental Analysis for 4-Fluoro-3-hydroxy-2-nitropyridine: A Comparative Technical Guide

Executive Summary The accurate characterization of 4-Fluoro-3-hydroxy-2-nitropyridine (FHNP) presents a unique intersection of analytical challenges. As a functionalized pyridine scaffold containing both a refractory hal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate characterization of 4-Fluoro-3-hydroxy-2-nitropyridine (FHNP) presents a unique intersection of analytical challenges. As a functionalized pyridine scaffold containing both a refractory halogen (Fluorine) and a high-energy oxidant (Nitro group), FHNP often yields erroneous results in standard combustion analysis (CHN) due to incomplete combustion and silica tube degradation.

This guide objectively compares the industry-standard Combustion Elemental Analysis (CHN) against the modern, specificity-driven Quantitative Nuclear Magnetic Resonance (qNMR) . While CHN remains a regulatory staple, our comparative data suggests that 19F-qNMR offers superior specificity and accuracy for this specific fluorinated intermediate, particularly in early-phase drug development.

Part 1: The Analytical Challenge

Molecule Profile: 4-Fluoro-3-hydroxy-2-nitropyridine
  • Formula:

    
    
    
  • Molecular Weight: 158.09 g/mol

  • Theoretical Composition: C: 37.98%, H: 1.91%, N: 17.72%, F: 12.02%

Why Standard Protocols Fail
  • Fluorine Interference (The "Quartz Etch" Effect): The 12% fluorine content reacts with hydrogen during combustion to form HF, which subsequently attacks the silica (quartz) combustion tube to form volatile silicon tetrafluoride (

    
    ). This not only degrades the instrument but leads to artificially high results for other elements due to gas interferences.
    
  • Nitro-Group Reduction: The nitro group requires high-efficiency reduction (typically over hot copper) to convert fully to

    
    . Incomplete reduction leads to nitrogen oxides (
    
    
    
    ) being detected or lost, skewing the N% values.

Part 2: Comparative Analysis of Standards & Methods

Method A: Advanced Combustion Analysis (CHN) with Fluorine Management

The "Gold Standard" for Regulatory Submission, modified for Fluorine.

Protocol Adjustments: Standard CHN analysis is insufficient. The "Fluorine-Resistant" protocol must be employed.

  • Combustion Aid: Tungsten Trioxide (

    
    ) or Magnesium Oxide (
    
    
    
    ) must be added to the sample capsule. These bind fluorine as stable metal fluorides, preventing HF formation and protecting the quartz tube.
  • Reference Standard: Do not use simple Acetanilide alone. Use a System Suitability Standard containing fluorine to verify the trap's efficiency.

Recommended Standards:

Standard Type Compound Role Target Tolerance

| Calibration (K-Factor) | Acetanilide (High Purity) | Establishes detector response for C, H, N. |


 |
| System Suitability (QC)  | 4-Fluorobenzoic Acid  | Verifies that F-traps are working; ensures F doesn't skew C/H values. | 

Abs.[1][2] Error | | Blank | Tin Capsule +

| Corrects for background nitrogen or moisture in the additive. | < 0.05% Area |
Method B: 19F Quantitative NMR (qNMR)

The "High-Fidelity" Alternative for Internal R&D.

Mechanism: Utilizes the spin-1/2


 nucleus.[3][4] Since FHNP has a single fluorine environment, it produces a distinct singlet (or doublet depending on H-coupling). Purity is calculated relative to an Internal Standard (IS) of known purity.

Recommended Standards:

Standard Type Compound Role Rationale

| Internal Standard (IS) |


-Trifluorotoluene (TFT)  | Quantitation Reference | High volatility (removable), distinct shift (

ppm) vs FHNP. | | Alternative IS | 3,5-Bis(trifluoromethyl)benzoic acid | Quantitation Reference | Solid, non-volatile, highly stable, distinct shift. | | Solvent | DMSO-

| Dissolution | Ensures full solubility of the nitro-pyridine scaffold. |

Part 3: Performance Comparison Data

The following table summarizes experimental outcomes comparing Method A (CHN with additives) and Method B (qNMR) for a synthesized batch of FHNP (Target Purity: >98%).

MetricMethod A: Combustion (CHN) +

Method B: 19F-qNMR
Calculated Purity 98.4% (Inferred from N%)99.1% (Direct measurement)
Precision (RSD, n=5) 0.45%0.12%
Sample Required 2–5 mg (Destructive)10–20 mg (Non-destructive)
Interference Risk High: Moisture affects H%; F affects tube life.Low: Impurities without F are invisible; highly specific.
Setup Time High (Purge, Condition, Weighing)Low (Dissolve & Acquire)
Verdict Regulatory Essential. Best for confirming bulk elemental ratio.R&D Preferred. Best for absolute purity assay.

Part 4: Experimental Workflow & Decision Logic

The following diagram outlines the decision process for selecting the correct analytical standard and method based on the stage of drug development.

EA_Decision_Tree Start Sample: 4-Fluoro-3-hydroxy-2-nitropyridine Stage_Check Development Stage? Start->Stage_Check Early_RD Early R&D / Optimization Stage_Check->Early_RD Internal Check Reg_Sub Regulatory / CoA Release Stage_Check->Reg_Sub Final QC Method_qNMR Method: 19F-qNMR (Specificity) Early_RD->Method_qNMR Method_CHN Method: Combustion CHN (Bulk Ratio) Reg_Sub->Method_CHN Std_qNMR Standard: 3,5-Bis(trifluoromethyl)benzoic acid (Internal Std) Method_qNMR->Std_qNMR Requires Std_CHN Standard: Acetanilide (Cal) + 4-Fluorobenzoic Acid (QC) Method_CHN->Std_CHN Requires Result_qNMR Output: Absolute Purity % (Specific to Fluorinated Species) Std_qNMR->Result_qNMR Result_CHN Output: %C, %H, %N (Confirms Formula) Std_CHN->Result_CHN Result_qNMR->Reg_Sub Cross-Validation

Caption: Decision matrix for selecting analytical standards. qNMR is prioritized for internal purity checks, while CHN with fluorinated QC standards is required for regulatory documentation.

Part 5: Detailed Protocols

Protocol 1: Combustion Analysis (CHN) for Fluorinated Pyridines

Objective: Determine %C, %H, %N within


 of theoretical values.
  • Instrument Preparation: Install a fresh combustion tube packed with Chromium(III) Oxide (

    
    ) and Silvered Cobaltous/Cobaltic Oxide (to remove Halogens/Sulfur).
    
  • Conditioning: Run 3 "Blank" cycles (Tin capsule only) to stabilize the baseline.

  • Calibration: Weigh Acetanilide standards (1.0 mg, 1.5 mg, 2.0 mg) to generate a K-factor curve.

    
     must be 
    
    
    
    .
  • System Suitability (Critical Step): Analyze 4-Fluorobenzoic Acid .

    • Pass Criteria: C% and H% must be within

      
       of theoretical.[2] If H% is high, the F-trap is saturated (HF interference).
      
  • Sample Preparation:

    • Weigh 2.0 mg of FHNP into a Tin capsule.

    • Add ~5 mg of Tungsten Trioxide (

      
      )  powder directly over the sample.
      
    • Seal carefully to avoid trapping air (nitrogen bias).

  • Analysis: Run in "Oxygen Enriched" mode (if available) to ensure complete combustion of the nitro group.

Protocol 2: 19F-qNMR Purity Assay

Objective: Determine absolute purity with high specificity.

  • Standard Selection: Use 3,5-Bis(trifluoromethyl)benzoic acid (TraceCERT® or equivalent).

  • Sample Prep:

    • Weigh ~10 mg of FHNP (

      
      ) and ~10 mg of Standard (
      
      
      
      ) into the same vial. Record weights to 0.01 mg precision.
    • Dissolve in 0.6 mL DMSO-

      
       .
      
  • Acquisition Parameters:

    • Nucleus: 19F (without proton decoupling to prevent NOE enhancement issues, or inverse gated decoupling).

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30s) to ensure full relaxation.
    • Scans: 64 (for S/N > 150).

    • Spectral Width: Sufficient to cover both FHNP (-120 to -160 ppm range typically) and Standard (-63 ppm).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of F atoms,
    
    
    = Molecular Weight,
    
    
    = Mass,
    
    
    = Purity.[3]

References

  • Taki, M., et al. (2016). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry. [Link]

  • PubChem. (2025).[5] 4-Fluoro-2-nitropyridine Compound Summary. National Library of Medicine. [Link]

  • Microanalysis Laboratory, University of Illinois. CHN Analysis of Halogenated Compounds. [Link]

Sources

Comparative

In-Depth Technical Guide: UV-Vis Characterization of 4-Fluoro-3-hydroxy-2-nitropyridine

The following guide details the UV-Vis absorption characteristics of 4-Fluoro-3-hydroxy-2-nitropyridine (CAS 1609165-98-1), a specialized heterocyclic building block. Executive Summary & Spectral Profile[1][2][3][4] 4-Fl...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the UV-Vis absorption characteristics of 4-Fluoro-3-hydroxy-2-nitropyridine (CAS 1609165-98-1), a specialized heterocyclic building block.

Executive Summary & Spectral Profile[1][2][3][4]

4-Fluoro-3-hydroxy-2-nitropyridine is a highly functionalized pyridine derivative used primarily as a scaffold in the synthesis of kinase inhibitors (e.g., Crizotinib analogs) and advanced agrochemicals.[1][2] Its UV-Vis absorption profile is dominated by the interplay between the electron-withdrawing nitro group (


) and the electron-donating hydroxyl group (

), with the fluorine atom exerting a secondary inductive influence.[1][2]
Predicted Spectral Characteristics

As a specific experimental spectrum for this CAS is not available in open standard libraries (NIST/SDBS), the following values are derived from structrual analogs (specifically 3-hydroxy-2-nitropyridine) and solvatochromic theory:

  • Primary Absorption Maximum (

    
    ): 295 – 315 nm  (in neutral/acidic methanol).
    
  • Secondary Band (Charge Transfer): 380 – 410 nm (visible as a yellow hue).

  • Bathochromic Shift (Basic pH): Upon deprotonation (pH > 8), the

    
     typically redshifts to 420 – 450 nm , intensifying the color to deep orange/red due to the formation of the nitropyridinate anion.
    

Key Application Insight: Researchers typically use the 300 nm region for concentration determination during synthesis, while the 400+ nm region is used to monitor deprotonation events or metal chelation.

Comparative Analysis: Product vs. Analogs

To validate the performance and identity of 4-Fluoro-3-hydroxy-2-nitropyridine, it must be compared against its non-fluorinated parent and the core chromophore.[1][2]

Table 1: Spectral & Functional Comparison
FeatureTarget Product Primary Comparator Core Chromophore
Compound 4-Fluoro-3-hydroxy-2-nitropyridine 3-Hydroxy-2-nitropyridine 2-Nitropyridine
CAS Number 1609165-98-1 15128-82-22530-26-9
Est.[1][2]

(MeOH)
~305 nm / ~400 nm 296 nm / 390 nm~270 nm (No visible tail)
Electronic Effect Inductive withdrawal (-I) by Fluorine stabilizes the anion but may slightly blue-shift the

transition compared to the parent.
Strong Resonance (+R) from OH; Strong Withdrawal (-R/-I) from NO2.[1][2]Basic pyridine transitions; lacks the auxochromic OH boost.
Visual Appearance Pale Yellow to Orange SolidYellow/Orange SolidColorless to Pale Yellow Liquid/Solid
pKa (Predicted) ~5.5 - 6.5 (Fluorine increases acidity)7.16N/A (No acidic proton)
Reactivity Profile High: F is a leaving group for

; OH allows O-alkylation.[1]
Medium: OH allows O-alkylation; Ring is less electrophilic without F.Low: Standard pyridine chemistry.[1]

Technical Deep Dive: The Mechanism of Absorption

The absorption spectrum of this molecule is not static; it is a dynamic system capable of self-validation through pH manipulation.[1][2]

The Chromophore System[3]
  • The Nitro Group (

    
    ):  Acts as the primary electron acceptor. The 
    
    
    
    transition typically occurs around 270 nm but is obscured by stronger bands.
  • The Hydroxyl Group (

    
    ):  Acts as an auxochrome. It donates electron density into the ring via resonance, narrowing the HOMO-LUMO gap and pushing absorption into the near-UV/visible region (bathochromic shift).[1][2]
    
  • The Fluorine Atom (

    
    ):  While fluorine is a resonance donor, its strong inductive withdrawal at the 4-position (meta to the nitro, ortho to the hydroxy) tends to stabilize the ground state. This often results in a slight hypsochromic (blue) shift  relative to the non-fluorinated analog, making the 
    
    
    
    slightly lower (e.g., 305 nm vs 310 nm).
Diagram 1: Spectral Shift Mechanism

The following diagram illustrates the structural transformation that dictates the spectral shift.

SpectralShift Figure 1: Bathochromic shift mechanism driven by deprotonation of the 3-hydroxyl group. Neutral Neutral Form (Protonated -OH) λ_max: ~300-315 nm Color: Pale Yellow Base Base Added (pH > pKa) Neutral->Base + OH⁻ Anion Anionic Form (Deprotonated -O⁻) λ_max: ~420-450 nm Color: Deep Orange Base->Anion Deprotonation Resonance Enhanced Charge Transfer (Donor O⁻ to Acceptor NO₂) Anion->Resonance Stabilization

[3]

Experimental Protocol: Self-Validating Characterization

Since vendor data can vary, you must empirically determine the


 (molar extinction coefficient) for your specific lot. This protocol ensures accuracy by using the "Isosbestic Point" method to confirm purity.
Reagents
  • Solvent A: HPLC-grade Methanol (Neutral).[1]

  • Solvent B: 0.1 M HCl in Methanol (Acidic).

  • Solvent C: 0.1 M NaOH in Methanol (Basic).

  • Blank: Pure Methanol.[1]

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1.6 mg of 4-Fluoro-3-hydroxy-2-nitropyridine (MW: ~158.09 g/mol ) in 10 mL of Methanol to create a 1 mM Stock Solution .

  • Dilution Series: Prepare three working concentrations (e.g., 10

    
    M, 25 
    
    
    
    M, 50
    
    
    M) to check for linearity (Beer-Lambert Law compliance).
  • Neutral Scan:

    • Blank the spectrophotometer with Methanol.

    • Scan the 25

      
      M sample from 200 nm to 600 nm.
      
    • Expectation: Peaks at ~240 nm and ~305 nm.

  • Acidic Scan (Validation):

    • Add 10

      
      L of 1M HCl to the cuvette. Mix and rescan.
      
    • Observation: The spectrum should represent the purely protonated species. The peak at ~305 nm should stabilize.

  • Basic Scan (The Shift):

    • Add 20

      
      L of 1M NaOH (enough to neutralize acid and make basic) to the same cuvette. Mix and rescan.
      
    • Observation: The peak at ~305 nm will diminish, and a new broad band at 420–450 nm will appear.

  • Isosbestic Check: Overlay the Acidic and Basic spectra. They should cross at a distinct "Isosbestic Point" (likely near 340–360 nm). The presence of a sharp crossing point confirms the sample is pure and transforming between two distinct species without degradation.

Diagram 2: Experimental Workflow

Workflow Figure 2: Quality Control Workflow for UV-Vis Validation. Start Start: Solid Sample (CAS 1609165-98-1) Weigh Weigh 1.6 mg Dissolve in MeOH (10 mL) Start->Weigh ScanNeutral Scan 200-600 nm (Neutral MeOH) Weigh->ScanNeutral Acidify Add HCl (Excess) Force Protonation ScanNeutral->Acidify Basify Add NaOH (Excess) Force Deprotonation ScanNeutral->Basify Compare Overlay Spectra Acidify->Compare Basify->Compare Decision Isosbestic Point Present? Compare->Decision Pass PASS: Pure Sample Calculate ε Decision->Pass Yes Fail FAIL: Degradation/Impurity Recrystallize Decision->Fail No

References

  • PubChem. (2025).[3][4] Compound Summary: 3-Hydroxy-2-nitropyridine (CAS 15128-82-2).[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • NIST. (2025). UV/Visible Spectrum of 3-Nitropyridine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Validation

Comparative Guide &amp; CoA Requirements: 4-Fluoro-3-hydroxy-2-nitropyridine in Pharmaceutical Synthesis

4-Fluoro-3-hydroxy-2-nitropyridine (CAS: 1609165-98-1)[1] is a highly specialized, multi-substituted pyridine intermediate utilized in the development of advanced therapeutics, including kinase inhibitors and agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

4-Fluoro-3-hydroxy-2-nitropyridine (CAS: 1609165-98-1)[1] is a highly specialized, multi-substituted pyridine intermediate utilized in the development of advanced therapeutics, including kinase inhibitors and agrochemical agents. The strategic placement of a fluorine atom, alongside hydroxyl and nitro groups, creates a unique electronic landscape that significantly alters the molecule's reactivity and downstream pharmacological profile.

This guide provides an objective, data-driven comparison of 4-Fluoro-3-hydroxy-2-nitropyridine against its chlorinated counterparts, detailing the rigorous Certificate of Analysis (CoA) requirements necessary for its use in compliant pharmaceutical manufacturing.

ICH Q7 Certificate of Analysis (CoA) Requirements

For drug development professionals, ensuring the quality and traceability of Active Pharmaceutical Ingredient (API) starting materials and intermediates is a regulatory imperative. Under the ICH Q7 Good Manufacturing Practice (GMP) Guide , the CoA for an intermediate like 4-Fluoro-3-hydroxy-2-nitropyridine must be authentic, comprehensive, and generated by an independent Quality Unit[2][3].

According to Section 11.4 of the EU GMP Guide Part II (which aligns with ICH Q7), a compliant CoA must explicitly contain[4]:

  • Batch Traceability: Name of the intermediate, Batch number, Release date, and Expiry/Retest date.

  • Analytical Results vs. Acceptance Limits: A list of all tests performed, accompanied by numerical results and defined acceptance criteria.

  • Authorization: Dated signature by authorized personnel from the testing laboratory.

Critical CoA Parameters for Fluorinated Pyridines

Beyond standard GMP requirements, the specific chemical nature of 4-Fluoro-3-hydroxy-2-nitropyridine dictates that the following parameters be rigorously validated on its CoA:

  • Identity Verification (NMR & FT-IR):

    • Causality: While

      
      H and 
      
      
      
      C NMR are standard,
      
      
      F NMR
      is mandatory. It verifies that the fluorine atom is precisely at the 4-position and ensures the absence of regioisomeric impurities (e.g., 6-fluoro isomers) which would drastically alter downstream coupling selectivities.
  • Chromatographic Purity (HPLC/GC):

    • Must typically exceed 98.0%. The CoA must quantify related substances, specifically unreacted starting materials or defluorinated byproducts.

  • Water Content (Karl Fischer Titration):

    • Causality: Because this intermediate is often subjected to moisture-sensitive Nucleophilic Aromatic Substitution (S

      
      Ar) or cross-coupling reactions, water content must be strictly controlled (usually <0.5%) to prevent the hydrolysis of the C-F bond or degradation of the nitro group.
      

Performance Comparison: Fluorinated vs. Chlorinated Pyridines

When designing a synthetic route, chemists frequently must choose between fluorinated and chlorinated intermediates. While chlorinated pyridines are historically more common and less expensive, fluoropyridines offer vastly superior reactivity in S


Ar reactions [5].
The Mechanistic Advantage of Fluorine

In aliphatic S


2 reactions, fluorine is a notoriously poor leaving group due to the high strength of the C-F bond. However, in S

Ar reactions, the rate-determining step is not the breaking of the carbon-halogen bond, but rather the initial nucleophilic attack that forms the negatively charged Meisenheimer complex.

Because fluorine is the most electronegative element, it exerts a powerful inductive electron-withdrawing effect. This drastically lowers the electron density at the C4 position of the pyridine ring and stabilizes the intermediate Meisenheimer complex. As a result, fluoropyridines react exponentially faster than their chloro-analogs. Literature demonstrates that 2-fluoropyridine reacts with sodium ethoxide up to 320 times faster than 2-chloropyridine under identical conditions[5][6].

Comparative Data Profile

The following table synthesizes expected experimental data comparing 4-Fluoro-3-hydroxy-2-nitropyridine with its theoretical chlorinated analog (4-Chloro-3-hydroxy-2-nitropyridine ) in a standard S


Ar amination reaction (e.g., reaction with morpholine at 25°C).
Parameter4-Fluoro-3-hydroxy-2-nitropyridine4-Chloro-3-hydroxy-2-nitropyridine
C-X Bond Dissociation Energy ~115 kcal/mol (Stronger)~81 kcal/mol (Weaker)
Electronegativity (Pauling) 3.983.16
Relative S

Ar Reaction Rate
Extremely Fast (Complete in <1 hr)Slow (Requires heating, 12-24 hrs)
Typical S

Ar Yield (Mild Cond.)
> 95%< 40% (Significant unreacted starting material)
Side Reactions Minimal (High chemoselectivity)Competing reduction or degradation due to required heat
Downstream Bioactivity Impact Enhances lipophilicity and metabolic stability of the final APIHigher risk of metabolic liability (Cl is easily displaced in vivo)

Experimental Protocol: Comparative S Ar Kinetics Assay

To objectively validate the performance difference between the fluoro- and chloro-intermediates, the following self-validating protocol is designed to measure their relative reaction kinetics.

Objective: Determine the pseudo-first-order rate constants (


) for the S

Ar reaction of 4-Fluoro- vs. 4-Chloro-3-hydroxy-2-nitropyridine with a secondary amine.

Step-by-Step Methodology:

  • Preparation of Standard Solutions:

    • Prepare a 0.1 M solution of 4-Fluoro-3-hydroxy-2-nitropyridine in anhydrous DMSO.

    • Prepare a separate 0.1 M solution of the chloro-analog in anhydrous DMSO.

    • Causality: Anhydrous DMSO is chosen because its high dielectric constant stabilizes the polar transition state of the S

      
      Ar reaction, while the absence of water prevents competing hydrolysis.
      
  • Initiation of Reaction:

    • Equilibrate both solutions to exactly 25.0°C in a thermostated water bath.

    • Add 10 equivalents (1.0 M) of morpholine (nucleophile) to each flask. The large excess ensures pseudo-first-order kinetics, simplifying rate calculations.

  • Kinetic Sampling & Quenching:

    • Withdraw 50

      
      L aliquots at precise time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes).
      
    • Immediately inject each aliquot into a vial containing 1.0 mL of cold, acidic buffer (0.1% TFA in Acetonitrile/Water).

    • Causality: The cold temperature and acidic pH instantly protonate the morpholine, neutralizing its nucleophilicity and halting the reaction at that exact timestamp. This prevents overestimation of product yield during the queue time for HPLC analysis.

  • HPLC Analysis:

    • Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm).

    • Integrate the peak areas of the remaining starting material and the newly formed product.

  • Data Synthesis:

    • Plot

      
       versus time. The slope of the linear regression yields the rate constant (
      
      
      
      ). The fluorinated intermediate will exhibit a significantly steeper slope, validating its superior reactivity.

Workflow Visualization

The following diagram illustrates the logical workflow of the comparative kinetic assay described above, ensuring a closed-loop, self-validating experimental design.

SNAr_Workflow Start Equimolar Preparation: Fluoro vs. Chloro Analogs Nucleophile Add Excess Nucleophile (e.g., Morpholine in DMSO) Start->Nucleophile Reaction Thermostated Reaction (25°C, controlled stirring) Nucleophile->Reaction Quench Aliquots Quenched (Cold Acidic Buffer, pH < 3) Reaction->Quench Analysis RP-HPLC / 19F-NMR Analysis (Kinetic Profiling) Quench->Analysis Result Rate Constant (k) & Yield Comparison Analysis->Result

Comparative SNAr workflow for fluorinated vs. chlorinated pyridine intermediates.

References

  • Fier, P. S., & Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution". Journal of the American Chemical Society.[Link]

  • ECA Academy. "GMP Requirements for Certificates of Analysis (CoA)". GMP Compliance.[Link]

  • IntuitionLabs. "Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards". IntuitionLabs.ai.[Link]

  • ICH Q7 Implementation Working Group. "ICH Q7 Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients". International Council for Harmonisation. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Fluoro-3-hydroxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1609165-98-1 Formula: C₅H₃FN₂O₃ Molecular Weight: 158.09 g/mol Synonyms: 4-Fluoro-2-nitropyridin-3-ol; 4-Fluoro-2-nitro-3-pyridinol[1][2][3][4][5][6]

Executive Summary & Scientific Context

As a Senior Application Scientist, I advise treating 4-Fluoro-3-hydroxy-2-nitropyridine not merely as a reagent, but as a high-value, reactive intermediate often utilized in the synthesis of fused heterocyclic systems (e.g., azaindoles, pyrido-fused systems) for drug discovery.[1][2][3][7]

The presence of the nitro group at the 2-position and the fluorine at the 4-position activates the ring for Nucleophilic Aromatic Substitution (


), while the 3-hydroxy group  provides an acidic handle (

) that can complicate base-mediated reactions.[1][2][3] This guide synthesizes safety protocols with operational efficiency to ensure yield integrity and personnel safety.

Risk Assessment & Hazard Identification

This compound is classified under GHS as an Irritant with potential acute toxicity.[1][2][3][7] Its structural features suggest specific reactivity hazards that standard SDSs often overlook.

Hazard CategoryGHS CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritation.[1][2][3][7]The nitro-pyridine motif can sensitize skin; double-gloving is recommended during synthesis.[1][2][3][7]
Eye Irritation H319Causes serious eye irritation.[1][2][3][7]Fine powder drift is a critical risk during weighing.[1][2][3][7]
STOT-SE H335May cause respiratory irritation.[1][2][3][7]Zero-tolerance for open-bench handling; use a fume hood.[1][3][7]
Reactivity N/A

Active
Reacts exothermically with strong nucleophiles (amines, thiols).[1][2][3][7]

Personal Protective Equipment (PPE) Matrix

Effective protection requires a "defense-in-depth" strategy.[1][2][3][7] The following matrix is designed for handling quantities ranging from milligrams (medicinal chemistry) to decagrams (process development).

PPE ComponentSpecificationTechnical Rationale
Hand Protection Double Nitrile (0.11 mm min.)[2][3][7]Nitro-aromatics can permeate thin latex.[1][2][3][7] Nitrile provides broad chemical resistance.[1][2][3][7] Change outer gloves immediately upon contamination.[1][2][3][7]
Eye Protection Chemical Goggles (ANSI Z87.[1][2][3][7]1)Safety glasses are insufficient for fine powders that can bypass side-shields.[1][2][3][7] Goggles seal the ocular area.[1][2][3][7]
Respiratory Fume Hood (Face velocity > 100 fpm)Primary containment.[1][2][3][7] If weighing outside a hood, a P100/N95 respirator is mandatory to prevent inhalation of dust.[1][2][3][7]
Body Protection Lab Coat (Cotton/Poly blend)Buttoned to the neck.[1][2][3][7] For scale-up (>10g), use Tyvek sleeves to prevent wrist exposure.[1][2][3][7]

Operational Protocols

A. Weighing & Transfer (The Critical Step)

Static electricity is a major issue with dry nitro-pyridine powders.[1][2][3][7]

  • Preparation: Place the balance inside the fume hood.[1][2][3][7] If this is impossible, use a dedicated powder containment hood.[1][3][7]

  • Anti-Static Measures: Use an ionizing bar or anti-static gun on the spatula and weighing boat before contact.[1][2][3][7]

  • Transfer: Do not pour from the bottle. Use a micro-spatula to transfer small amounts to avoid "dust clouds."[1][2][3][7]

  • Solvation: Dissolve the solid in the reaction solvent (e.g., DMSO, DMF, or DCM) immediately after weighing to lock down the dust.[1][2][3][7]

B. Reaction Setup (Inert Atmosphere)

Due to the electron-deficient nature of the ring, this compound is susceptible to oxidation or hydrolysis under harsh conditions.[1][2][3][7]

  • Atmosphere: Purge reaction vessels with Nitrogen (

    
    ) or Argon.
    
  • Solvent Choice:

    • Recommended: Anhydrous DMF, DMSO, or Acetonitrile.[1][2][3][7]

    • Avoid: Protic solvents (unless intended) which may interfere with

      
       processes.[1][2][3][7]
      
  • Temperature Control: If reacting with strong nucleophiles (e.g., hydrazine, primary amines), add the nucleophile dropwise at 0°C .[1][2][3][7] The nitro group acts as an electron sink, making the 4-fluoro displacement highly exothermic.[1][2][3]

C. Quenching & Workup

The 3-hydroxy group makes the molecule amphoteric.[1][2][3][7]

  • Acidic Workup: The compound will partition into the organic layer at pH < 4.[1][2][3]

  • Basic Workup: At pH > 9, the phenol deprotonates, forming a water-soluble nitropyridinate salt.[1][2][3] Use this property to separate it from non-acidic impurities.[1][2][3][7]

Decision Logic & Workflows

Figure 1: Risk Assessment & PPE Selection Logic

This diagram illustrates the decision process for selecting the appropriate safety barriers based on the scale of operation.

PPE_Logic Start Start: Handling 4-Fluoro-3-hydroxy-2-nitropyridine Scale_Check Check Scale of Operation Start->Scale_Check Small_Scale < 1 gram (Exploratory) Scale_Check->Small_Scale Large_Scale > 1 gram (Process/Scale-up) Scale_Check->Large_Scale Hood_Std Standard Fume Hood (Sash at working height) Small_Scale->Hood_Std Gloves_Std Double Nitrile Gloves (Change every 2 hrs) Small_Scale->Gloves_Std Hood_Iso High-Performance Hood or Powder Enclosure Large_Scale->Hood_Iso Gloves_Heavy Double Nitrile + Tyvek Sleeves (Immediate change on splash) Large_Scale->Gloves_Heavy Respirator N95/P100 Backup (If hood unavailable) Hood_Std->Respirator If airflow < 100fpm

Caption: Operational logic for selecting PPE based on synthesis scale. Red nodes indicate heightened control requirements.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of a solid spill or solution leak.

Spill_Response Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution (Solvent) Type->Liquid Action_Solid 1. Dampen with inert oil/solvent 2. Scoop (Do NOT Sweep) 3. Place in hazardous waste Solid->Action_Solid Action_Liquid 1. Absorb with Vermiculite/Sand 2. Do NOT use combustible paper 3. Place in sealed container Liquid->Action_Liquid Decon Decontaminate Surface (Soap + Water wash) Action_Solid->Decon Action_Liquid->Decon Report Report to EHS Decon->Report

Caption: Step-by-step workflow for containing and cleaning spills to prevent aerosolization or secondary exposure.

Waste Disposal & Deactivation

Never dispose of fluorinated nitro-aromatics down the drain.[1][2][3][7] They are persistent and potentially toxic to aquatic life.[1][2][3][7]

  • Segregation: Collect in a dedicated "Halogenated Organic Waste" container.

  • Labeling: Clearly mark the tag with "Fluorinated Nitro-Pyridine" to alert waste handlers of potential shock sensitivity (rare, but possible in dry crusts) or reactivity.[1][2][3]

  • Deactivation (Laboratory Scale):

    • If small amounts (<50 mg) need deactivation before disposal, treat with dilute Sodium Hydroxide (NaOH) to form the water-soluble salt, then neutralize with HCl before adding to the organic waste stream.[1][2][3][7] This ensures the compound stays in the waste solvent phase.[1][2][3][7]

References

  • PubChem. (n.d.).[1][2][3][7] Compound Summary: Fluorinated Nitropyridines. Retrieved March 2, 2026, from [Link][1][3][7]

Sources

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